Naloxone methiodide
Description
The exact mass of the compound this compound is 469.07501 g/mol and the complexity rating of the compound is 637. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.HI/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h3-5,15,18,24H,1,6-11H2,2H3;1H/t15-,18+,19+,20-,21?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICONPJDAXITIPI-UXYWFNEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93302-47-7 | |
| Record name | Naloxone methiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Naloxone Methiodide: A Peripherally Restricted Opioid Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naloxone methiodide is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone. Its defining characteristic is a charged nitrogen atom, which significantly restricts its passage across the blood-brain barrier (BBB). This peripheral restriction makes this compound an invaluable tool in pharmacology to delineate the central versus peripheral effects of opioid receptor ligands. As a competitive antagonist, it binds to mu (µ), delta (δ), and kappa (κ) opioid receptors in the periphery, effectively blocking the actions of opioid agonists at these sites without inducing the central nervous system-mediated withdrawal symptoms associated with naloxone. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding profile, pharmacokinetics, and impact on intracellular signaling. Detailed experimental protocols and visualizations are provided to facilitate its application in research and drug development.
Introduction
The study of opioid pharmacology is often complicated by the widespread distribution of opioid receptors throughout both the central and peripheral nervous systems. Differentiating the centrally mediated analgesic effects from the peripherally mediated side effects, such as constipation and respiratory depression, is a critical aspect of developing safer opioid-based therapeutics. This compound serves as a key pharmacological tool in this endeavor. By selectively blocking peripheral opioid receptors, it allows for the isolation and characterization of the peripheral actions of opioid agonists and antagonists.
Mechanism of Action: Competitive Antagonism in the Periphery
The primary mechanism of action of this compound is competitive antagonism at peripheral opioid receptors.[1] Its molecular structure, featuring a quaternary ammonium group, imparts a permanent positive charge, rendering the molecule highly polar and significantly reducing its lipophilicity. This chemical modification is the basis for its restricted permeability across the blood-brain barrier.[2]
Receptor Binding Profile
This compound binds to all three major opioid receptor subtypes (mu, delta, and kappa), albeit with a lower affinity than its parent compound, naloxone.[3] The binding affinity of naloxone relative to this compound has been determined in mouse brain homogenates, revealing subtype-specific differences.[3]
Data Presentation: Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities of naloxone and this compound for the three main opioid receptors. The Ki values for naloxone are derived from various binding assays, and the approximate Ki values for this compound are calculated based on the reported affinity ratios.
| Compound | Receptor Subtype | Ki (nM) - Naloxone | Affinity Ratio (Naloxone:this compound) | Approximate Ki (nM) - this compound |
| Naloxone / this compound | Mu (µ) | ~1-2 | 15:1[3] | ~15-30 |
| Naloxone / this compound | Delta (δ) | ~20-40 | 330:1 | ~6600-13200 |
| Naloxone / this compound | Kappa (κ) | ~10-20 | 6:1 | ~60-120 |
Note: The Ki values for naloxone can vary depending on the experimental conditions. The approximate Ki values for this compound are estimations based on the provided affinity ratios and should be considered as such.
Pharmacokinetics and Peripheral Restriction
Impact on Intracellular Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
As a competitive antagonist, this compound binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. Consequently, it does not initiate downstream signaling. Instead, it occupies the receptor binding site, preventing agonists from binding and triggering their effects. This blockade of agonist-induced signaling is the molecular basis of its antagonistic action.
Mandatory Visualization: Signaling Pathway of this compound
Caption: Competitive antagonism of opioid receptor signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate peripheral opioid receptor function.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled opioid ligand with high affinity for the receptor subtype (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors)
-
This compound
-
Naloxone (for determination of non-specific binding)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), 100 µL membrane suspension.
-
Non-specific Binding: 50 µL naloxone (10 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Assessment of Peripheral Antagonism: Opioid-Induced Respiratory Depression
Objective: To evaluate the ability of this compound to reverse opioid-induced respiratory depression in a murine model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Morphine sulfate
-
This compound
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmography system
-
Animal scale
Procedure:
-
Acclimation: Acclimate the mice to the whole-body plethysmography chambers for at least 30 minutes daily for 2-3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place the mice in the plethysmography chambers and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.
-
Opioid Administration: Administer morphine (e.g., 10 mg/kg, intraperitoneally) to induce respiratory depression.
-
Monitoring: Continuously monitor respiratory parameters for 30 minutes post-morphine administration to confirm the onset and stabilization of respiratory depression.
-
Antagonist Administration: Administer this compound (e.g., 10 mg/kg, subcutaneously) or saline (vehicle control).
-
Post-Antagonist Monitoring: Continue to record respiratory parameters for at least 60 minutes to assess the reversal of respiratory depression.
-
Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute ventilation over time, comparing the effects of this compound to the saline control.
Mandatory Visualization: Experimental Workflow for In Vivo Peripheral Antagonism
Caption: Workflow for assessing peripheral opioid antagonism in vivo.
Conclusion
This compound is an indispensable pharmacological agent for the study of opioid receptor function. Its peripheral restriction allows for the precise dissection of central versus peripheral opioid effects, which is crucial for the development of novel analgesics with improved side-effect profiles. The data and protocols presented in this guide provide a framework for the effective utilization of this compound in both basic and translational research. A thorough understanding of its mechanism of action, binding characteristics, and appropriate experimental application will continue to advance our knowledge of opioid pharmacology and contribute to the development of safer and more effective pain therapies.
References
The Peripherally-Selective Probe: A Technical Guide to Naloxone Methiodide in Research
For Immediate Release
A Deep Dive into the A-to-Z of Naloxone Methiodide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of this compound, a key pharmacological tool used to delineate the peripheral and central effects of opioids. Its unique characteristic—a quaternary ammonium structure that prevents it from crossing the blood-brain barrier—makes it an invaluable asset in opioid research. This document will detail its mechanism of action, summarize key quantitative data from pivotal studies, and provide comprehensive experimental protocols.
Core Concept: Differentiating Central vs. Peripheral Opioid Actions
This compound is a non-selective, competitive opioid receptor antagonist. Unlike its parent compound, naloxone, the addition of a methyl group and its resulting positive charge significantly limits its ability to penetrate the central nervous system (CNS). This peripheral restriction is the cornerstone of its utility in research, allowing scientists to isolate and study the effects of opioids on peripheral tissues and pathways, independent of their well-documented actions within the brain and spinal cord.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: Opioid Receptor Binding Affinity Ratios (Naloxone vs. This compound) in Mouse Brain Homogenates
| Opioid Receptor Subtype | Binding Affinity Ratio (Naloxone : this compound) |
| Mu (µ) | 15 : 1 |
| Kappa (κ) | 6 : 1 |
| Delta (δ) | 330 : 1 |
Table 2: In Vivo Effects of this compound on Opioid-Induced Respiratory Depression in Rodents
| Opioid Agonist | Animal Model | This compound Dose | Effect on Respiratory Depression | Key Finding |
| Morphine | Mice | 30-100 mg/kg i.p. | Reversal of decreased respiratory rate and increased tidal volume | Demonstrates peripheral contribution to opioid-induced respiratory depression. |
| Methadone | Mice | 30-100 mg/kg i.p. | Reversal of decreased respiratory rate and increased tidal volume | Effective against different opioid agonists. |
| Heroin | Mice | 30-100 mg/kg i.p. | Reversal of respiratory and analgesic effects | Highlights the role of peripheral opioid receptors in heroin's effects. |
| Fentanyl | Rats | 1 mg/kg i.v. (reversal) | Comparable reversal to naloxone without inducing aversive behaviors | Suggests a significant peripheral component to fentanyl-induced respiratory depression. |
Table 3: In Vivo Effects of this compound on Opioid-Induced Analgesia in Rodents (Hot Plate Test)
| Opioid Agonist | Animal Model | This compound Dose | Effect on Analgesia (Hot Plate Latency) | Key Finding |
| Morphine | Mice | Not specified | Reversal of antinociception | Indicates a peripheral component to morphine's analgesic effects. |
Table 4: In Vivo Effects of this compound on Opioid-Induced Gastrointestinal Transit Inhibition in Mice
| Opioid Agonist | This compound Dose | Effect on Gastrointestinal Transit | Key Finding |
| Morphine | 10 mg/kg i.p. | Attenuation of transit inhibition | Demonstrates the role of peripheral opioid receptors in opioid-induced constipation. |
| Fentanyl | 10 mg/kg i.p. | Significant attenuation of transit inhibition | Peripheral opioid antagonism effectively counteracts fentanyl's effects on gut motility. |
| Oxycodone | 10 mg/kg i.p. | Significant attenuation of transit inhibition | Broad applicability in studying peripherally mediated gastrointestinal side effects of opioids. |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently employing this compound.
Whole-Body Plethysmography for Opioid-Induced Respiratory Depression
Objective: To measure the effect of this compound on respiratory parameters in conscious, unrestrained rodents following opioid administration.
Materials:
-
Whole-body plethysmography chambers (e.g., Buxco or DSI)
-
Opioid agonist (e.g., morphine, fentanyl)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection (intraperitoneal, intravenous, or subcutaneous)
-
Animal scale
Procedure:
-
Acclimation: Place the animal in the plethysmography chamber for a period of at least 30-60 minutes to allow for acclimation to the new environment and to obtain stable baseline respiratory recordings.[1][2]
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for a defined period (e.g., 15-30 minutes).
-
Opioid Administration: Remove the animal from the chamber, weigh it, and administer the opioid agonist at the desired dose and route.
-
Post-Opioid Recording: Immediately return the animal to the chamber and record the changes in respiratory parameters for a specified duration (e.g., 60-120 minutes) to observe the full extent of respiratory depression.
-
This compound Administration: At the peak of respiratory depression, or at a pre-determined time point, administer this compound or vehicle.
-
Reversal Recording: Continue to record respiratory parameters to assess the reversal of opioid-induced respiratory depression.
-
Data Analysis: Analyze the recorded data to compare respiratory parameters at baseline, post-opioid administration, and post-naloxone methiodide administration.
Hot Plate Test for Analgesia
Objective: To assess the peripheral component of opioid-induced analgesia by evaluating the effect of this compound on the latency of a thermal nociceptive response.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal restrainer (e.g., clear cylinder)
-
Opioid agonist
-
This compound
-
Vehicle
-
Timer
-
Animal scale
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious noxious level (typically 52-55°C).[3][4]
-
Baseline Latency: Place the animal on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[4] Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the opioid agonist, this compound, or vehicle via the desired route.
-
Test Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as in the baseline measurement.
-
Data Analysis: Compare the post-drug latencies between treatment groups to determine the effect of this compound on opioid-induced analgesia.
Charcoal Meal Gastrointestinal Transit Assay
Objective: To quantify the effect of this compound on opioid-induced inhibition of gastrointestinal motility.
Materials:
-
Charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose)
-
Opioid agonist
-
This compound
-
Vehicle
-
Oral gavage needles
-
Dissection tools
-
Ruler
-
Animal scale
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: Administer the opioid agonist, this compound, or vehicle.
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a defined volume of the charcoal meal via oral gavage (e.g., 0.1 mL/10g body weight for mice).
-
Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animal.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching and measure its total length. Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between treatment groups.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism is the competitive antagonism of peripheral opioid receptors (mu, kappa, and delta). By blocking these receptors, it prevents endogenous and exogenous opioids from exerting their effects on peripheral tissues.
A key area of research illuminated by this compound is the role of peripheral opioid receptors in modulating central functions through afferent signaling pathways. For instance, in opioid-induced respiratory depression, peripheral opioid receptors on sensory neurons, such as those of the vagus nerve, are thought to contribute to the overall depressive effect.
The diagram above illustrates the proposed pathway where peripheral opioid receptor activation contributes to respiratory depression. Opioid agonists activate peripheral receptors, modulating afferent signals to the nucleus of the solitary tract (nTS) in the brainstem. The nTS then relays this information to central respiratory control centers. This compound acts by blocking the initial step at the peripheral opioid receptors, thereby preventing this cascade.
This workflow outlines a typical experimental design using this compound to dissect the peripheral versus central effects of an opioid agonist. By comparing the effects of the opioid alone to its effects in the presence of naloxone (a central and peripheral antagonist) and this compound (a peripheral-only antagonist), researchers can infer the relative contributions of each system.
Conclusion
This compound remains an indispensable tool in opioid research. Its ability to selectively block peripheral opioid receptors provides a clear and reliable method for investigating the complex interplay between the peripheral and central nervous systems in response to opioids. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of opioid pharmacology and the development of safer and more effective therapeutics.
References
An In-depth Technical Guide to Naloxone Methiodide as a Peripheral Opioid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxone methiodide is a quaternary ammonium derivative of the well-known opioid antagonist, naloxone. This structural modification confers a positive charge, significantly limiting its ability to cross the blood-brain barrier. Consequently, this compound acts as a peripherally restricted opioid antagonist, making it an invaluable tool in both preclinical research and potentially for clinical applications where antagonism of central opioid effects is undesirable. This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data regarding its efficacy and receptor binding profile. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Core Chemical and Pharmacological Properties
This compound is a nonselective, competitive antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Its primary distinguishing feature is its inability to readily penetrate the blood-brain barrier, a characteristic that confines its antagonistic effects to the peripheral nervous system.[1][2] This peripheral selectivity allows for the investigation and reversal of peripherally mediated opioid effects, such as opioid-induced respiratory depression and constipation, without precipitating central nervous system-mediated withdrawal symptoms.[3][4]
Chemical Properties
| Property | Value |
| Chemical Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-(prop-2-en-1-yl)-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-onium iodide |
| Molecular Formula | C₂₀H₂₄INO₄ |
| Molecular Weight | 469.31 g/mol |
| CAS Number | 93302-47-7 |
| Appearance | White to tan solid |
| Solubility | Soluble in water |
Pharmacodynamics: Receptor Binding Affinities
This compound exhibits differential affinity for the three main opioid receptor subtypes. Compared to its parent compound, naloxone, it has a lower affinity for all three receptors, with a particularly marked decrease in affinity for the delta-opioid receptor.
| Antagonist | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity Ratio (Naloxone:this compound) | Reference |
| Naloxone | Mu (µ) | ~1-2 | 15:1 | |
| Delta (δ) | ~10-20 | 330:1 | ||
| Kappa (κ) | ~5-15 | 6:1 | ||
| This compound | Mu (µ) | - | - | |
| Delta (δ) | - | - | ||
| Kappa (κ) | - | - |
Note: Specific Ki values for this compound were not consistently available across multiple sources in the provided search results. The binding affinity ratio is from a study in mouse brain homogenates.
Key In Vivo Efficacy Data
This compound has been demonstrated to effectively reverse opioid-induced respiratory depression and analgesia in animal models. A key advantage highlighted in multiple studies is its ability to do so without inducing the aversive withdrawal symptoms associated with centrally acting antagonists like naloxone.
Reversal of Opioid-Induced Respiratory Depression
| Opioid Agonist | Animal Model | This compound Dose | Outcome | Reference |
| Morphine | Mouse | Not specified | Reversed respiratory depression | |
| Fentanyl | Rat | Higher dose required for full reversal | Reversed respiratory depression |
Reversal of Opioid-Induced Analgesia
| Opioid Agonist | Animal Model | This compound Dose | Outcome | Reference |
| Morphine | Mouse | Not specified | Reversed antinociception |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors)
-
This compound
-
Unlabeled naloxone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled naloxone.
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Whole-Body Plethysmography for Respiratory Depression in Mice
This protocol describes the use of whole-body plethysmography to assess the ability of this compound to reverse opioid-induced respiratory depression.
Materials:
-
Whole-body plethysmograph system
-
Mice
-
Opioid agonist (e.g., morphine or fentanyl)
-
This compound
-
Saline (vehicle control)
Procedure:
-
Acclimatization: Acclimatize the mice to the plethysmography chambers to reduce stress-induced artifacts in respiratory measurements.
-
Baseline Measurement: Place the mouse in the chamber and record baseline respiratory parameters (e.g., respiratory rate, tidal volume) for a defined period.
-
Opioid Administration: Administer the opioid agonist to induce respiratory depression.
-
Post-Opioid Measurement: Record the respiratory parameters to confirm the induction of respiratory depression.
-
This compound Administration: Administer this compound or vehicle.
-
Reversal Measurement: Continuously record respiratory parameters to assess the reversal of respiratory depression.
-
Data Analysis: Compare the respiratory parameters before and after opioid administration, and after this compound or vehicle administration, to determine the efficacy of this compound in reversing respiratory depression.
Charcoal Meal Gastrointestinal Transit Assay
This protocol is used to evaluate the effect of this compound on opioid-induced constipation by measuring gastrointestinal transit time.
Materials:
-
Mice or rats
-
Opioid agonist (e.g., morphine)
-
This compound
-
Charcoal meal (e.g., 5% charcoal in 10% gum acacia)
-
Saline (vehicle control)
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the opioid agonist, followed by this compound or vehicle at appropriate time intervals.
-
Charcoal Administration: Administer the charcoal meal orally.
-
Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the percentage of the intestine traversed by the charcoal meal. Compare the transit distance in the different treatment groups to assess the effect of this compound on opioid-induced slowing of gastrointestinal transit.
Signaling Pathways and Experimental Workflows
Peripheral Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs). In peripheral neurons, activation by an opioid agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can lead to various downstream effects, including modulation of ion channel activity and reduced neuronal excitability. This compound, as a competitive antagonist, blocks the binding of opioid agonists to the receptor, thereby preventing these downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Researchers identify new therapeutic strategy for fentanyl overdose | For the press | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound reverses opioid-induced respiratory depression and analgesia without withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of Naloxone Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone methiodide is a peripherally restricted opioid antagonist. As a quaternary ammonium salt of naloxone, it possesses a permanent positive charge, which significantly limits its ability to cross the blood-brain barrier. This property makes it an invaluable tool in pharmacological research for differentiating between the central and peripheral effects of opioids. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, and stability. Detailed experimental protocols and visualizations are provided to support its application in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its core chemical structure is based on the morphinan skeleton, similar to its parent compound, naloxone. The key structural difference is the quaternization of the nitrogen atom with a methyl group, resulting in a methiodide salt.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄INO₄ | [1][2] |
| Molecular Weight | 469.31 g/mol | [1] |
| CAS Number | 93302-47-7 | |
| Appearance | White to off-white solid | |
| Melting Point | Data not available for this compound. The melting point of naloxone is reported as 177-178 °C and 184 °C. | |
| pKa | A specific experimentally determined pKa for the phenolic hydroxyl group of this compound is not readily available in the literature. Computational prediction software could be used to estimate this value. |
Chemical Structure
Caption: Chemical structure of this compound.
Solubility
This compound exhibits solubility in water and polar organic solvents. Its charged nature enhances its aqueous solubility compared to naloxone.
| Solvent | Solubility | Source(s) |
| Water | >10 mg/mL | |
| DMSO | Soluble | |
| Ethanol | Soluble |
Stability
This compound, as a quaternary ammonium salt, is generally a stable compound. However, like its parent compound naloxone, it may be susceptible to degradation under certain conditions. Stability studies on naloxone have shown it to be relatively stable, with minimal degradation observed even in expired commercial preparations.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at peripheral opioid receptors, with the highest affinity for the µ-opioid receptor. By binding to these receptors, it blocks the effects of endogenous and exogenous opioids in the periphery without affecting the central nervous system.
Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an opioid agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. As an antagonist, this compound binds to the receptor but does not elicit this downstream signaling cascade. Instead, it prevents agonists from binding and activating the receptor.
Caption: Antagonism of the peripheral µ-opioid receptor signaling pathway by this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from naloxone via a Menschutkin reaction.
Materials:
-
Naloxone
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve naloxone in anhydrous acetone in a round-bottom flask under an inert atmosphere.
-
Add a molar excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, this compound will precipitate out of the solution as a solid.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Further purification of this compound can be achieved by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, methanol/ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize crystal formation, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the µ-opioid receptor using a radiolabeled ligand such as [³H]-DAMGO.
Materials:
-
Cell membranes expressing µ-opioid receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)
-
[³H]-DAMGO (radioligand)
-
This compound (test compound)
-
Unlabeled naloxone (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]-DAMGO + assay buffer.
-
Non-specific Binding: Cell membranes + [³H]-DAMGO + excess unlabeled naloxone.
-
Competition: Cell membranes + [³H]-DAMGO + varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand displacement assay.
Conclusion
This compound is a critical tool for opioid research, enabling the specific investigation of peripheral opioid receptor function. Its distinct chemical properties, particularly its peripheral restriction, are central to its utility. This guide has provided a detailed overview of these properties, along with practical experimental protocols and visualizations to aid researchers and drug development professionals in their work with this important compound. Further characterization of properties such as its precise melting point and pKa would be beneficial for a more complete physicochemical profile.
References
An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of Naloxone Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone methiodide is the quaternary ammonium derivative of the well-known opioid antagonist, naloxone. Its defining characteristic is a permanently charged nitrogen atom, which significantly restricts its ability to cross the blood-brain barrier. This property makes this compound an invaluable pharmacological tool for distinguishing between central and peripheral opioid receptor-mediated effects. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting experiments involving this peripherally acting opioid antagonist.
Receptor Binding Affinity and Selectivity
This compound functions as a non-selective, competitive antagonist at opioid receptors. However, the addition of a methyl group to the nitrogen atom, resulting in a quaternary amine, significantly reduces its binding affinity compared to its parent compound, naloxone. This reduction in affinity is not uniform across the different opioid receptor subtypes, leading to a distinct selectivity profile.
Quantitative Binding Affinity Data
While specific Ki or IC50 values for this compound are not consistently reported across the literature, a key study directly compared its ability to displace selective radioligands from mu, delta, and kappa opioid receptors in mouse brain homogenates relative to naloxone. The results of this comparative analysis provide a clear indication of its receptor selectivity.
| Compound | Receptor Subtype | Naloxone:this compound Affinity Ratio | Estimated this compound Ki (nM)* | Reference |
| This compound | Mu (µ) | 15:1 | 22.5 - 58.5 | [1][2] |
| This compound | Delta (δ) | 330:1 | 4950 - 9900 | [1][2] |
| This compound | Kappa (κ) | 6:1 | 96 - 150 | [1] |
*Values are estimated based on reported Ki values for naloxone, which typically range from 1.5-3.9 nM for the mu receptor, 15-30 nM for the delta receptor, and 16-25 nM for the kappa receptor. These estimations should be considered approximate and may vary depending on experimental conditions.
The data clearly indicates that this compound has the highest affinity for the kappa-opioid receptor, followed by the mu-opioid receptor. Its affinity for the delta-opioid receptor is markedly lower. This profile demonstrates a significant receptor-type selective reduction in affinity due to quaternization.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of an unlabeled compound like this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.
Materials
-
Receptor Source: Cell membranes prepared from tissues endogenously expressing opioid receptors (e.g., mouse brain homogenates) or from cell lines recombinantly expressing a specific human opioid receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For Mu (µ) Receptor: [3H]DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin)
-
For Delta (δ) Receptor: [3H]DPDPE ([D-Pen2, D-Pen5]-enkephalin)
-
For Kappa (κ) Receptor: [3H]U-69,593
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., distilled water or a suitable buffer).
-
Unlabeled Competitor for Non-Specific Binding: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist such as naloxone or naltrexone.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Methodology
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: The assay is typically performed in 96-well plates. For each experiment, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled competitor (e.g., 10 µM naloxone).
-
Competition: Receptor membranes + Radioligand + Varying concentrations of this compound.
-
-
Incubation: Add the components to the wells, starting with the buffer, followed by the unlabeled compounds (naloxone for non-specific binding or this compound for competition), then the receptor membranes. Initiate the binding reaction by adding the radioligand. Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, which should be determined in separate saturation binding experiments.
-
Visualizations
Competitive Binding Assay Workflow
Caption: Workflow of a radioligand competitive binding assay.
Opioid Receptor Signaling and Antagonism by this compound
Caption: Opioid receptor signaling and competitive antagonism.
Conclusion
This compound serves as a critical tool in opioid research due to its peripheral restriction. Its binding affinity is significantly lower than that of naloxone, with a notable preference for kappa and mu receptors over delta receptors. The experimental protocols outlined in this guide provide a framework for the characterization of its binding profile. The provided visualizations offer a clear representation of the experimental workflow and the mechanism of antagonism at the cellular level. This in-depth understanding of this compound's receptor binding characteristics is essential for the accurate design and interpretation of studies aimed at elucidating the roles of peripheral opioid receptors in various physiological and pathological processes.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naloxone Methiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxone methiodide, a quaternary ammonium derivative of naloxone, is a peripherally acting opioid receptor antagonist. Its distinct pharmacokinetic profile, characterized by limited ability to cross the blood-brain barrier, makes it an invaluable tool in distinguishing central from peripheral opioid effects in preclinical research. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental applications.
Introduction
This compound is a non-selective, competitive opioid receptor antagonist. Due to its charged quaternary ammonium group, it has very low lipid solubility and is hydrophilic, which significantly restricts its passage across the blood-brain barrier.[1][2] This property allows for the selective blockade of peripheral opioid receptors without significantly affecting central opioid receptors, making it an essential pharmacological tool for investigating the peripheral actions of opioids and for developing peripherally restricted opioid antagonists for therapeutic use.[1][2]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of opioid receptors in peripheral tissues.
Receptor Binding Affinity
This compound exhibits a lower binding affinity for opioid receptors compared to its parent compound, naloxone. This difference in affinity has been quantified in various preclinical models.
| Receptor Subtype | Species | Tissue | Naloxone vs. This compound Affinity Ratio | Reference |
| µ (mu) | Mouse | Brain Homogenates | 15:1 | [3] |
| δ (delta) | Mouse | Brain Homogenates | 330:1 | |
| κ (kappa) | Mouse | Brain Homogenates | 6:1 |
Mechanism of Action
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase through the activation of the inhibitory G-protein, Gαi. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling effects. This compound acts as a competitive antagonist at these receptors, preventing the binding of opioid agonists and thereby blocking the initiation of this signaling cascade in peripheral tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior [elifesciences.org]
- 3. Naloxone and its quaternary derivative, this compound, have differing affinities for mu, delta, and kappa opioid receptors in mouse brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Naloxone Methiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxone methiodide, the quaternary ammonium salt of the potent opioid antagonist naloxone, is a valuable pharmacological tool for investigating the peripheral effects of opioids. Its charged nature significantly limits its ability to cross the blood-brain barrier, thereby isolating its activity to the peripheral nervous system. This technical guide provides a comprehensive overview of the synthesis of this compound, its structural formula, and key characterization data. Detailed experimental protocols, quantitative data, and visualizations are presented to aid researchers in the preparation and verification of this important compound.
Introduction
Naloxone is a well-established competitive antagonist at μ, δ, and κ-opioid receptors. Its primary clinical application is in the reversal of opioid overdose. To study the distinct roles of central versus peripheral opioid receptors, peripherally restricted antagonists are essential. The quaternization of the tertiary amine in naloxone with methyl iodide yields this compound, a positively charged molecule with reduced lipophilicity. This charge hinders its passage across the blood-brain barrier, making it an ideal agent for selectively blocking peripheral opioid receptors in preclinical research.
Structural Formula and Chemical Properties
The structural formula of this compound is presented below, illustrating the addition of a methyl group to the nitrogen atom of the morphinan ring, resulting in a quaternary ammonium iodide salt.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93302-47-7 | |
| Molecular Formula | C₂₀H₂₄INO₄ | |
| Molecular Weight | 469.31 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (>10 mg/mL) | |
| SMILES | C=CCN1(C)CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.[I-] | |
| InChI | InChI=1S/C20H23NO4.HI/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h3-5,15,18,22,24H,1,6-11H2,2H3;1H/t15-,18+,19+,20-;/m1./s1 |
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward quaternization reaction of naloxone with methyl iodide. This reaction, a classic example of an SN2 reaction, involves the nucleophilic attack of the tertiary amine of naloxone on the electrophilic methyl group of methyl iodide.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a general procedure based on established methods for the quaternization of morphinan alkaloids. Researchers should optimize conditions as needed.
Materials:
-
Naloxone hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Free-basing of Naloxone:
-
Dissolve naloxone hydrochloride in a minimal amount of deionized water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~8-9), leading to the precipitation of naloxone free base.
-
Extract the aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield naloxone free base as a white solid.
-
-
Quaternization Reaction:
-
Dissolve the dried naloxone free base in anhydrous acetonitrile or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add a molar excess (typically 1.5 to 3 equivalents) of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification of this compound:
-
Upon completion of the reaction, a precipitate of this compound may form. If so, cool the reaction mixture and collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure this compound.
-
-
Drying:
-
Dry the purified this compound under vacuum to remove any residual solvent.
-
Quantitative Data
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reactant Ratio (Naloxone:Methyl Iodide) | 1 : 1.5-3 |
| Solvent | Acetonitrile or DMF |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Characterization Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet corresponding to the N-methyl protons (around 3.0-3.5 ppm). Shifts in the signals of protons adjacent to the newly formed quaternary nitrogen. |
| ¹³C NMR | Appearance of a new signal for the N-methyl carbon (around 45-50 ppm). Shifts in the signals of carbons adjacent to the quaternary nitrogen. |
| Mass Spectrometry (ESI+) | Detection of the molecular ion corresponding to the naloxone-methyl cation [C₂₀H₂₄NO₄]⁺ at m/z 342.17. |
| Infrared (IR) Spectroscopy | Persistence of the characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups from the naloxone backbone. |
Experimental and Logical Workflows
The overall process from starting material to the final, characterized product can be visualized as a logical workflow.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural confirmation of this compound. The provided experimental protocol, coupled with the expected characterization data, offers researchers a solid foundation for producing this valuable pharmacological tool. The ability to selectively antagonize peripheral opioid receptors with this compound is critical for advancing our understanding of the complex pharmacology of opioids and for the development of novel therapeutics with improved side-effect profiles.
A Technical Guide to the Solubility of Naloxone Methiodide in Water and DMSO
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of naloxone methiodide in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research who utilize this compound in their experimental workflows.
Executive Summary
This compound is a peripherally acting opioid receptor antagonist. Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral effects of opioids.[1] Understanding its solubility characteristics in aqueous and organic solvents is critical for accurate dose preparation and the design of reliable in vitro and in vivo studies. This guide summarizes the available quantitative solubility data, outlines general experimental considerations for its dissolution, and provides a visual representation of the signaling pathway it antagonizes.
Quantitative Solubility Data
The solubility of this compound can vary depending on the source and the specific experimental conditions. The following tables consolidate the publicly available data from various suppliers.
Table 1: Solubility of this compound in Water
| Reported Solubility (mg/mL) | Source(s) | Notes |
| >10 | Sigma-Aldrich | - |
| ≥10 | AbMole BioScience | At 25°C.[2] |
| 25 | MedchemExpress | Requires sonication.[3] |
| 7.5 | Sigma-Aldrich | Aqueous solutions should be used promptly. |
| Insoluble | Sigma-Aldrich | Inconsistent report from the same supplier. |
| Soluble (with 0.1 N HCl) | Sigma-Aldrich | Suggests pH-dependent solubility. |
Table 2: Solubility of this compound in DMSO
| Reported Solubility (mg/mL) | Source(s) | Notes |
| ~12 | Sigma-Aldrich | |
| 250 | MedchemExpress | Requires sonication. Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended. |
Experimental Protocols and Considerations
While detailed, step-by-step protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, general best practices for solubility assessment of chemical compounds are applicable.
General Experimental Workflow for Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method. The following diagram illustrates a generalized workflow for this process.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Key Considerations for Dissolving this compound
-
Sonication: For both water and DMSO, the use of sonication is often recommended to aid in dissolution, particularly at higher concentrations.
-
pH: The solubility of this compound in aqueous solutions may be pH-dependent. One source indicates solubility is improved with the addition of 0.1 N HCl.
-
Solvent Quality: For DMSO, which is hygroscopic, it is crucial to use a fresh, anhydrous grade to achieve maximum solubility, as absorbed water can significantly affect the solubility of compounds.
-
Solution Stability: Aqueous solutions of this compound should be used promptly. For stock solutions in DMSO, storage at -20°C or -80°C is recommended to maintain stability.
Mechanism of Action: Opioid Receptor Antagonism
This compound functions as a non-selective, competitive antagonist at opioid receptors. These receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist (e.g., morphine), they initiate a signaling cascade that leads to analgesic and other effects. This compound blocks this activation.
The following diagram illustrates a simplified opioid receptor signaling pathway that is inhibited by this compound.
Caption: this compound competitively blocks opioid agonists at the receptor level.
Conclusion
This technical guide provides a consolidated overview of the solubility of this compound in water and DMSO. The variability in reported solubility values underscores the importance of empirical determination of solubility for specific experimental conditions. Researchers should consider factors such as pH, the use of sonication, and solvent quality to ensure accurate and reproducible results. The provided diagrams offer a visual aid for understanding the experimental workflow for solubility determination and the mechanism of action of this compound as an opioid receptor antagonist.
References
The Advent of Peripherally Restricted Opioid Antagonists: A Technical Guide to Their History, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid analgesics remain a cornerstone of pain management, but their utility is often limited by a constellation of debilitating side effects, most notably opioid-induced constipation (OIC). The systemic action of opioids on the mu (µ)-opioid receptors in the gastrointestinal (GI) tract leads to decreased motility, increased fluid absorption, and difficult and infrequent bowel movements.[1][2] For decades, the therapeutic challenge was to mitigate these peripheral side effects without compromising the centrally mediated analgesia. This technical guide provides an in-depth exploration of the history, discovery, and pharmacology of quaternary opioid antagonists, a class of drugs specifically designed to address this challenge.
The central innovation behind quaternary opioid antagonists lies in their chemical structure. By adding a quaternary ammonium group to the antagonist molecule, its polarity is significantly increased. This structural modification hinders the molecule's ability to cross the blood-brain barrier, effectively restricting its action to peripheral opioid receptors, primarily those in the gut.[3][4] This targeted approach allows for the reversal of opioid-induced peripheral side effects while preserving the analgesic efficacy of the opioid medication in the central nervous system (CNS).[1]
This guide will delve into the key milestones in the development of these agents, from the initial concept to the approval of pioneering drugs like methylnaltrexone, alvimopan, and naloxegol. We will examine their pharmacological profiles, present key quantitative data in a comparative format, and provide detailed experimental protocols for their characterization. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this important therapeutic class.
Historical Development and Key Discoveries
The journey towards peripherally restricted opioid antagonists began with the recognition that the constipating effects of opioids were mediated by the same receptors responsible for analgesia, but in different anatomical locations. The initial strategy to combat OIC involved the use of traditional laxatives, which often proved insufficient as they do not target the underlying pathophysiology.
A pivotal moment in the development of targeted therapies came in 1979 with the invention of methylnaltrexone by the late pharmacologist Leon Goldberg at the University of Chicago. Motivated by the suffering of a friend with morphine-induced constipation, Goldberg synthesized a quaternary derivative of the opioid antagonist naltrexone. The addition of a methyl group to the nitrogen atom created a permanently charged molecule with restricted access to the CNS. This pioneering work laid the foundation for a new class of drugs that could selectively block peripheral opioid receptors.
Following this breakthrough, research and development efforts led to the emergence of other peripherally acting µ-opioid receptor antagonists (PAMORAs), each with unique pharmacokinetic and pharmacodynamic properties.
-
Methylnaltrexone: The first of its class to receive FDA approval in 2008 for the treatment of OIC in patients with advanced illness. It is a quaternary amine of naltrexone and is administered via subcutaneous injection or orally.
-
Alvimopan: Approved for the management of postoperative ileus, alvimopan is a peripherally selective µ-opioid receptor antagonist with a high binding affinity. Unlike methylnaltrexone, its peripheral selectivity is attributed to its pharmacokinetic properties rather than a permanent charge.
-
Naloxegol: A PEGylated derivative of naloxone, naloxegol was developed to limit its ability to cross the blood-brain barrier. The polyethylene glycol (PEG) chain increases the molecule's size and hydrophilicity, promoting its peripheral action. It was approved in 2014 for the treatment of OIC in adults with chronic non-cancer pain.
-
Naldemedine: Another peripherally acting µ-opioid receptor antagonist, naldemedine, was developed for the treatment of OIC in adults with chronic non-cancer pain.
Quantitative Pharmacological Data
The binding affinity of quaternary opioid antagonists to the µ-opioid receptor is a critical determinant of their potency and efficacy. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the reported Ki values for key quaternary opioid antagonists and related compounds at human opioid receptors.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference(s) |
| Alvimopan | 0.4 - 0.77 | 4.4 | 40 | |
| Alvimopan Metabolite (ADL 08-0011) | 0.8 | - | - | |
| Naloxegol | 7.42 | 203.0 | 8.65 | |
| Methylnaltrexone | ~28 | - | ~230 | |
| Naldemedine | Potent binding affinity | Potent binding affinity | Potent binding affinity | |
| Naloxone (parent compound) | 3.7 | - | - |
Note: Ki values can vary depending on the experimental conditions and assay used. The data presented here are for comparative purposes.
Mechanism of Action and Signaling Pathways
Quaternary opioid antagonists exert their effects by competitively inhibiting the binding of opioid agonists to µ-opioid receptors located on neurons of the enteric nervous system (ENS) in the GI tract. This antagonism reverses the inhibitory effects of opioids on gut motility and secretion.
Opioid agonists, upon binding to µ-opioid receptors on enteric neurons, lead to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release (e.g., acetylcholine). This results in decreased peristalsis and increased transit time of stool through the colon. By blocking these receptors, quaternary opioid antagonists prevent this signaling cascade, thereby restoring normal GI function.
Caption: Opioid agonist and antagonist signaling at the µ-opioid receptor in an enteric neuron.
Experimental Protocols
The characterization of quaternary opioid antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]DAMGO or [³H]naloxone).
-
Unlabeled ligand for determining non-specific binding (e.g., naloxone).
-
Binding Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).
-
96-well microtiter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (quaternary opioid antagonist).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor and can distinguish between agonists, antagonists, and inverse agonists.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.
-
Agonist (e.g., DAMGO) and antagonist (test compound).
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, the test compound (antagonist), and a known agonist.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 45-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. The IC50 value can be determined to quantify the antagonist's potency.
Caption: Workflow for a [³⁵S]GTPγS binding assay to assess antagonist activity.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This assay assesses the effect of a compound on the transit of a charcoal meal through the GI tract of rodents, providing a measure of its in vivo efficacy.
Materials:
-
Mice or rats.
-
Opioid agonist (e.g., morphine).
-
Test compound (quaternary opioid antagonist).
-
Charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia or tragacanth).
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the opioid agonist (e.g., morphine) to induce constipation. After a set time, administer the test compound (quaternary opioid antagonist) or vehicle.
-
Charcoal Meal Administration: After another set time, administer the charcoal meal orally.
-
Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), euthanize the animals and dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percent transit as (distance traveled by charcoal / total length of small intestine) x 100. An effective antagonist will reverse the opioid-induced decrease in charcoal transit.
Synthesis of Quaternary Opioid Antagonists
The synthesis of quaternary opioid antagonists typically involves the quaternization of the tertiary amine of a parent opioid antagonist, such as naltrexone or naloxone.
General Synthesis of Methylnaltrexone Bromide:
The synthesis of methylnaltrexone bromide often starts with naltrexone. A common method involves the protection of the phenolic hydroxyl group, followed by methylation of the tertiary amine with a methylating agent like methyl iodide or bromomethane, and subsequent deprotection.
-
Protection: The 3-hydroxyl group of naltrexone is protected, for example, as a silyl ether (e.g., with tert-butyldimethylsilyl chloride) or an isobutyryl ester.
-
Methylation (Quaternization): The protected naltrexone is then reacted with a methylating agent such as methyl iodide or bromomethane in a suitable solvent (e.g., a dipolar aprotic solvent) to form the quaternary ammonium salt. This reaction can be stereoselective, leading to the formation of R- and S-isomers at the nitrogen center.
-
Deprotection and Ion Exchange: The protecting group is removed, often under acidic conditions (e.g., with hydrobromic acid). If a different methylating agent was used (e.g., methyl iodide), an anion exchange resin may be used to obtain the desired bromide salt.
General Synthesis of Naloxegol:
Naloxegol is synthesized by the PEGylation of naloxone. This involves attaching a polyethylene glycol (PEG) chain to the naloxone molecule.
-
Protection: The hydroxyl groups of naloxone may be selectively protected.
-
PEGylation: The protected naloxone is reacted with a monomethoxy-terminated PEG derivative that has a suitable leaving group. This reaction forms an ether linkage between the naloxone molecule and the PEG chain.
-
Deprotection and Purification: The protecting groups are removed, and the final naloxegol product is purified. The synthesis often involves the formation of the oxalate salt for pharmaceutical use.
Conclusion
The development of quaternary opioid antagonists represents a significant advancement in pain management, offering a targeted approach to alleviate the debilitating side effects of opioid therapy. By understanding their history, mechanism of action, and pharmacological properties, researchers and drug development professionals can continue to innovate and refine this important class of therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel peripherally restricted opioid antagonists, with the ultimate goal of improving the quality of life for patients requiring opioid analgesia.
References
Investigating the Role of Peripheral Opioid Receptors with Naloxone Methiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone methiodide is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone.[1][2] This structural modification, the addition of a methyl group, results in a positively charged molecule with significantly reduced lipid solubility.[3][4] Consequently, this compound does not readily cross the blood-brain barrier (BBB), making it a powerful pharmacological tool to differentiate between the central and peripheral effects of opioid receptor ligands.[5] This in-depth guide provides a comprehensive overview of the use of this compound in investigating the role of peripheral opioid receptors, complete with experimental protocols, quantitative data, and pathway visualizations.
This compound acts as a competitive antagonist at mu (μ), delta (δ), and kappa (κ) opioid receptors in the periphery. Its primary utility lies in its ability to block the effects of opioids outside of the central nervous system (CNS), thereby allowing researchers to isolate and study the peripheral contributions to various physiological and pathological processes.
Physicochemical Properties and Pharmacokinetics
The key feature of this compound is its restricted peripheral action due to its inability to penetrate the BBB. Mass spectrometry data has shown it to be approximately 40-fold less permeable across the BBB than naloxone hydrochloride. While it has a lower affinity for opioid receptors compared to its parent compound, naloxone, this difference must be factored into experimental design.
Quantitative Data: Receptor Binding Affinities and In Vivo Efficacy
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: Comparative Binding Affinities of Naloxone and this compound for Opioid Receptors in Mouse Brain Homogenates
| Opioid Receptor Subtype | Naloxone:this compound Binding Affinity Ratio | Reference |
| Mu (μ) | 15:1 | |
| Kappa (κ) | 6:1 | |
| Delta (δ) | 330:1 |
Table 2: Effective Doses of this compound in Preclinical Models
| Experimental Model | Species | Opioid Agonist & Dose | This compound Dose & Route | Observed Effect | Reference |
| Respiratory Depression | Mice | Morphine (300 mg/kg, i.p.) | Not specified | Reversal of respiratory depression | |
| Respiratory Depression | Mice | Morphine (9 mg/kg, i.p.), Methadone (7 mg/kg, i.p.), Heroin (17 mg/kg, i.p.) | 30-100 mg/kg, i.p. | Reversal of respiratory and analgesic effects | |
| Respiratory Depression | Rats | Fentanyl (25 μg/kg, i.v.) | 1.5 mg/kg, i.v. | Marked diminishment of respiratory depression | |
| Analgesia | Mice | Morphine (300 mg/kg, i.p.) | Not specified | Reversal of antinociception | |
| Analgesia | Rats | Fentanyl (25 μg/kg, i.v.) | 5.0 mg/kg, i.v. | Attenuation of analgesia | |
| Gastrointestinal Motility | Dogs | Morphine (3.0 μg/kg, i.c.v.) | Intravenous infusion | Conversion of retrograde peristaltic contractions to anterograde peristaltic contractions | |
| Endotoxemia | Rats | Lipopolysaccharide (2 mg/kg/hr) | 4.64 mg/kg bolus + 2.32 mg/kg/h infusion | Attenuation of endotoxin-induced elevation in systemic vascular resistance and decrease in cardiac output |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments utilizing this compound.
Investigation of Peripheral Opioid Receptor Involvement in Analgesia
-
Objective: To determine the contribution of peripheral opioid receptors to the analgesic effects of an opioid agonist.
-
Animal Model: Male Swiss-Albino mice.
-
Methodology:
-
Induce a painful stimulus (e.g., hot plate test, tail-flick test, or acetic acid-induced writhing).
-
Administer the opioid agonist of interest (e.g., morphine, fentanyl) via a systemic route (e.g., intraperitoneal, subcutaneous).
-
In a separate group of animals, pre-treat with this compound (e.g., 1-10 mg/kg, i.p.) prior to the administration of the opioid agonist.
-
A positive control group should receive the centrally-acting antagonist, naloxone hydrochloride, to confirm the opioid-mediated nature of the analgesia. A vehicle control group should also be included.
-
Measure the analgesic response at predetermined time points.
-
-
Interpretation: If this compound significantly attenuates the analgesic effect of the opioid agonist, it indicates a peripheral component to its mechanism of action. If this compound has no effect, while naloxone hydrochloride completely reverses the analgesia, the effect is likely centrally mediated.
Assessment of Peripheral Opioid Receptor Role in Respiratory Depression
-
Objective: To evaluate the involvement of peripheral opioid receptors in opioid-induced respiratory depression.
-
Animal Model: Conscious rats.
-
Methodology:
-
Monitor respiratory parameters (e.g., respiratory rate, tidal volume, arterial blood gases) using methods such as whole-body plethysmography.
-
Administer a potent opioid agonist known to cause respiratory depression (e.g., fentanyl, 25 μg/kg, i.v.).
-
In a separate group, pre-treat with this compound (e.g., 1.5 mg/kg, i.v.) before the opioid challenge.
-
A control group should receive the opioid agonist alone.
-
Continuously record respiratory parameters.
-
-
Interpretation: A significant reversal or prevention of the opioid-induced decrease in respiratory function by this compound points to a role for peripheral opioid receptors in mediating this adverse effect.
Elucidating Peripheral Opioid Effects on Gastrointestinal Motility
-
Objective: To investigate the influence of peripheral opioid receptors on gastrointestinal transit.
-
Animal Model: Conscious dogs with chronically implanted strain gauge force transducers.
-
Methodology:
-
Suture strain gauge force transducers to the serosal surface of the upper gastrointestinal tract to record circular muscle contractions.
-
Administer an opioid agonist either systemically or centrally (e.g., intracerebroventricularly) to induce changes in gastrointestinal motility.
-
Administer this compound intravenously.
-
Record and analyze the patterns of gastrointestinal contractions.
-
-
Interpretation: Alterations in the opioid-induced motility patterns following this compound administration, such as the conversion of retrograde to anterograde contractions, demonstrate the involvement of peripheral opioid receptors in the regulation of gut motility.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental logic in the investigation of peripheral opioid receptors with this compound.
Caption: Differentiating Central vs. Peripheral Action.
Caption: Experimental Logic for Peripheral Effect Isolation.
Caption: Central vs. Peripheral Sites of Opioid-Induced Respiratory Depression.
Conclusion
This compound is an indispensable tool for delineating the complex interplay between central and peripheral opioid receptor systems. Its selective antagonism in the periphery allows for the precise investigation of the role of these receptors in a multitude of physiological processes and disease states. By carefully designing experiments that account for its pharmacokinetic and pharmacodynamic properties, researchers can continue to unravel the nuanced contributions of peripheral opioid signaling, paving the way for the development of novel therapeutics with improved efficacy and reduced side-effect profiles. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Naloxone Methiodide in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naloxone methiodide is a quaternary ammonium derivative of naloxone, a non-selective opioid receptor antagonist. Due to its charge and hydrophilic nature, this compound does not readily cross the blood-brain barrier (BBB). This property makes it an invaluable pharmacological tool for differentiating between the central and peripheral effects of opioid receptor agonists and antagonists in in vivo studies. These application notes provide detailed protocols for the use of this compound in mice to investigate its effects on opioid-induced respiratory depression, analgesia, and gastrointestinal transit.
Mechanism of Action
This compound functions as a competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors in the periphery. By blocking these receptors outside of the central nervous system (CNS), it allows researchers to isolate and study the peripheral actions of opioids. In mouse brain homogenates, this compound has a lower binding affinity for opioid receptors compared to its parent compound, naloxone. The binding affinity ratio of naloxone to this compound is approximately 15:1 for µ-opioid receptors, 6:1 for κ-opioid receptors, and 330:1 for δ-opioid receptors[1][2].
Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an associated intracellular G-protein complex (Gi/o), leading to the dissociation of its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release. This compound competitively blocks the agonist from binding to the receptor, thus preventing the initiation of this signaling cascade in peripheral tissues.
References
Application Notes and Protocols for the Administration of Naloxone Methiodide to Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of naloxone methiodide in rodent models. This peripherally restricted opioid receptor antagonist is a critical tool for differentiating central versus peripheral opioid effects in preclinical research.
Introduction
This compound is a quaternary ammonium derivative of naloxone, which limits its ability to cross the blood-brain barrier.[1][2] This property makes it an invaluable research tool for investigating the peripheral actions of opioid agonists and antagonists.[1][2] Unlike naloxone, which acts on both central and peripheral opioid receptors, this compound's effects are primarily confined to the periphery.[1] It is a non-selective, competitive opioid receptor antagonist.
Data Presentation: Dosage and Administration
The following tables summarize common dosage ranges and administration details for this compound in mice and rats, compiled from various research studies.
Table 1: this compound Administration in Mice
| Route of Administration | Dosage Range (mg/kg) | Vehicle | Typical Injection Volume | Needle Gauge | Reference(s) |
| Intraperitoneal (i.p.) | 10 - 100 | Saline | 200 µL (for 10 mg/mL solution) | 25-27g | |
| Subcutaneous (s.c.) | 10 | Saline | Not Specified | Not Specified |
Table 2: this compound Administration in Rats
| Route of Administration | Dosage Range (mg/kg) | Vehicle | Typical Injection Volume | Needle Gauge | Reference(s) |
| Intravenous (i.v.) | 1 | Saline | 1 ml/kg | Not Specified | |
| Intraperitoneal (i.p.) | 0.05 - 0.4 | Not Specified | Not Specified | 23-25g | |
| Subcutaneous (s.c.) | 4.5 | Saline | Not Specified | Not Specified | |
| Intracranial | 5 µg | Not Specified | Not Specified | Not Specified |
Note: The optimal dose and route of administration will vary depending on the specific experimental goals, the opioid agonist being used, and the rodent strain. It is crucial to conduct pilot studies to determine the most effective parameters for your research.
Experimental Protocols
The following are detailed protocols for the most common routes of administration for this compound in rodents.
Intraperitoneal (i.p.) Injection Protocol (Mouse)
This protocol is adapted from standard i.p. injection procedures and data found in the literature.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that exposes the abdomen.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution. The maximum recommended volume for an i.p. injection in a mouse is typically 10 ml/kg.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Subcutaneous (s.c.) Injection Protocol (Rat)
This protocol is based on general guidelines for subcutaneous injections in rodents.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 ml) and needles (23-25 gauge)
-
70% ethanol
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
Prepare the dosing solution as described in the i.p. protocol.
-
-
Animal Restraint:
-
Securely restrain the rat.
-
-
Injection Site Identification:
-
Lift the loose skin over the shoulders or back to form a "tent."
-
-
Injection:
-
Swab the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to check for blood.
-
Inject the solution into the subcutaneous space.
-
-
Post-Injection Monitoring:
-
Monitor the rat for any adverse effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Peripheral antagonism of opioid receptors by this compound.
Experimental Workflow: Reversing Opioid-Induced Effects
Caption: Workflow for assessing peripheral opioid antagonism.
References
Application Notes and Protocols: Recommended Dosage of Naloxone Methiodide for Peripheral Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of naloxone methiodide for selective peripheral opioid receptor blockade in preclinical research. The information is intended to assist in the design and execution of experiments aimed at investigating the peripheral effects of opioid agonists and the efficacy of their antagonists.
Introduction
This compound is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone. Due to its polar nature, this compound does not readily cross the blood-brain barrier, making it an invaluable tool for differentiating between the central and peripheral effects of opioid receptor ligands.[1] Its primary application in research is to antagonize opioid effects in the periphery, such as opioid-induced respiratory depression and modulation of analgesia, without confounding central nervous system involvement.[2][3][4]
Data Presentation: Recommended Dosages
The following tables summarize the effective dosages of this compound for peripheral blockade as reported in various preclinical studies. These dosages have been shown to reverse the effects of different opioid agonists in rodents.
Table 1: Reversal of Opioid-Induced Respiratory Depression in Rodents
| Opioid Agonist | Animal Model | Opioid Dose & Route | This compound Dose & Route | Reference |
| Morphine | Mouse | 9 mg/kg, i.p. | 30-100 mg/kg, i.p. | Lewanowitsch et al., 2006 |
| Methadone | Mouse | 7 mg/kg, i.p. | 30-100 mg/kg, i.p. | Lewanowitsch et al., 2006 |
| Heroin | Mouse | 17 mg/kg, i.p. | 30-100 mg/kg, i.p. | Lewanowitsch et al., 2006 |
| Fentanyl | Rat | 25 µg/kg, i.v. | 1.5 mg/kg, i.v. | [5] |
| Morphine | Mouse | 300 mg/kg, i.p. (acute) | Not specified, but effective | |
| Morphine | Mouse | 300 mg/kg/day for 5 days (chronic) | Not specified, but effective |
Table 2: Reversal of Opioid-Induced Analgesia in Rodents
| Opioid Agonist | Animal Model | Opioid Dose & Route | This compound Dose & Route | Reference |
| Morphine | Mouse | 9 mg/kg, i.p. | 30-100 mg/kg, i.p. | Lewanowitsch et al., 2006 |
| Methadone | Mouse | 7 mg/kg, i.p. | 30-100 mg/kg, i.p. | Lewanowitsch et al., 2006 |
| Heroin | Mouse | 17 mg/kg, i.p. | 30-100 mg/kg, i.p. | Lewanowitsch et al., 2006 |
| Fentanyl | Rat | 25 µg/kg, i.v. | 5.0 mg/kg, i.v. (attenuated analgesia) |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Assessment of Opioid-Induced Respiratory Depression using Whole-Body Plethysmography in Mice
Objective: To measure the effect of an opioid agonist on respiratory function and its reversal by this compound.
Materials:
-
Whole-body plethysmography (WBP) chambers for unrestrained animals.
-
Opioid agonist solution (e.g., morphine sulfate).
-
This compound solution.
-
Saline (vehicle control).
-
Experimental animals (e.g., male Swiss-Albino or C57BL/6J mice).
Procedure:
-
Acclimatization: Acclimate the mice to the WBP chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place the mice in the chambers and record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes).
-
Opioid Administration: Administer the opioid agonist (e.g., morphine 9 mg/kg, i.p.) or vehicle to the mice.
-
Monitoring Opioid Effects: Immediately after injection, return the mice to the WBP chambers and continuously record respiratory parameters to observe the onset and peak of respiratory depression. This is typically characterized by a decrease in respiratory rate and an increase in tidal volume.
-
This compound Administration: At the time of peak opioid-induced respiratory depression (e.g., 30-40 minutes post-opioid injection), administer this compound (e.g., 30-100 mg/kg, i.p.) or saline.
-
Reversal Monitoring: Continue to record respiratory parameters to assess the reversal of opioid effects. Monitor for the return of respiratory rate and other parameters to baseline levels.
-
Data Analysis: Analyze the recorded data to quantify the changes in respiratory parameters following opioid and antagonist administration. Compare the effects of this compound to the saline control group.
Protocol 2: Assessment of Opioid-Induced Analgesia using the Hot Plate Test in Mice
Objective: To evaluate the analgesic effect of an opioid agonist and its peripheral blockade by this compound.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Opioid agonist solution.
-
This compound solution.
-
Saline (vehicle control).
-
Experimental animals (e.g., mice).
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Observe the mouse for nocifensive behaviors such as paw licking, flicking, or jumping. Record the latency (in seconds) to the first clear sign of a pain response. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the plate regardless of its response.
-
Drug Administration: Administer the opioid agonist, this compound, or saline according to the experimental design. For reversal studies, the opioid is administered first, followed by the antagonist at a predetermined time.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: An increase in the response latency compared to baseline is indicative of an analgesic effect. Compare the latencies between treatment groups to determine the efficacy of the opioid and the blocking effect of this compound.
Protocol 3: Assessment of Opioid-Induced Analgesia using the Tail-Flick Test in Rodents
Objective: To measure spinal analgesia induced by an opioid and its reversal by this compound.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Opioid agonist solution.
-
This compound solution.
-
Saline (vehicle control).
-
Experimental animals (e.g., rats or mice), appropriately restrained.
Procedure:
-
Animal Restraint: Gently restrain the rodent, allowing its tail to be exposed.
-
Baseline Latency: Position the tail such that the radiant heat source is focused on a specific point on the distal portion of the tail. Activate the heat source and start a timer. The latency to a rapid flick or withdrawal of the tail from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.
-
Drug Administration: Administer the test compounds as per the study design.
-
Post-Treatment Latency: At predetermined intervals following drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. Compare the data across treatment groups to assess the peripheral antagonistic action of this compound.
Visualizations
Mechanism of Peripheral Opioid Blockade
Caption: Mechanism of this compound's peripheral opioid blockade.
Experimental Workflow for Assessing Peripheral Blockade
References
- 1. researchgate.net [researchgate.net]
- 2. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior [elifesciences.org]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Role of central and peripheral opiate receptors in the effects of fentanyl on analgesia, ventilation and arterial blood-gas chemistry in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Opioid-Induced Respiratory Depression Using Naloxone Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics. Understanding the mechanisms underlying OIRD is paramount for the development of safer pain therapeutics. Naloxone methiodide, a quaternary ammonium derivative of the non-selective opioid receptor antagonist naloxone, serves as a valuable pharmacological tool in this area of research. Due to its polar nature, this compound does not readily cross the blood-brain barrier (BBB), making it a peripherally restricted antagonist. This property allows researchers to investigate the distinct roles of central versus peripheral opioid receptors in mediating respiratory depression. These application notes provide detailed protocols for utilizing this compound to elucidate the mechanisms of OIRD.
Mechanism of Action
This compound functions as a competitive antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors, with a higher affinity for the µ-opioid receptor (MOR). Unlike its parent compound, naloxone, which acts on both central and peripheral opioid receptors, this compound's action is primarily confined to the periphery. This selective antagonism is instrumental in dissecting the peripheral components of opioid effects, including their influence on respiratory control centers. By comparing the effects of this compound with a centrally acting antagonist like naloxone, researchers can infer the relative contributions of central versus peripheral opioid receptor activation to OIRD.
Signaling Pathways
Opioid-induced respiratory depression is primarily mediated by the activation of µ-opioid receptors (MORs) located on neurons within key respiratory control centers in the brainstem, such as the pre-Bötzinger complex. The binding of an opioid agonist to the MOR initiates an intracellular signaling cascade that ultimately leads to neuronal inhibition and a decrease in respiratory rate and depth.
Application Notes and Protocols: Naloxone Methiodide in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of naloxone methiodide, a peripherally restricted opioid receptor antagonist, in conditioned place preference (CPP) and conditioned place aversion (CPA) studies. This document details the mechanism of action, experimental protocols, and relevant data to guide researchers in designing and interpreting experiments aimed at elucidating the roles of central versus peripheral opioid systems in reward, aversion, and addiction.
Introduction
Conditioned place preference (CPP) is a widely utilized preclinical model to assess the rewarding or aversive properties of drugs. The paradigm relies on the principle of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects (Conditioned Place Aversion or CPA).
Naloxone, a non-selective opioid receptor antagonist, is frequently used in these studies to investigate the role of the endogenous opioid system in mediating reward. However, as naloxone readily crosses the blood-brain barrier, it cannot distinguish between central and peripheral opioid receptor-mediated effects. This compound, a quaternary ammonium derivative of naloxone, is a valuable pharmacological tool to address this limitation. Due to its charge and hydrophilic nature, it does not significantly penetrate the blood-brain barrier when administered systemically, thus primarily antagonizing opioid receptors in the periphery. This allows researchers to dissect the contribution of peripheral opioid signaling in the rewarding and aversive effects of opioids and other stimuli.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at mu, kappa, and delta opioid receptors, with a higher affinity for the mu-opioid receptor.[1] Unlike its parent compound, naloxone, its peripheral restriction is the key feature for its utility in CPP studies. This selectivity allows for the investigation of whether the rewarding or aversive effects of a drug are mediated by actions on peripheral opioid receptors, such as those in the gastrointestinal tract or on primary afferent neurons, or if they are centrally mediated. Studies have shown that peripherally administered methylated analogues of naloxone do not produce conditioned place aversion, suggesting that the aversive effects of systemic naloxone are centrally mediated.[1]
Key Applications in CPP Studies
-
Dissecting Central vs. Peripheral Opioid Effects: By comparing the effects of naloxone and this compound on drug-induced CPP, researchers can determine the relative contribution of central versus peripheral opioid receptors in mediating the rewarding properties of the drug.
-
Investigating the Role of Peripheral Endogenous Opioids: this compound can be used to probe the involvement of endogenous peripheral opioids in non-drug-induced rewards, such as those derived from exercise or palatable food.
-
Evaluating Peripherally-Acting Therapeutics: For the development of peripherally restricted opioid agonists for pain management without central side effects like euphoria and addiction, this compound can be used as a tool to confirm their peripheral mechanism of action in reward-based assays.
-
Studying Opioid Withdrawal: While naloxone can precipitate aversive withdrawal symptoms that are centrally mediated, this compound can be used to investigate the peripheral components of opioid withdrawal.
Experimental Protocols
Materials
-
Animals: Male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6) are commonly used.
-
Apparatus: A standard three-chamber CPP apparatus is typically used. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures). A smaller, neutral central chamber connects the two conditioning chambers.
-
Drugs:
-
This compound (dissolved in sterile saline)
-
Opioid agonist (e.g., morphine, fentanyl) or other test compound
-
Vehicle (e.g., sterile saline)
-
Experimental Procedure
The CPP procedure generally consists of three phases: pre-conditioning (baseline preference), conditioning, and post-conditioning (test).
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Place the animal in the central chamber of the CPP apparatus with free access to all three chambers for a set duration (e.g., 15-20 minutes).
-
Record the time spent in each of the two large conditioning chambers using an automated tracking system or by manual observation.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
This phase establishes the baseline preference for each chamber.
Phase 2: Conditioning (Days 2-9)
This phase typically involves alternating daily injections of the drug and vehicle, paired with confinement to one of the conditioning chambers. A counterbalanced design is crucial.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer the opioid agonist (e.g., morphine 5 mg/kg, s.c.).
-
To test the effect of peripheral blockade, administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) 15-30 minutes prior to the opioid agonist.
-
Immediately after the opioid injection, confine the animal to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (e.g., saline, s.c.).
-
If testing the effect of this compound on its own, administer this compound followed by vehicle.
-
Immediately after the injection, confine the animal to the opposite conditioning chamber for the same duration as the drug conditioning sessions.
-
Note: The chamber paired with the drug and vehicle should be counterbalanced across animals to avoid any confounding effects of innate chamber preference.
Phase 3: Post-Conditioning (Test Day - Day 10)
-
Place the animal in the central chamber with free access to all three chambers in a drug-free state.
-
Record the time spent in each of the two conditioning chambers for the same duration as the pre-conditioning test.
-
An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a CPP. A decrease suggests a CPA.
Experimental Workflow Diagram
Caption: Conditioned Place Preference Experimental Workflow.
Data Presentation
Quantitative data from CPP studies are typically presented as the time spent in the drug-paired chamber or as a preference score. The preference score is often calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber, or the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.
Table 1: Representative Data on the Effect of Naloxone on Morphine-Induced CPP in Rats
| Treatment Group | Pre-Test Time in Drug-Paired Side (s) | Post-Test Time in Drug-Paired Side (s) | Preference Score (s) (Post-Test - Pre-Test) |
| Saline + Saline | 450 ± 30 | 460 ± 35 | 10 ± 15 |
| Saline + Morphine (5 mg/kg) | 445 ± 25 | 650 ± 40 | 205 ± 30 |
| Naloxone (1 mg/kg) + Morphine (5 mg/kg) | 455 ± 28 | 470 ± 32 | 15 ± 20 |
| Naloxone (1 mg/kg) + Saline | 450 ± 33 | 440 ± 29 | -10 ± 18 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Saline + Saline group. This table is a hypothetical representation based on findings that naloxone blocks the acquisition of morphine CPP.[2]
Table 2: Expected Outcomes with this compound in Opioid CPP
| Treatment Group | Expected Outcome on Opioid-Induced CPP | Rationale |
| Vehicle + Opioid | CPP | The opioid induces a rewarding effect. |
| This compound + Opioid | CPP (if reward is purely central) or Attenuation of CPP (if reward has a peripheral component) | This compound blocks only peripheral opioid receptors. |
| Naloxone + Opioid | No CPP | Naloxone blocks both central and peripheral opioid receptors, preventing the rewarding effect. |
| This compound + Vehicle | No CPP or CPA | This compound is not expected to have intrinsic rewarding or aversive properties. |
Signaling Pathways and Logical Relationships
The rewarding effects of opioids are primarily mediated by the mesolimbic dopamine system. Opioids inhibit GABAergic interneurons in the ventral tegmental area (VTA), leading to disinhibition of dopamine neurons and increased dopamine release in the nucleus accumbens (NAc). This is considered a central mechanism. The role of peripheral opioid receptors in modulating this central reward pathway is an active area of research.
Caption: Opioid Reward Pathway and Antagonist Actions.
Conclusion
This compound is an indispensable tool for differentiating the central and peripheral mechanisms underlying the motivational effects of drugs and other rewarding stimuli in conditioned place preference studies. Its ability to selectively antagonize peripheral opioid receptors provides a level of specificity that is unattainable with the parent compound, naloxone. The provided protocols and conceptual frameworks are intended to assist researchers in designing rigorous experiments to advance our understanding of opioid pharmacology and the neurobiology of addiction. Careful consideration of dose-response relationships, timing of injections, and appropriate control groups is essential for the successful implementation and interpretation of these studies.
References
Application Notes and Protocols for the Dissolution of Naloxone Methiodide for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of naloxone methiodide, a peripherally restricted opioid receptor antagonist, for use in preclinical research injections. The following information is intended to guide researchers in preparing stable and effective solutions for in vivo studies.
Introduction
This compound is a quaternary ammonium salt of naloxone, which limits its ability to cross the blood-brain barrier.[1][2] This property makes it a valuable tool for investigating the peripheral effects of opioid receptor antagonism without confounding central nervous system effects.[1][3][4] Proper dissolution and formulation are critical for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties
-
Appearance: White to off-white solid
-
Molecular Formula: C₂₀H₂₄INO₄
-
Molecular Weight: 469.31 g/mol
-
Purity: Typically ≥98% (HPLC)
Solubility Data
This compound exhibits solubility in various solvents. The choice of solvent or solvent system will depend on the desired concentration, administration route, and the specific requirements of the animal model. It is crucial to use high-purity solvents to avoid introducing contaminants.
| Solvent | Solubility | Notes |
| Water | ≥10 mg/mL | Can be used as a stock solution. May require sonication to fully dissolve. For in vivo use, the solution should be sterile filtered (0.22 µm filter). |
| DMSO | 250 mg/mL (532.70 mM) | Requires sonication. Due to its hygroscopic nature, newly opened DMSO is recommended for optimal solubility. |
| Saline | ≥2.08 mg/mL (4.43 mM) | A common vehicle for injection. May require co-solvents for higher concentrations. |
Experimental Protocols for Injectable Solutions
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If a stock solution is prepared, it should be stored under appropriate conditions to prevent degradation.
Protocol 1: Aqueous Solution (for lower concentrations)
This protocol is suitable for applications where a simple aqueous vehicle is preferred and the required concentration is within the aqueous solubility limit of this compound.
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the desired volume of sterile water or saline to the vial.
-
Vortex the solution vigorously. If the powder does not fully dissolve, sonicate the vial in a water bath until a clear solution is obtained.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Visually inspect the solution for any particulate matter before use.
Protocol 2: Co-Solvent Formulation for Higher Concentrations (PEG300/Tween-80/Saline)
This protocol is adapted from established methods for preparing higher concentrations of this compound for in vivo administration. The use of co-solvents like PEG300 and Tween-80 enhances solubility.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
0.9% Saline
-
Sterile tubes and vials
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication if necessary to achieve a clear solution.
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile tube, add 100 µL of the DMSO stock solution (20.8 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a final concentration of 2.08 mg/mL. The volumetric ratio of the solvents is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Adjust the volumes of each component proportionally to prepare the total volume of working solution required for your experiment.
Protocol 3: Co-Solvent Formulation with Cyclodextrin (SBE-β-CD/Saline)
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
20% SBE-β-CD in Saline
-
Sterile tubes and vials
Procedure:
-
Prepare a Stock Solution in DMSO:
-
As in Protocol 2, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile tube, add 100 µL of the DMSO stock solution (20.8 mg/mL).
-
Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly.
-
This will result in a final concentration of 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C or -20°C | 2-3 years (refer to manufacturer's specifications) | Store sealed and away from moisture. |
| Stock Solution in Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed. |
| Stock Solution in Solvent | -20°C | 1 month | Store sealed and away from moisture. |
| Working Solution for Injection | Room Temperature or 4°C | Use on the same day of preparation | Fresh preparation is highly recommended for in vivo experiments to ensure reliability. |
Visualization of Experimental Workflow
The following diagrams illustrate the logical steps for preparing this compound solutions for injection.
Caption: Workflow for Aqueous Solution Preparation.
Caption: Workflow for Co-Solvent Solution Preparation.
References
Application Notes and Protocols for Intracranial Administration of Naloxone Methiodide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracranial administration of naloxone methiodide in rats, a technique primarily utilized to investigate the central effects of opioid receptor antagonism with minimal peripheral influence. This compound, a quaternary derivative of naloxone, does not readily cross the blood-brain barrier, making its direct central administration a powerful tool for delineating central versus peripheral opioid mechanisms.
Applications
Intracranial administration of this compound in rats is a key experimental technique for:
-
Investigating the role of central opioid systems in behavior: By directly blocking opioid receptors in specific brain regions, researchers can study their involvement in reward, aversion, pain perception, and complex behaviors like conditioned place preference.[1]
-
Differentiating central from peripheral opioid effects: This method is crucial for understanding the precise contribution of brain and spinal cord opioid receptors to the physiological and behavioral effects of endogenous opioids and opioid drugs.
-
Mapping brain circuits: The localized administration of this compound helps in identifying the specific nuclei and pathways involved in opioid-mediated processes.
Data Presentation
The following tables summarize quantitative data from studies involving the intracranial administration of this compound and the more commonly used naloxone in rats. This data can serve as a starting point for experimental design.
Table 1: Intracranial this compound Administration Parameters
| Brain Region | Dose | Vehicle | Infusion Volume | Infusion Rate | Animal Model | Observed Effect | Reference |
| Medial Preoptic Area (mPOA) | 5 µg | Saline | 0.5 µl | Not Specified | Female Wistar Rats | Blocked conditioned place preference induced by paced mating | [1] |
| Ventromedial Nucleus of the Hypothalamus (VMH) | 5 µg | Saline | 0.5 µl | Not Specified | Female Wistar Rats | Blocked conditioned place preference induced by paced mating | [1] |
| Amygdala (Me) | 5 µg | Saline | 0.5 µl | Not Specified | Female Wistar Rats | Blocked conditioned place preference induced by paced mating | [1] |
| Nucleus Accumbens (Acb) | 5 µg | Saline | 0.5 µl | Not Specified | Female Wistar Rats | Did not block conditioned place preference induced by paced mating | [1] |
Table 2: Intracranial Naloxone Administration Parameters (for comparative purposes)
| Brain Region | Dose | Vehicle | Infusion Volume | Infusion Rate | Animal Model | Observed Effect | Reference |
| Arcuate Nucleus | 1.5 and 3.0 nmol | Saline | Not Specified | Not Specified | Male and Female Sprague-Dawley Rats | Depression of ventilation in males, decreased hypercapnic response in females |
Experimental Protocols
Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into a specific brain region in a rat, allowing for subsequent microinjections of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Induction chamber
-
Heating pad
-
Electric razor
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Surgical tools (scalpel, forceps, retractors, hemostats)
-
Dental drill with small burr bits
-
Guide cannula and dummy cannula of appropriate length
-
Bone screws
-
Dental cement
-
Suture material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane in an induction chamber.
-
Once anesthetized, transfer the rat to the stereotaxic apparatus and maintain anesthesia via a nose cone.
-
Place the rat on a heating pad to maintain body temperature.
-
Shave the fur from the scalp and clean the area with antiseptic solution followed by 70% ethanol.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp with a scalpel to expose the skull.
-
Use hemostats to retract the skin and underlying fascia.
-
Clean and dry the skull surface, ensuring the landmark sutures (bregma and lambda) are clearly visible.
-
-
Leveling the Skull and Determining Coordinates:
-
Using the ear bars and incisor bar of the stereotaxic frame, position the rat's head so that the skull is level in both the anterior-posterior and medial-lateral planes.
-
Identify bregma (the intersection of the sagittal and coronal sutures).
-
Based on a rat brain atlas, determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region.
-
-
Drilling and Cannula Implantation:
-
Move the drill to the determined medial-lateral and anterior-posterior coordinates.
-
Drill a small hole through the skull at this location, being careful not to damage the underlying dura mater.
-
Drill one or more additional holes for the placement of anchor screws.
-
Gently insert the bone screws.
-
Lower the guide cannula through the drilled hole to the predetermined dorsal-ventral coordinate.
-
-
Securing the Cannula and Closing the Incision:
-
Apply dental cement around the guide cannula and over the anchor screws to secure the implant to the skull.
-
Once the dental cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
-
Post-Operative Care:
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
Monitor the rat closely during recovery until it is ambulatory.
-
Allow for a recovery period of at least one week before commencing microinjection experiments.
-
Intracranial Microinjection of this compound
Materials:
-
This compound solution of desired concentration
-
Microinjection pump
-
Internal injection cannula (sized to extend slightly beyond the tip of the guide cannula)
-
Tubing to connect the injection cannula to the syringe pump
-
Hamilton syringe
Procedure:
-
Preparation:
-
Handle the rat gently to acclimatize it to the procedure.
-
Prepare the this compound solution in a sterile vehicle (e.g., saline).
-
Load the solution into the Hamilton syringe, ensuring there are no air bubbles.
-
Connect the syringe to the internal injection cannula via the tubing.
-
-
Microinjection:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert the internal injection cannula into the guide cannula, ensuring it extends to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µl/min) using the microinjection pump.
-
After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and minimize backflow upon withdrawal.
-
-
Post-Injection:
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and proceed with the behavioral or physiological experiment as planned.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual and procedural aspects of intracranial this compound administration.
Caption: Opioid Receptor Antagonism by this compound.
Caption: General Experimental Workflow.
References
Application of Naloxone Methiodide in Studying Visceral Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a complex and often debilitating condition that presents significant challenges for effective treatment. A critical area of research in visceral pain is the role of the endogenous opioid system. Opioid receptors, particularly the mu-opioid receptor (MOR), are expressed not only in the central nervous system (CNS) but also on the peripheral terminals of sensory neurons that innervate the viscera.[1][2] This dual localization complicates the study of opioid-mediated analgesia and the development of peripherally-acting analgesics that spare the CNS-mediated side effects (e.g., respiratory depression, sedation, and addiction).
Naloxone methiodide is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone. Due to its positive charge and hydrophilicity, this compound does not readily cross the blood-brain barrier. This property makes it an invaluable pharmacological tool to differentiate between the central and peripheral effects of opioid receptor ligands. By selectively blocking peripheral opioid receptors, researchers can elucidate the contribution of these receptors to visceral pain transmission and modulation. These studies are crucial for the development of novel, peripherally-restricted opioid agonists for the treatment of visceral pain with an improved safety profile.
Mechanism of Action
This compound acts as a competitive antagonist at opioid receptors, with a high affinity for the mu-opioid receptor. In the context of visceral pain, it is administered systemically (e.g., intraperitoneally or subcutaneously) and acts on opioid receptors located on the peripheral terminals of primary afferent neurons.[1] The activation of these peripheral MORs by endogenous or exogenous opioids typically leads to an inhibition of neuronal excitability and a reduction in the release of pro-nociceptive neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). This results in an analgesic effect.
By blocking these peripheral opioid receptors, this compound can reverse the analgesic effects of peripherally-acting opioids. Furthermore, its use can help to unmask the tonic activity of the endogenous opioid system in modulating visceral nociception.
Signaling Pathways
The activation of peripheral mu-opioid receptors on primary afferent neurons triggers a cascade of intracellular signaling events that ultimately reduce neuronal excitability and attenuate pain signals.
References
Application Notes & Protocols: Naloxone Methiodide as a Tool to Differentiate Central vs. Peripheral Opioid Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naloxone methiodide is a non-selective, competitive opioid receptor antagonist that serves as an invaluable pharmacological tool for distinguishing between the central and peripheral effects of opioid agonists.[1] Structurally, it is a quaternary ammonium derivative of naloxone. This chemical modification introduces a permanent positive charge, rendering the molecule highly polar and significantly limiting its ability to cross the blood-brain barrier (BBB).[2][3] Consequently, when administered systemically at appropriate doses, this compound selectively blocks opioid receptors in the periphery without significantly affecting those within the central nervous system (CNS). This property allows researchers to isolate and investigate the peripheral contributions to various opioid-induced physiological and behavioral effects, such as analgesia, respiratory depression, and gastrointestinal dysfunction.[2][4]
Mechanism of Differential Action
The differential action of naloxone versus this compound is rooted in their distinct abilities to penetrate the BBB. Naloxone, being a tertiary amine, is more lipophilic and can readily cross the BBB to antagonize opioid receptors in the brain and spinal cord. In contrast, the addition of a methyl group to the nitrogen atom in naloxone creates this compound, a quaternary ammonium salt. This permanently charged molecule is hydrophilic and too polar to diffuse across the tight junctions of the BBB.
This fundamental difference allows for experimental designs that can parse out the site of action of opioid drugs. By comparing the effects of an opioid agonist in the presence of naloxone (which blocks both central and peripheral receptors) versus this compound (which blocks only peripheral receptors), researchers can infer the relative contribution of each compartment to the observed effect.
Caption: Differential BBB permeability of naloxone and this compound.
Data Presentation: Dosages and Receptor Affinities
Successful experimental design requires careful consideration of dosages and receptor binding affinities. It is important to note that this compound generally exhibits a lower binding affinity for opioid receptors compared to naloxone, which may necessitate the use of higher doses to achieve effective peripheral antagonism.
Table 1: Comparative Dosages in Preclinical Models (Mouse)
| Compound | Dose Range | Route | Animal Model | Primary Effect Studied | Reference(s) |
|---|---|---|---|---|---|
| Morphine | 9 - 300 mg/kg | i.p. | Swiss-Albino, C57BL/6J | Respiratory Depression, Analgesia | |
| Methadone | 7 mg/kg | i.p. | Swiss-Albino | Respiratory Depression, Analgesia | |
| Heroin | 17 mg/kg | i.p. | Swiss-Albino | Respiratory Depression, Analgesia | |
| Fentanyl | 25 - 50 µg/kg | i.v. | Rat | Cardiorespiratory Depression | |
| Naloxone | 3 mg/kg | i.p. | Swiss-Albino | Reversal of Opioid Effects |
| This compound | 1.5 - 100 mg/kg | i.p. / i.v. | Swiss-Albino, Rat | Reversal of Peripheral Opioid Effects | |
i.p. = intraperitoneal; i.v. = intravenous
Table 2: Comparative Binding Affinities (Naloxone vs. This compound) in Mouse Brain Homogenates
| Opioid Receptor Subtype | Naloxone Affinity | This compound Affinity | Affinity Ratio (Naloxone:this compound) |
|---|---|---|---|
| µ (mu) | Higher | Lower | 15 : 1 |
| δ (delta) | Higher | Lower | 330 : 1 |
| κ (kappa) | Higher | Lower | 6 : 1 |
(Data sourced from Lewanowitsch & Irvine, 2003)
Key Experimental Protocols
Protocol 1: Assessing Peripheral Contribution to Opioid-Induced Respiratory Depression
Objective: To determine the extent to which peripheral opioid receptors contribute to the respiratory depression induced by an opioid agonist (e.g., morphine, fentanyl).
Methodology: Whole-body plethysmography is used to measure respiratory parameters in conscious, unrestrained animals before and after drug administration.
Materials and Reagents:
-
Opioid agonist (e.g., Morphine sulfate)
-
Naloxone hydrochloride (central + peripheral antagonist control)
-
This compound (peripheral antagonist)
-
Saline (vehicle control)
-
Whole-body plethysmography chambers
-
Animal scale
-
Syringes and needles for administration (e.g., i.p.)
Animal Model:
-
Male Swiss-Albino or C57BL/6J mice (25-30 g)
Procedure:
-
Acclimation: Acclimate animals to the plethysmography chambers for 30-60 minutes until they are calm and baseline respiratory readings are stable.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min), for 15-30 minutes.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Agonist, this compound + Agonist, Naloxone + Agonist).
-
Antagonist Pre-treatment: Administer this compound (e.g., 30 mg/kg, i.p.) or naloxone (e.g., 3 mg/kg, i.p.) 15-20 minutes prior to the opioid agonist.
-
Agonist Administration: Administer the opioid agonist (e.g., morphine, 9 mg/kg, i.p.).
-
Post-injection Monitoring: Immediately return the animal to the chamber and continuously record respiratory parameters for at least 60-90 minutes.
-
Data Analysis: Calculate the change in respiratory parameters from baseline for each animal. Compare the degree of respiratory depression in the this compound group to the control and naloxone groups using appropriate statistical tests (e.g., ANOVA). A significant reversal of respiratory depression by this compound indicates a peripheral component.
Caption: Experimental workflow for a respiratory depression study.
Protocol 2: Investigating Peripheral Opioid Effects on Gastrointestinal Transit
Objective: To assess the role of peripheral opioid receptors in mediating opioid-induced constipation using a charcoal meal transit assay.
Materials and Reagents:
-
Opioid agonist (e.g., Morphine sulfate)
-
This compound
-
Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)
-
Animal scale, syringes, oral gavage needles
Animal Model:
-
Male mice (e.g., C57BL/6J), fasted for 12-18 hours with free access to water.
Procedure:
-
Fasting: Fast animals overnight but allow ad libitum access to water.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 15-20 minutes before the opioid agonist.
-
Opioid Administration: Administer morphine (e.g., 5 mg/kg, i.p.) or vehicle.
-
Charcoal Meal: After 30 minutes, administer the charcoal meal orally (e.g., 0.2 mL per mouse) via gavage.
-
Transit Time: Euthanize the animals by cervical dislocation 20-30 minutes after the charcoal meal administration.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the percent transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percent transit between groups. A reversal of the morphine-induced decrease in transit by this compound demonstrates the peripheral action of the opioid on GI motility.
Opioid Receptor Signaling
Opioid receptors are canonical G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Agonist binding initiates a signaling cascade with both central and peripheral consequences. This compound blocks the initiation of this cascade at peripheral receptors.
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. It also inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.
Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.
Summary and Conclusions
This compound is an essential tool for opioid research, providing a reliable method for differentiating centrally mediated effects from those occurring in the periphery. Its inability to cross the blood-brain barrier allows for the selective antagonism of peripheral opioid receptors. This characteristic is particularly useful for:
-
Investigating the mechanisms behind opioid side effects like respiratory depression, constipation, and nausea, many of which have significant peripheral components.
-
Exploring the potential for peripherally acting opioid agonists or antagonists as therapeutic agents with reduced CNS side effects.
-
Elucidating the role of peripheral opioid receptors in analgesia, particularly in inflammatory pain states.
By incorporating this compound into experimental designs, researchers can gain a more nuanced understanding of opioid pharmacology, paving the way for the development of safer and more effective opioid-based therapies.
References
In Vitro Applications of Naloxone Methiodide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone methiodide is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone. Its key characteristic is a positive charge, which significantly limits its ability to cross the blood-brain barrier and cell membranes. This property makes this compound an invaluable tool in cell culture experiments to investigate the peripheral effects of opioids, differentiate between central and peripheral receptor-mediated actions, and explore opioid receptor-independent mechanisms. These application notes provide an overview of the in vitro uses of this compound, supported by detailed experimental protocols.
Mechanism of Action
In vitro, this compound primarily acts as a competitive antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors on the cell surface. Due to its charged nature, it is considered membrane-impermeable, restricting its action to extracellular binding sites. This contrasts with its parent compound, naloxone, which can readily cross cell membranes. It is important to note that this compound exhibits a lower binding affinity for opioid receptors compared to naloxone.[1][2]
Recent studies have also suggested that naloxone and its derivatives may have functions independent of opioid receptors. For instance, naloxone has been shown to interact with the scaffolding protein filamin A, preventing the mu-opioid receptor from coupling to Gs proteins.[3][4] Additionally, some effects of naloxone on neural stem cells have been attributed to a receptor-independent pathway involving the TET1 protein.[5] The membrane-impermeable nature of this compound makes it a useful control to distinguish between these intracellular, receptor-independent effects and the canonical, cell-surface opioid receptor antagonism.
Key Applications in Cell Culture
-
Differentiation of Peripheral vs. Central Opioid Effects: By selectively blocking peripheral opioid receptors, this compound allows researchers to isolate and study the cellular responses mediated by these receptors without confounding effects from central nervous system receptor activation. This is particularly relevant in co-culture systems or when studying cells that express opioid receptors and are influenced by centrally-acting opioids.
-
Antagonism of Opioid-Induced Cellular Changes: this compound is used to reverse or block the effects of opioid agonists on various cellular processes, including cell proliferation, viability, and signaling pathways. This helps to confirm that the observed effects are indeed mediated by opioid receptors.
-
Investigation of Opioid Receptor-Independent Mechanisms: As a membrane-impermeable analog of naloxone, it serves as a crucial negative control to determine if the effects of naloxone are due to intracellular actions. If naloxone produces an effect that this compound does not, it suggests an intracellular site of action for naloxone.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of this compound and its parent compound, naloxone.
| Parameter | Naloxone | This compound | Receptor Type | Cell/Tissue Type | Reference |
| Binding Affinity Ratio | 1 | 15 | Mu (µ) | Mouse brain homogenates | |
| 1 | 330 | Delta (δ) | Mouse brain homogenates | ||
| 1 | 6 | Kappa (κ) | Mouse brain homogenates |
| Application | Cell Line | Naloxone Concentration | Effect | Reference |
| Cell Proliferation/Viability | MDA-MB-231 (Breast Cancer) | 10-100 µM | Inhibition of proliferation, increase in apoptosis | |
| SH-SY5Y (Neuroblastoma) | 1, 10, 100 µM | No change in cell viability | ||
| Cytokine Release | Primary Cortical Microglia | 0.001-10 µM | Inhibition of LPS-induced superoxide production | |
| cAMP Modulation | HEK-MOR (HEK293 with µ-opioid receptor) | 0.1 mM | Induction of cAMP overshoot after morphine treatment |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted for studying the effect of this compound in antagonizing opioid-induced changes in cell viability in the SH-SY5Y neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Opioid agonist (e.g., Morphine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% w/v SDS in 50% DMF, pH 4.7)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare stock solutions of this compound and the opioid agonist in sterile water or an appropriate solvent.
-
For antagonist studies, pre-treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.
-
Following pre-treatment, add the opioid agonist at the desired concentration (e.g., morphine at 10 µM) to the wells.
-
Include appropriate controls: untreated cells, cells treated with the opioid agonist alone, and cells treated with this compound alone.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After incubation, carefully remove the medium from each well.
-
Add 50 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 6 hours at 37°C (or overnight) with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the data to determine the effect of this compound on opioid-induced changes in cell viability.
Protocol 2: In Vitro Wound Healing Assay for Cell Migration
This protocol is designed to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Include a control well with medium only.
-
-
Image Acquisition: Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point. A delay in wound closure in the presence of this compound would indicate an inhibitory effect on cell migration.
Protocol 3: cAMP Assay to Measure Opioid Receptor Antagonism
This protocol outlines a method to measure the ability of this compound to antagonize opioid-induced inhibition of adenylyl cyclase, leading to a cAMP "overshoot" upon antagonist application in cells expressing µ-opioid receptors (e.g., HEK-MOR).
Materials:
-
HEK-MOR cells (HEK293 cells stably expressing the µ-opioid receptor)
-
Cell culture medium
-
Morphine
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin or NKH 477)
-
Phosphodiesterase inhibitor (e.g., IBMX or Ro20-1724)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384- or 1536-well plates
Procedure:
-
Cell Seeding: Seed HEK-MOR cells into the appropriate multi-well plate and grow to confluence.
-
Chronic Opioid Treatment: Treat the cells with an opioid agonist like morphine (e.g., 1 µM) for 18 hours to induce adenylyl cyclase superactivation (a hallmark of opioid dependence in this model).
-
Antagonist Challenge:
-
To precipitate withdrawal and induce cAMP overshoot, add this compound (e.g., 0.1 mM) to the morphine-treated cells.
-
Simultaneously, add an adenylyl cyclase activator and a phosphodiesterase inhibitor to potentiate and preserve the cAMP signal.
-
Incubate for a short period (e.g., 10 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cAMP levels in cells treated with morphine and then challenged with this compound to control cells (no morphine treatment). A significant increase in cAMP in the morphine-treated, this compound-challenged group indicates the antagonistic action of this compound at the µ-opioid receptor.
Visualization of Pathways and Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. Opioids: Finding new ways to treat overdoses | eLife [elifesciences.org]
- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 4. High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphine and Naloxone Facilitate Neural Stem Cells Proliferation via a TET1-Dependent and Receptor-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Opioid-Induced Constipation Using Naloxone Methiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting a patient's quality of life.[1][2] The underlying mechanism primarily involves the activation of mu (µ)-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility and secretions.[1][3] Naloxone methiodide, a peripherally acting µ-opioid receptor antagonist (PAMORA), serves as a critical research tool to investigate OIC. Due to its quaternary ammonium salt structure, this compound has limited ability to cross the blood-brain barrier, allowing for the specific antagonism of peripheral opioid effects without reversing the central analgesic properties of opioids.[4] These application notes provide detailed protocols for utilizing this compound in preclinical models of OIC.
Mechanism of Action of Opioids and this compound in the Gut
Opioids exert their constipating effects by binding to µ-opioid receptors on enteric neurons. This binding initiates a signaling cascade through inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of ion channels. The net effect is a decrease in the release of excitatory neurotransmitters, such as acetylcholine, which are crucial for peristalsis, and an increase in uncoordinated smooth muscle contractions, ultimately slowing gastrointestinal transit.
This compound acts as a competitive antagonist at these peripheral µ-opioid receptors. By blocking the binding of opioid agonists, it prevents the downstream signaling cascade that leads to constipation, thereby restoring normal gut motility.
Signaling Pathway of Opioid-Induced Constipation
Caption: Signaling pathway of opioid-induced constipation and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Models of Opioid-Induced Constipation
1. Charcoal Meal Gastrointestinal Transit Assay
This assay measures the extent of intestinal transit of a non-absorbable marker.
-
Animals: Male or female mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar).
-
Materials:
-
Opioid agonist (e.g., Morphine sulfate, Loperamide hydrochloride)
-
This compound
-
Vehicle (e.g., 0.9% saline, distilled water)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Surgical scissors and forceps
-
-
Protocol:
-
Fast animals for 12-18 hours with free access to water.
-
Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer the opioid agonist (e.g., morphine s.c. or loperamide orally).
-
After the opioid has taken effect (e.g., 30 minutes for morphine), administer the charcoal meal orally (e.g., 0.2-0.3 mL for mice).
-
After a set time (e.g., 20-30 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the percent of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100.
-
2. Colonic Propulsion (Bead Expulsion) Assay
This assay measures the time required for a solid object to be expelled from the distal colon, reflecting colonic motility.
-
Animals: Male or female mice or rats.
-
Materials:
-
Opioid agonist (e.g., Morphine sulfate)
-
This compound
-
Vehicle
-
Glass or plastic beads (e.g., 3 mm diameter for mice)
-
Lubricant (e.g., petroleum jelly)
-
-
Protocol:
-
Administer this compound or vehicle (s.c. or i.p.).
-
After the pretreatment time, administer the opioid agonist (e.g., morphine s.c.).
-
At the time of expected peak opioid effect (e.g., 30 minutes post-morphine), gently insert a lubricated bead into the distal colon (approximately 2 cm from the anus for mice).
-
Place the animal in an individual cage and observe for the expulsion of the bead.
-
Record the time from bead insertion to expulsion. A cut-off time (e.g., 30-60 minutes) should be established.
-
In Vitro Gut Motility Assay
This assay assesses the direct effects of compounds on the contractility of isolated intestinal segments.
-
Tissue: Ileum or colon segments from euthanized animals (e.g., guinea pig, rat, mouse).
-
Materials:
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), bubbled with 95% O2 / 5% CO2 and maintained at 37°C
-
Opioid agonist (e.g., Morphine)
-
This compound
-
Contractile agent (e.g., Acetylcholine, electrical field stimulation)
-
-
Protocol:
-
Euthanize the animal and dissect a segment of the desired intestinal region (e.g., distal ileum).
-
Mount the intestinal segment in the organ bath containing oxygenated Krebs-Henseleit solution.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.
-
Induce contractions using a contractile agent (e.g., a submaximal concentration of acetylcholine or electrical field stimulation) to establish a baseline response.
-
Introduce the opioid agonist into the bath and record the inhibition of contractions.
-
To test for antagonism, pre-incubate the tissue with this compound for a set time before adding the opioid agonist and the contractile agent.
-
Measure the amplitude and frequency of contractions to quantify the effects of the compounds.
-
Experimental Workflow
Caption: General experimental workflows for in vivo and in vitro investigation of OIC.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Morphine-Induced Delay in Gastrointestinal Transit (Charcoal Meal Assay)
| Treatment Group | Dose (mg/kg) | N | Mean GI Transit (%) | Standard Error of Mean (SEM) |
| Vehicle + Saline | - | 8 | 85.2 | 3.1 |
| Vehicle + Morphine | 5 | 8 | 32.5 | 4.5 |
| This compound + Morphine | 1 | 8 | 55.8 | 5.2 |
| This compound + Morphine | 3 | 8 | 78.9 | 3.9 |
| This compound + Morphine | 10 | 8 | 83.1 | 3.3 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Morphine-Induced Increase in Colonic Bead Expulsion Time
| Treatment Group | Dose (mg/kg) | N | Mean Expulsion Time (s) | Standard Error of Mean (SEM) |
| Vehicle + Saline | - | 8 | 125 | 15.2 |
| Vehicle + Morphine | 5 | 8 | >1800 (cutoff) | - |
| This compound + Morphine | 1 | 8 | 950 | 112.7 |
| This compound + Morphine | 3 | 8 | 350 | 45.8 |
| This compound + Morphine | 10 | 8 | 140 | 18.3 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This compound is an invaluable tool for the preclinical investigation of opioid-induced constipation. Its peripheral restriction allows for the specific study of opioid actions within the gastrointestinal tract. The protocols outlined here provide a framework for researchers to assess the efficacy of potential new therapies for OIC and to further elucidate the complex mechanisms underlying this common and distressing condition. Careful experimental design and adherence to these detailed protocols will ensure the generation of robust and reproducible data.
References
- 1. Evolving paradigms in the treatment of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnmjournal.org [jnmjournal.org]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Naloxone Methiodide Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of naloxone methiodide in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
Based on stability studies of the parent compound, naloxone, the primary factors influencing the stability of this compound in solution are exposure to light, elevated temperatures, and non-optimal pH conditions.[1] Oxidative stress can also contribute to degradation.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For optimal stability, this compound in its solid form and in solution should be stored under specific conditions to minimize degradation.
-
Solid Form: Store at 2-8°C, sealed, and away from moisture.[1] Some suppliers recommend 4°C for the solid form.
-
Stock Solutions: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][3] It is crucial to protect solutions from light.
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in several common laboratory solvents.
-
Water: Soluble up to 25 mg/mL (ultrasonication may be needed). However, aqueous solutions should be used promptly. For some applications, the addition of 0.1 N HCl may be required to achieve solubility.
-
DMSO (Dimethyl Sulfoxide): Soluble up to 250 mg/mL (ultrasonication may be needed). It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can impact solubility.
-
Methanol: Soluble at 7.6 mg/mL. Methanolic solutions may be stored for several weeks at 4°C.
-
Ethanol: Soluble, but it is not recommended to store ethanolic solutions.
Q4: How does pH affect the stability of this compound solutions?
The stability of the parent compound, naloxone, is pH-dependent, and this is expected to be true for this compound as well. While specific data for this compound is limited, studies on naloxone have shown that its stability is optimal at a pH below 5.0. It is important to consider that changes in the pH of a solution due to buffer degradation or interaction with container surfaces could lead to instability.
Q5: Is this compound sensitive to light?
Yes, naloxone has been shown to degrade upon exposure to sunlight. Therefore, it is critical to store solutions of this compound in amber vials or otherwise protect them from light to prevent photodegradation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in a Freshly Prepared Solution.
-
Possible Cause: The solubility limit may have been exceeded, or the dissolution is incomplete.
-
Troubleshooting Steps:
-
Gently warm the solution.
-
Use sonication to aid dissolution.
-
If using water as the solvent, consider adding a small amount of 0.1 N HCl to improve solubility.
-
For aqueous solutions intended for sterile applications, filter through a 0.22 µm filter after dissolution is complete.
-
Issue 2: Loss of Potency or Inconsistent Results with a Stored Stock Solution.
-
Possible Causes: Degradation due to improper storage (temperature, light exposure), pH shift, or repeated freeze-thaw cycles.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency in this compound solutions.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 10 mg/mL | Up to 25 mg/mL with ultrasonication. Aqueous solutions should be used promptly. |
| DMSO | ~12 mg/mL | Up to 250 mg/mL with ultrasonication. Use newly opened, anhydrous DMSO. |
| Methanol | 7.6 mg/mL | Solutions may be stored for several weeks at 4°C. |
| Ethanol | Soluble | Not recommended for storage in ethanolic solution. |
Table 2: Recommended Storage Conditions and Stability of Stock Solutions
| Storage Temperature | Duration | Solvent | Notes |
| -80°C | 6 months | In a suitable solvent (e.g., DMSO) | Sealed storage, away from moisture. |
| -20°C | 1 month | In a suitable solvent (e.g., DMSO) | Sealed storage, away from moisture. |
| 2-8°C (Refrigerated) | Short-term | In a suitable solvent | Minimize light exposure. |
| Room Temperature | Not Recommended | Aqueous solutions | Should be used promptly. |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes or vials.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of powder). c. If necessary, use an ultrasonic bath to ensure complete dissolution. d. Once dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. e. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
General Protocol for a Short-Term Stability Study
This protocol outlines a general procedure to assess the stability of this compound in a specific experimental buffer.
Caption: Experimental workflow for a short-term stability study of this compound.
-
Objective: To determine the percentage of this compound degradation in a specific buffer over a defined period.
-
Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is required. The method should be able to separate the parent compound from any potential degradants.
-
Procedure: a. Prepare a solution of this compound in the desired experimental buffer at the working concentration. b. Immediately after preparation (T=0), analyze an aliquot of the solution using the validated analytical method to determine the initial peak area of this compound. c. Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light). d. At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots and analyze them using the same analytical method. e. Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will indicate the stability of the compound under the tested conditions.
References
Potential for naloxone methiodide to cross the blood-brain barrier at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for naloxone methiodide to cross the blood-brain barrier (BBB) at high doses.
Frequently Asked Questions (FAQs)
Q1: Is this compound strictly a peripherally acting opioid antagonist?
A1: At low doses, this compound is considered a peripherally restricted opioid receptor antagonist due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier (BBB).[1] This property makes it a valuable tool for differentiating between the central and peripheral effects of opioids.[1] However, evidence suggests that this peripheral selectivity may be compromised at higher doses.
Q2: Can this compound cross the blood-brain barrier at high doses?
A2: Yes, there is potential for this compound to cross the BBB at high doses. Studies have shown that while it is significantly less permeable than its tertiary amine parent compound, naloxone, a low but detectable amount of naloxone has been found in brain tissue following the administration of this compound.[1] One study reported that this compound is approximately 40-fold less permeable across the BBB than naloxone HCl.[1] At a very low dose of 0.2 mg/kg, naloxone was undetectable in the brain tissue of mice.[1]
Q3: What are the key differences in receptor affinity between naloxone and this compound?
A3: this compound generally exhibits a lower affinity for opioid receptors compared to naloxone. This difference is subtype-selective. For instance, in mouse brain homogenates, the binding affinity of naloxone versus this compound was found to be 15:1 for mu (µ) receptors, 6:1 for kappa (κ) receptors, and 330:1 for delta (δ) receptors. In avian brain tissue, this compound's affinity for mu and delta receptors was 8.7% and 3.7%, respectively, of that of naloxone HCl. These differences must be considered when designing experiments and interpreting results.
Q4: How can I determine if this compound is crossing the BBB in my experiment?
A4: To definitively determine if this compound is crossing the BBB in your specific experimental setup, you will need to perform quantitative analysis of brain and plasma concentrations of the compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to measure the brain-to-plasma concentration ratio.
Troubleshooting Guide: Unexpected Central Nervous System (CNS) Effects
Issue: Observation of unexpected behavioral or physiological effects typically associated with central opioid receptor antagonism (e.g., precipitated withdrawal in an opioid-dependent animal) after administration of a high dose of this compound.
| Potential Cause | Troubleshooting Steps |
| Dose-dependent BBB Penetration | The administered dose of this compound may be high enough to result in centrally active concentrations. |
| Solution: Conduct a dose-response study to determine the threshold for central effects in your model. If peripheral antagonism is the sole objective, consider using a lower dose. | |
| Metabolism to a BBB-permeable form | While unlikely for a quaternary amine, consider the possibility of in vivo demethylation to naloxone, which readily crosses the BBB. |
| Solution: Analyze brain tissue and plasma for the presence of both this compound and naloxone using a validated analytical method like LC-MS/MS. | |
| Compromised BBB Integrity | Experimental conditions such as inflammation, disease state, or co-administered substances may alter the permeability of the BBB. |
| Solution: Assess BBB integrity in your experimental model using techniques like Evans blue or sodium fluorescein dye extravasation. | |
| Off-target Effects | At high concentrations, this compound might interact with other receptors or transporters in the CNS. |
| Solution: Review the literature for known off-target effects of this compound. Conduct control experiments to rule out non-opioid receptor-mediated effects. |
Data Presentation
Table 1: Comparative Permeability and Receptor Affinity of Naloxone and this compound
| Parameter | Naloxone HCl | This compound | Reference |
| Relative BBB Permeability | High | ~40-fold lower than Naloxone HCl | |
| Binding Affinity Ratio (Naloxone:this compound) in Mouse Brain | |||
| Mu (µ) Opioid Receptor | 1 | 15 | |
| Kappa (κ) Opioid Receptor | 1 | 6 | |
| Delta (δ) Opioid Receptor | 1 | 330 | |
| Relative Affinity in Avian Brain | |||
| Mu (µ) Opioid Receptor | 100% | 8.7% | |
| Delta (δ) Opioid Receptor | 100% | 3.7% |
Experimental Protocols
Protocol 1: In Vivo Brain Microdialysis for Assessing this compound Brain Concentration
This protocol provides a general framework for measuring the extracellular concentration of this compound in a specific brain region of a freely moving animal.
1. Materials and Reagents:
-
This compound
-
Microdialysis probes (with a molecular weight cutoff appropriate for this compound)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system for analysis
2. Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant the microdialysis probe into the brain region of interest. Secure the probe with dental cement. Allow the animal to recover from surgery.
-
Microdialysis Setup: Connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to establish a stable baseline.
-
Drug Administration: Administer a high dose of this compound systemically (e.g., intraperitoneally or intravenously).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period.
-
Blood Sampling: Collect periodic blood samples to determine plasma drug concentrations.
-
Sample Analysis: Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain extracellular concentration and the brain-to-plasma concentration ratio.
Protocol 2: Brain Uptake Index (BUI) Method for Assessing BBB Permeability
The BUI method provides a rapid assessment of the initial brain uptake of a test compound relative to a highly permeable reference compound.
1. Materials and Reagents:
-
Radiolabeled this compound (e.g., [³H]-naloxone methiodide)
-
Radiolabeled permeable reference compound (e.g., [¹⁴C]-butanol)
-
Test animals (e.g., rats)
-
Injection solution (e.g., buffered saline)
-
Scintillation counter and vials
2. Procedure:
-
Prepare Injection Solution: Prepare an injection solution containing a known mixture of radiolabeled this compound and the radiolabeled reference compound.
-
Animal Preparation: Anesthetize the animal.
-
Carotid Artery Injection: Administer a rapid bolus injection of the prepared solution into the common carotid artery.
-
Decapitation and Brain Removal: Decapitate the animal at a short, precise time point after injection (typically 5-15 seconds).
-
Brain and Aliquot Sampling: Quickly remove the brain and take a sample of the injection solution (aliquot).
-
Sample Processing: Weigh the brain tissue and the aliquot. Solubilize the samples.
-
Scintillation Counting: Determine the radioactivity of both isotopes in the brain and aliquot samples using a dual-label scintillation counting method.
-
Calculate BUI: Calculate the Brain Uptake Index using the following formula: BUI (%) = [ ( [³H]brain / [¹⁴C]brain ) / ( [³H]aliquot / [¹⁴C]aliquot ) ] x 100
Mandatory Visualizations
Signaling Pathway
Caption: Opioid receptor signaling cascade and competitive antagonism by this compound.
Experimental Workflow
Caption: Workflow for investigating the BBB penetration of high-dose this compound.
References
Technical Support Center: Troubleshooting Peripheral Blockade with Naloxone Methiodide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with naloxone methiodide in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected peripheral blockade of opioid effects with this compound?
If you are not seeing the expected antagonism of peripheral opioid effects, several factors could be at play. Consider the following troubleshooting steps:
-
Dose and Concentration:
-
Insufficient Dose: this compound has a lower affinity for opioid receptors compared to naloxone hydrochloride.[1] You may need to use a higher dose to achieve effective competitive antagonism.
-
Agonist Concentration Too High: If the concentration of the opioid agonist is too high, it can overcome the competitive blockade by this compound. Consider performing a dose-response curve for your agonist to determine an effective concentration (e.g., EC80) that allows for a clear window to observe antagonism.[2]
-
-
Compound Integrity and Formulation:
-
Improper Storage: this compound solutions should be stored appropriately to prevent degradation. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: Ensure that the this compound is fully dissolved. The choice of solvent is critical; for in vivo experiments, freshly prepared solutions are recommended.[1]
-
Light Sensitivity: Like naloxone hydrochloride, this compound solutions may be sensitive to light, which can lead to degradation.[3] It is advisable to protect solutions from light.
-
-
Experimental Protocol:
-
Timing of Administration: The timing of this compound administration relative to the opioid agonist is crucial. Ensure that the antagonist is administered at a time point that allows it to reach its site of action before or at the same time as the agonist.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will affect the onset and duration of action. Ensure the chosen route is appropriate for your experimental model and that the injection was performed correctly.
-
-
Biological Factors:
-
Animal Strain and Sex: While some studies suggest the effects of this compound are not strain or sex-dependent, these factors can sometimes influence drug responses.
-
Individual Animal Variability: Biological variability between animals can lead to differing responses. Ensure you are using a sufficient number of animals to account for this.
-
Q2: What is the appropriate dose of this compound to use?
The optimal dose of this compound can vary depending on the animal model, the opioid agonist being used, and the specific peripheral effect being measured. It is always recommended to perform a pilot study to determine the effective dose range for your specific experimental conditions.
| Animal Model | Opioid Agonist | This compound Dose Range | Route of Administration | Reference |
| Mouse | Morphine | 30-100 mg/kg | Intraperitoneal (i.p.) | |
| Rat | Fentanyl | 1-10 mg/kg | Subcutaneous (s.c.) | |
| Rat | Morphine | 0.12 mg/kg | Not specified |
Q3: How can I be sure that the effects I am seeing (or not seeing) are peripherally mediated?
A key characteristic of this compound is its inability to readily cross the blood-brain barrier, thus restricting its action to peripheral opioid receptors. To confirm peripheral mediation, you can include a positive control with a centrally acting antagonist like naloxone hydrochloride. If naloxone hydrochloride blocks the effect while this compound does not, it suggests a central mechanism. Conversely, if both block the effect, a peripheral mechanism is likely involved.
Experimental Protocols
Below are detailed methodologies for common experimental procedures involving this compound.
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance and weighing paper
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile saline to the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved. Ensure there are no visible particles.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or colored fluid appears, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Injection of this compound in Rats
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL or 3 mL) and needles (23-25 gauge)
-
Analytical balance and weighing paper
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Follow the same procedure as described in Protocol 1 to prepare the this compound solution at the desired concentration.
-
-
Animal Handling and Injection:
-
Gently restrain the rat. One common method is to wrap the rat in a small towel, leaving the dorsal (back) area exposed.
-
Lift the loose skin over the shoulders or back to form a "tent."
-
Disinfect the base of the tented skin with 70% ethanol.
-
Insert the needle, bevel up, into the subcutaneous space at the base of the tented skin. Be careful not to puncture through the other side of the skin fold.
-
Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Slowly inject the solution. A small bleb or lump will form under the skin, which will dissipate as the solution is absorbed.
-
Withdraw the needle and gently massage the injection site to help disperse the solution.
-
Return the rat to its cage and monitor for any signs of distress.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental logic, the following diagrams are provided.
Caption: Mechanism of this compound peripheral blockade.
Caption: A logical workflow for troubleshooting experiments.
References
Technical Support Center: Optimizing Naloxone Methiodide Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naloxone methiodide. The focus is on optimizing dosage to selectively antagonize peripheral opioid effects while avoiding central nervous system involvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from naloxone?
This compound is a quaternary ammonium salt derivative of naloxone, a non-selective opioid receptor antagonist.[1][2] The key difference lies in its pharmacokinetic properties. Due to its positive charge and increased polarity, this compound has a very limited ability to cross the blood-brain barrier (BBB).[3][4][5] This makes it a peripherally restricted antagonist, ideal for studying and counteracting the peripheral effects of opioids without significantly impacting the central nervous system (CNS). Naloxone, in contrast, readily crosses the BBB and antagonizes opioid receptors both centrally and peripherally.
Q2: What is the primary application of this compound in research?
The primary application of this compound is to differentiate between the central and peripheral effects of opioid agonists. By selectively blocking peripheral opioid receptors, researchers can investigate the role of these receptors in various physiological processes, such as analgesia, respiratory depression, and gastrointestinal motility, without the confounding influence of central receptor blockade. It is a crucial tool for developing peripherally acting opioid agonists with reduced central side effects.
Q3: What are the recommended storage and stability conditions for this compound?
For optimal stability, this compound powder should be stored at 2-8°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare working solutions for in vivo experiments fresh on the day of use. Repeated freeze-thaw cycles of stock solutions should be avoided. Studies on naloxone hydrochloride suggest it is relatively stable even when not stored under perfect conditions, but for precise experimental work, adhering to recommended storage is crucial.
Q4: In which solvents can I dissolve this compound?
This compound is soluble in water (>10 mg/mL) and dimethyl sulfoxide (DMSO) (250 mg/mL, may require sonication). For in vivo studies, a common approach is to first prepare a stock solution in DMSO and then dilute it with other vehicles like polyethylene glycol 300 (PEG300), Tween-80, and saline to achieve the desired concentration and improve tolerability.
Troubleshooting Guides
Issue 1: Unexpected Central Nervous System (CNS) Effects Observed
Possible Cause 1: High Dosage Leading to BBB Penetration
While this compound has limited BBB permeability, very high doses may lead to detectable levels in the CNS.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to published effective ranges for your animal model and experimental paradigm.
-
Dose-Response Study: Conduct a dose-response study to determine the minimum effective dose that antagonizes the peripheral effect of interest without producing central effects.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the concentration of this compound in both plasma and brain tissue at different doses.
-
Possible Cause 2: Contamination with Naloxone
Impurities in the this compound compound could include the parent molecule, naloxone, which readily crosses the BBB.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Verify the purity of your this compound batch from the supplier's CoA. Look for any specified levels of naloxone impurity.
-
Independent Purity Analysis: If CNS effects persist and contamination is suspected, consider having the compound's purity independently verified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Incomplete Antagonism of Peripheral Opioid Effects
Possible Cause 1: Insufficient Dosage
The dose of this compound may be too low to effectively compete with the opioid agonist at the peripheral receptors.
-
Troubleshooting Steps:
-
Increase Dose Systematically: Titrate the dose of this compound upwards in a stepwise manner.
-
Consult Literature: Review studies using similar opioid agonists and experimental models to guide your dose selection.
-
Consider Agonist Potency: The required dose of this compound will depend on the affinity and efficacy of the opioid agonist being used.
-
Possible Cause 2: Different Receptor Affinities
This compound has a lower affinity for opioid receptors compared to naloxone, particularly for the delta-opioid receptor.
-
Troubleshooting Steps:
-
Receptor Binding Assays: If the specific opioid receptor subtype involved in the peripheral effect is known, consider in vitro receptor binding assays to determine the affinity of your this compound batch for that receptor.
-
Higher Doses May Be Required: Be aware that higher concentrations of this compound may be necessary to displace high-affinity agonists from the receptor.
-
Possible Cause 3: Timing of Administration
The pharmacokinetic profile of this compound may not align with that of the opioid agonist.
-
Troubleshooting Steps:
-
Vary Administration Time: Experiment with different pretreatment times for this compound before administering the opioid agonist to ensure peak antagonist concentration coincides with peak agonist activity.
-
Consider Continuous Infusion: For longer-acting opioids, a single bolus of this compound may not be sufficient. Consider continuous infusion to maintain effective antagonist concentrations.
-
Data Presentation
Table 1: Comparative Dosages of Naloxone and this compound in Animal Studies
| Opioid Agonist | Animal Model | Naloxone Dose (i.p.) | This compound Dose (i.p.) | Outcome | Reference |
| Morphine | Male Swiss-Albino Mice | 3 mg/kg | 30-100 mg/kg | Reversal of respiratory and analgesic effects | |
| Methadone | Male Swiss-Albino Mice | 3 mg/kg | 30-100 mg/kg | Reversal of respiratory and analgesic effects | |
| Heroin | Male Swiss-Albino Mice | 3 mg/kg | 30-100 mg/kg | Reversal of respiratory and analgesic effects | |
| Morphine (acute) | Mice | Not specified | Not specified | Reversal of respiratory depression and analgesia without significant withdrawal | |
| Morphine (chronic) | Mice | Not specified | Not specified | Reversal of respiratory depression and antinociception without significant withdrawal |
Table 2: Receptor Binding Affinity Ratios (Naloxone vs. This compound)
| Opioid Receptor | Binding Affinity Ratio (Naloxone : this compound) | Animal Model | Reference |
| Mu (µ) | 15 : 1 | Mouse Brain Homogenates | |
| Kappa (κ) | 6 : 1 | Mouse Brain Homogenates | |
| Delta (δ) | 330 : 1 | Mouse Brain Homogenates |
Experimental Protocols
Protocol 1: Assessing Peripheral Opioid Antagonism Using the Hot Plate Test
This protocol is designed to evaluate the ability of this compound to block the analgesic effects of an opioid agonist in the periphery.
-
Animal Acclimation: Acclimate mice to the hot plate apparatus (e.g., 55°C) for several days prior to the experiment to minimize stress-induced responses.
-
Baseline Latency: On the day of the experiment, determine the baseline latency for each mouse to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Administer this compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle.
-
After a predetermined time (e.g., 15-30 minutes), administer the opioid agonist (e.g., morphine, 5-10 mg/kg, subcutaneously) or vehicle.
-
-
Post-Treatment Latency: At the time of expected peak effect of the opioid agonist (e.g., 30 minutes post-administration), place the mouse on the hot plate and record the latency to the pain response.
-
Data Analysis: Compare the post-treatment latencies between the different treatment groups. A significant reduction in the analgesic effect of the opioid agonist in the presence of this compound indicates peripheral antagonism.
Protocol 2: Evaluating the Reversal of Opioid-Induced Respiratory Depression
This protocol uses whole-body plethysmography to measure the effect of this compound on opioid-induced changes in respiration.
-
Animal Acclimation: Acclimate the animals to the plethysmography chambers daily for several days before the experiment.
-
Baseline Respiration: On the experimental day, place the animal in the chamber and record baseline respiratory parameters (e.g., respiratory rate, tidal volume) for a stable period.
-
Opioid Administration: Administer the opioid agonist (e.g., morphine, 9 mg/kg, i.p.) and continue to record respiratory parameters.
-
Antagonist Administration: Once a stable depression in respiration is observed, administer this compound (e.g., 30-100 mg/kg, i.p.) or vehicle.
-
Post-Antagonist Recording: Continue to record respiratory parameters to assess the reversal of the opioid-induced respiratory depression.
-
Data Analysis: Analyze the changes in respiratory rate and tidal volume following the administration of the opioid and the subsequent administration of this compound. A return of respiratory parameters towards baseline following this compound administration indicates peripheral antagonism of the respiratory depressive effects.
Visualizations
Caption: Peripheral vs. Central Opioid Receptor Antagonism.
Caption: General Experimental Workflow for Assessing Peripheral Antagonism.
References
Technical Support Center: Managing Withdrawal Symptoms Precipitated by Naloxone Methiodide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing naloxone methiodide in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the induction of opioid withdrawal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from naloxone?
A1: this compound is a peripherally acting opioid receptor antagonist. Unlike naloxone, which can cross the blood-brain barrier and induce centrally-mediated withdrawal symptoms, this compound's action is largely restricted to the peripheral nervous system. This characteristic makes it a valuable tool for studying the peripheral components of opioid action and withdrawal. Studies have shown that this compound can reverse the respiratory and analgesic effects of various opioid agonists without precipitating significant withdrawal symptoms.[1]
Q2: What are the expected signs of withdrawal when using this compound?
A2: In opioid-dependent animals, this compound is expected to precipitate minimal to no centrally-mediated withdrawal signs such as jumping, teeth chattering, or severe agitation.[1] The primary effects will be related to the blockade of peripheral opioid receptors. Researchers should primarily monitor for peripheral signs, although mild, centrally-mediated signs could potentially occur at very high doses or if there is any compromise of the blood-brain barrier.
Q3: What are the typical dosages of this compound used in rodent models to precipitate withdrawal?
A3: Effective doses of this compound in rodent studies can vary. For example, doses of 30-100 mg/kg (i.p.) have been used in mice to reverse the effects of opioids like morphine, methadone, and heroin without inducing withdrawal. The appropriate dose will depend on the specific opioid agonist used, the level of dependence, and the research question.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during experiments involving this compound-precipitated withdrawal.
Issue 1: Unexpectedly Severe Withdrawal Symptoms Observed
Potential Causes:
-
Compromised Blood-Brain Barrier (BBB): Pre-existing conditions or experimental manipulations may have compromised the integrity of the BBB, allowing this compound to enter the central nervous system.
-
Incorrect Substance: Possibility of accidental administration of naloxone instead of this compound.
-
High Dosage: The dose of this compound administered may be excessively high, leading to some central effects.
Troubleshooting Steps:
-
Verify Substance Identity: Double-check the vial and preparation records to ensure that this compound, and not naloxone, was administered.
-
Review Dosage Calculation: Carefully re-calculate the administered dose to rule out a calculation error.
-
Assess for BBB Permeability: If the experimental model involves conditions known to affect BBB integrity (e.g., inflammation, stress), consider this as a potential contributing factor.[2]
-
Provide Supportive Care:
-
Monitor the animal's body temperature and provide a heat source if hypothermia is observed.
-
Ensure easy access to food and water.
-
Minimize environmental stressors by providing a quiet and dimly lit environment.
-
-
Pharmacological Intervention (for severe, unexpected symptoms):
-
In cases of severe distress, administration of an alpha-2 adrenergic agonist like clonidine can help attenuate withdrawal symptoms. A typical dose for rodents is in the range of 0.05-1 mg/kg.[3]
-
Issue 2: High Variability in Withdrawal Responses Between Subjects
Potential Causes:
-
Inconsistent Opioid Dependence: The level of physical dependence on the opioid agonist may vary between animals.
-
Differences in Drug Metabolism: Individual differences in metabolism can affect the levels of both the opioid agonist and this compound.
-
Stress and Handling: Variations in handling and environmental stress can influence the behavioral expression of withdrawal.[2]
-
Genetic Differences: The genetic background of the animals can influence their sensitivity to opioids and this compound.
Troubleshooting Steps:
-
Standardize Opioid Administration: Ensure a consistent and reliable method for inducing opioid dependence (e.g., osmotic mini-pumps, standardized injection schedule).
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions to minimize stress.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels throughout the experiment.
-
Blinding: Whenever possible, the experimenter observing and scoring withdrawal behaviors should be blind to the treatment conditions.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of the study.
Issue 3: Milder Than Expected or Absent Withdrawal Response
Potential Causes:
-
Insufficient Opioid Dependence: The animals may not have developed a sufficient level of physical dependence for withdrawal signs to be precipitated.
-
Low Dose of this compound: The dose of this compound may be too low to effectively antagonize the peripheral opioid receptors.
-
Incorrect Route of Administration: The chosen route of administration may not be optimal for achieving the desired bioavailability.
Troubleshooting Steps:
-
Confirm Opioid Dependence: Before the withdrawal experiment, confirm the development of physical dependence through a pilot study or by observing for spontaneous withdrawal signs.
-
Dose-Response Study: Conduct a dose-response study with this compound to determine the optimal dose for your specific experimental conditions.
-
Review Administration Technique: Ensure the proper technique for the chosen route of administration (e.g., intraperitoneal, subcutaneous) is being used consistently.
-
Consider the Opioid Agonist: The potency and pharmacokinetics of the opioid agonist will influence the required dose of this compound.
Data Presentation
Table 1: Comparison of Common Somatic Withdrawal Signs in Rodents Precipitated by Naloxone vs. This compound
| Withdrawal Sign | Naloxone-Precipitated | This compound-Precipitated |
| Jumping | Frequent and pronounced | Generally absent or minimal |
| Wet-Dog Shakes | Frequent | Generally absent or minimal |
| Teeth Chattering | Common | Generally absent |
| Ptosis (drooping eyelids) | Often observed | Generally absent |
| Diarrhea/Weight Loss | Can be significant | May be observed due to peripheral action |
| Piloerection | Common | May be observed |
Table 2: Quantitative Assessment of Naloxone-Precipitated Withdrawal Signs in Morphine-Dependent Mice
| Withdrawal Sign | Mean Count (per 30 min) |
| Jumping | 20.88 ± 4.46 |
| Wet-Dog Shakes | 14.25 ± 3.66 |
| Forepaw Licking | Variable |
| Rearing | Variable |
Data adapted from studies on naloxone-precipitated withdrawal and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Morphine Dependence in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Morphine Administration: Administer morphine sulfate (e.g., 10 mg/kg, s.c.) twice daily for 7 consecutive days. The dose can be escalated over the first few days to induce a robust state of dependence.
-
Confirmation of Dependence: On day 8, a subset of animals can be observed for spontaneous withdrawal signs (e.g., weight loss, wet-dog shakes) to confirm dependence before proceeding with the this compound challenge.
Protocol 2: this compound-Precipitated Withdrawal Assessment
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: On the day of the experiment, administer a final dose of morphine to the dependent animals. Two hours later, administer this compound (e.g., 30 mg/kg, i.p.).
-
Observation: Immediately after this compound administration, place the animal in a clear observation chamber.
-
Scoring: Observe and score withdrawal behaviors for a period of 30-60 minutes. Key behaviors to monitor include jumping, wet-dog shakes, paw tremors, diarrhea, and any signs of distress. A standardized scoring sheet should be used to ensure consistency.
Protocol 3: Management of Severe, Unexpected Withdrawal with Clonidine
-
Preparation: Dissolve clonidine hydrochloride in sterile saline.
-
Administration: If an animal exhibits unexpectedly severe withdrawal signs (e.g., excessive jumping, signs of extreme distress), administer clonidine (e.g., 0.1 mg/kg, i.p.).
-
Monitoring: Continuously monitor the animal for a reduction in withdrawal signs and for any potential side effects of clonidine, such as sedation or hypotension.
-
Supportive Care: Provide supportive care as outlined in the troubleshooting guide.
Visualizations
Caption: Signaling pathways of naloxone and this compound in precipitating opioid withdrawal.
Caption: Experimental workflow for precipitating withdrawal with this compound.
References
- 1. This compound reverses opioid-induced respiratory depression and analgesia without withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine attenuates conditioned aversion produced by naloxone-precipitated opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of naloxone-precipitated withdrawal symptoms in mice by drugs acting on alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naloxone Methiodide In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing naloxone methiodide in in vivo experiments. The information addresses potential off-target effects and provides guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a quaternary ammonium derivative of naloxone, functioning as a non-selective, competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors.[1] Its key characteristic is its peripheral restriction; due to its charge and hydrophilicity, it does not readily cross the blood-brain barrier (BBB).[1] This property makes it an invaluable tool for differentiating between the central and peripheral effects of opioid receptor agonists and antagonists.
2. Is the binding affinity of this compound for opioid receptors the same as naloxone?
No, this compound generally exhibits a lower affinity for opioid receptors compared to its parent compound, naloxone. This is a critical consideration in experimental design, as higher concentrations of this compound may be required to achieve the same level of peripheral opioid receptor blockade as naloxone.[2][3]
3. Can this compound have effects on the cardiovascular system?
While this compound is primarily used for its peripheral opioid antagonism, researchers should be aware of potential cardiovascular effects, which may be independent of opioid receptor blockade. Studies with the parent compound, naloxone, have shown cardiovascular effects, and while this compound's peripheral restriction is a key feature, direct effects on peripheral cardiovascular tissues are possible.
-
Potential for Direct Inotropic Effects: Some in vitro studies using naloxone have suggested a positive inotropic effect on cardiac muscle that is not mediated by opioid receptors. It is plausible that this compound could exert similar direct effects on heart tissue.
-
Hemodynamic Changes: In studies of ischemic preconditioning, this compound has been shown to block the cardioprotective effects of endogenous opioids.[4] Researchers should carefully monitor hemodynamic parameters such as blood pressure and heart rate, especially at higher doses.
4. Does this compound modulate the immune system?
Yes, there is evidence to suggest that naloxone and its derivatives can modulate immune responses. These effects may be mediated by both opioid-dependent and independent pathways.
-
Opioid Receptor-Mediated Effects: Endogenous opioids are known to play a role in immune regulation. By blocking peripheral opioid receptors, this compound can influence immune cell function. For instance, studies with naloxone have shown it can enhance antibody production and natural killer (NK) cell activity.
-
Potential Non-Opioid Receptor-Mediated Effects (NADPH Oxidase Interaction): A significant potential off-target effect of naloxone, which may be shared by this compound in the periphery, is its interaction with the gp91phox subunit of NADPH oxidase (NOX2). This interaction can inhibit the production of reactive oxygen species (ROS), leading to anti-inflammatory effects independent of opioid receptor antagonism.
5. What are the expected effects of this compound on gastrointestinal motility?
This compound is frequently used to investigate and counteract opioid-induced constipation. Its effects on the gastrointestinal (GI) tract are primarily due to the blockade of opioid receptors in the gut, which leads to:
-
Increased GI Transit: By antagonizing the inhibitory effects of opioids on gut motility, this compound can accelerate intestinal transit.
-
Reversal of Opioid-Induced Constipation: It effectively reverses the constipating effects of opioid agonists.
It is important to note that at higher doses, or in the absence of opioid-induced slowing, this compound itself can potentially increase GI transit time compared to baseline.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cardiovascular changes (e.g., increased heart rate, blood pressure fluctuations) | 1. Direct inotropic effect of this compound. 2. Blockade of endogenous opioid tone influencing cardiovascular regulation. 3. Stress response in the animal model. | 1. Include a vehicle-only control group to assess baseline cardiovascular parameters. 2. Titrate the dose of this compound to the lowest effective concentration. 3. Consider continuous hemodynamic monitoring throughout the experiment. 4. Ensure proper animal handling and acclimatization to minimize stress. |
| Altered immune response not attributable to opioid receptor blockade | 1. Potential interaction with NADPH oxidase (NOX2), leading to anti-inflammatory effects. 2. Other unknown off-target interactions. | 1. If investigating inflammatory pathways, consider measuring markers of oxidative stress (e.g., ROS levels). 2. Include positive and negative controls for the specific immune pathway being studied. 3. If possible, use a structurally unrelated peripheral opioid antagonist as a comparator. |
| Incomplete reversal of peripheral opioid effects | 1. Insufficient dose of this compound. 2. Lower binding affinity of this compound compared to naloxone. 3. Pharmacokinetic differences of the opioid agonist being used. | 1. Perform a dose-response study to determine the optimal effective dose of this compound for your specific agonist and experimental model. 2. Refer to literature for effective dose ranges in similar studies. 3. Consider the half-life and potency of the opioid agonist when designing the dosing regimen for this compound. |
| Variability in gastrointestinal transit time results | 1. Differences in animal diet and gut microbiome. 2. Circadian rhythm effects on GI motility. 3. Stress-induced alterations in gut function. | 1. Standardize animal diet and housing conditions. 2. Conduct experiments at the same time of day to minimize circadian variations. 3. Acclimatize animals to handling and experimental procedures to reduce stress. |
Data Presentation
Table 1: Relative Binding Affinity of Naloxone vs. This compound for Opioid Receptors in Mouse Brain Homogenates
| Opioid Receptor Subtype | Binding Affinity Ratio (Naloxone : this compound) | Reference |
| Mu (µ) | 15 : 1 | |
| Kappa (κ) | 6 : 1 | |
| Delta (δ) | 330 : 1 |
Table 2: Summary of Reported In Vivo Effects of this compound
| System | Effect | Species | Dose Range | Reference |
| Respiratory | Reverses opioid-induced respiratory depression | Mouse | 30-100 mg/kg i.p. | |
| Analgesia | Reverses opioid-induced analgesia | Mouse | 30-100 mg/kg i.p. | |
| Gastrointestinal | Reverses opioid-induced delay in GI transit | Mouse | Not specified | |
| Cardiovascular | Blocks ischemic preconditioning | Rabbit | Not specified |
Experimental Protocols
Protocol 1: Assessment of this compound on Opioid-Induced Respiratory Depression in Mice
Objective: To evaluate the ability of this compound to reverse respiratory depression induced by an opioid agonist.
Materials:
-
This compound
-
Opioid agonist (e.g., morphine)
-
Saline (vehicle)
-
Whole-body plethysmography system
-
Male Swiss-Albino mice (or other appropriate strain)
Procedure:
-
Acclimatize mice to the plethysmography chambers.
-
Record baseline respiratory parameters (respiratory rate, tidal volume) for a stable period.
-
Administer the opioid agonist (e.g., morphine 9 mg/kg, i.p.) to induce respiratory depression.
-
Monitor respiratory parameters until a stable depression is observed.
-
Administer this compound (e.g., 30-100 mg/kg, i.p.) or saline (vehicle control).
-
Continuously record respiratory parameters for at least 60 minutes post-antagonist administration.
-
Analyze the data to determine the extent and time course of reversal of respiratory depression.
Protocol 2: Evaluation of this compound on Gastrointestinal Transit in Mice
Objective: To measure the effect of this compound on gastrointestinal transit time.
Materials:
-
This compound
-
Opioid agonist (optional, to induce constipation)
-
Carmine red (6% in 0.5% methylcellulose) or charcoal meal (10% charcoal in 5% gum arabic)
-
Saline (vehicle)
-
Oral gavage needles
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Administer this compound or saline (vehicle control) via i.p. or s.c. injection.
-
If studying opioid-induced constipation, administer the opioid agonist at an appropriate time before the marker.
-
30 minutes after this compound administration, orally gavage each mouse with 0.2 mL of the carmine red or charcoal meal marker.
-
Euthanize the mice at a predetermined time point (e.g., 20-30 minutes).
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the leading edge of the marker.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by marker / total length of small intestine) x 100.
Mandatory Visualizations
Caption: On-target antagonism of peripheral opioid receptors by this compound.
Caption: Potential off-target interaction of naloxone derivatives with NADPH oxidase.
Caption: A generalized workflow for in vivo studies using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Naloxone administration in vivo stereoselectively alters antigen-dependent and antigen-independent immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone and its quaternary derivative, this compound, have differing affinities for mu, delta, and kappa opioid receptors in mouse brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reverses opioid-induced respiratory depression and analgesia without withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Naloxone Methiodide Dose for Different Opioid Agonists
This technical support center provides guidance for researchers, scientists, and drug development professionals on the principles and practical aspects of adjusting naloxone methiodide dosage for antagonizing various opioid agonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from naloxone?
A1: this compound is a quaternary ammonium derivative of naloxone, a non-selective opioid receptor antagonist. Unlike naloxone, which can cross the blood-brain barrier, this compound is peripherally restricted due to its positive charge, making it a valuable tool for distinguishing between central and peripheral opioid receptor-mediated effects.
Q2: How does the potency of this compound compare to naloxone?
A2: this compound generally exhibits a lower affinity for opioid receptors compared to naloxone. For instance, in mouse brain homogenates, the binding affinity of naloxone for the mu-opioid receptor is approximately 15 times higher than that of this compound.[1] This difference in affinity is a critical factor to consider when determining the appropriate experimental dosage.
Q3: How do I determine the appropriate dose of this compound to use in my experiment?
A3: The optimal dose of this compound depends on several factors, including the specific opioid agonist being used, its concentration, and the experimental system (in vitro or in vivo). A common method for determining the potency of an antagonist like this compound is through Schild analysis, which can determine the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. For in vivo studies, pilot experiments are recommended to establish a dose-response curve.
Q4: Can this compound effectively antagonize potent synthetic opioids like fentanyl?
A4: Yes, this compound can antagonize the effects of fentanyl. However, due to fentanyl's high potency, higher concentrations of this compound may be required to achieve effective antagonism compared to less potent agonists like morphine.[2]
Q5: Is this compound effective against partial agonists like buprenorphine?
A5: Buprenorphine is a partial agonist at the mu-opioid receptor with high affinity and slow dissociation, making it relatively resistant to antagonism by naloxone and its derivatives.[3] While this compound can antagonize buprenorphine, significantly higher concentrations are typically required compared to full agonists.
Troubleshooting Guide
Issue: Incomplete antagonism of the opioid agonist effect.
-
Possible Cause 1: Insufficient this compound concentration.
-
Solution: Increase the concentration of this compound. Due to its lower affinity compared to naloxone, a higher concentration is often necessary. Consider performing a dose-response experiment to determine the optimal concentration for your specific agonist and experimental conditions.
-
-
Possible Cause 2: High concentration of the opioid agonist.
-
Solution: If possible, reduce the concentration of the opioid agonist. The competitive nature of this compound means that its effectiveness is dependent on the relative concentrations of the agonist and antagonist.
-
-
Possible Cause 3: The agonist has very high affinity or is a partial agonist.
-
Solution: For agonists like buprenorphine, complete antagonism may be difficult to achieve. Acknowledge this in your experimental design and interpretation of results. Consider using functional assays with a sufficient dynamic range to detect partial antagonism.
-
Issue: High variability in experimental results.
-
Possible Cause 1: Inconsistent reagent preparation.
-
Solution: Ensure accurate and consistent preparation of all solutions, including the opioid agonist and this compound. Use freshly prepared solutions whenever possible.
-
-
Possible Cause 2: Variability in the biological system.
-
Solution: For in vitro assays, ensure consistent cell density and health. For in vivo studies, use age- and weight-matched animals and acclimatize them to the experimental conditions.
-
Data Presentation
Table 1: Comparative Affinity of Naloxone and this compound for Opioid Receptors
| Antagonist | Receptor Type | Relative Affinity (Naloxone:this compound) | Reference |
| This compound | Mu (µ) | 1:0.067 (15-fold lower) | [1] |
| This compound | Delta (δ) | 1:0.003 (330-fold lower) | [1] |
| This compound | Kappa (κ) | 1:0.167 (6-fold lower) |
Table 2: Experimentally Determined pA2 Values for Naloxone Against Various Mu-Opioid Agonists
| Opioid Agonist | Antagonist | pA2 Value | Experimental System | Reference |
| Morphine | Naloxone | 8.37 | In vivo (human, reversal of respiratory depression) | |
| Buprenorphine | Naloxone | 7.48 | In vivo (rat, discriminative stimulus effects) |
Experimental Protocols
Protocol 1: Determination of this compound pA2 Value using Schild Analysis (In Vitro)
This protocol describes how to determine the pA2 value of this compound against a mu-opioid receptor agonist using a functional assay (e.g., cAMP inhibition or calcium mobilization) in cells expressing the mu-opioid receptor.
Materials:
-
Cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Assay buffer
-
Opioid agonist of interest (e.g., morphine, fentanyl)
-
This compound
-
Assay-specific detection reagents (e.g., cAMP assay kit, calcium-sensitive dye)
-
Multi-well plates (e.g., 96-well)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Plate the mu-opioid receptor-expressing cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Agonist Dose-Response Curve (Control):
-
Prepare serial dilutions of the opioid agonist in assay buffer.
-
Add the agonist dilutions to the cells and incubate for the appropriate time according to your functional assay protocol.
-
Measure the response (e.g., decrease in cAMP levels or increase in intracellular calcium).
-
Plot the response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
-
Agonist Dose-Response Curves in the Presence of this compound:
-
Prepare at least three different fixed concentrations of this compound in assay buffer.
-
Pre-incubate the cells with each fixed concentration of this compound for a predetermined time (e.g., 15-30 minutes) to allow for equilibrium.
-
While maintaining the fixed concentration of this compound, add the serial dilutions of the opioid agonist.
-
Incubate and measure the response as in step 2.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, determine the EC50 of the agonist.
-
Calculate the Dose Ratio (DR) for each this compound concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist alone).
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the mu-opioid receptor
-
Radiolabeled opioid ligand with high affinity for the mu-opioid receptor (e.g., [³H]-DAMGO)
-
This compound
-
Unlabeled naloxone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand (at a concentration near its Kd).
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled naloxone (e.g., 10 µM).
-
Competition: Cell membranes + radioligand + serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway and this compound Antagonism.
References
Technical Support Center: Ensuring Complete Peripheral Antagonism
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at achieving complete and selective peripheral antagonism.
Frequently Asked Questions (FAQs)
Q1: What defines a peripherally restricted antagonist?
A1: A peripherally restricted antagonist is a compound designed to block receptors outside of the central nervous system (CNS) while having minimal or no activity on receptors within the CNS.[1] This selectivity is typically achieved by modifying the compound's physicochemical properties to limit its ability to cross the blood-brain barrier (BBB). Common strategies include increasing molecular size, polarity, or adding a permanent charge, such as in quaternary ammonium derivatives like methylnaltrexone.[2][3]
Q2: Why is it critical to confirm that an antagonist's effects are peripherally restricted?
A2: Confirming peripheral restriction is crucial to correctly attribute the observed physiological effects to the blockade of peripheral receptors.[4] If an antagonist inadvertently crosses the blood-brain barrier, it can produce centrally mediated effects that confound the experimental results.[5] This is particularly important in drug development when trying to create therapies that avoid CNS side effects, such as developing non-sedating analgesics or treating opioid-induced constipation without affecting central pain relief.
Q3: What are the primary in vivo methods to differentiate between central and peripheral effects?
A3: A common and effective strategy is to compare the effects of a BBB-permeable antagonist with its BBB-impermeable counterpart. For example, comparing the systemic effects of naloxone (crosses the BBB) with quaternary naltrexone (does not easily cross) can help distinguish central versus peripheral opioid receptor-mediated actions. Another approach involves direct administration to the CNS (e.g., intracerebroventricular injection) versus systemic administration (e.g., subcutaneous injection) and observing the differential outcomes.
Q4: How can I be sure my antagonist is selective for the intended peripheral receptor?
A4: Receptor selectivity is determined through rigorous in vitro characterization. Key assays include:
-
Radioligand Binding Assays: These assays determine the antagonist's binding affinity (Kᵢ) for the target receptor and a panel of off-target receptors. A high Kᵢ for off-target receptors indicates greater selectivity.
-
Functional Assays: These experiments, such as cAMP accumulation or GTPγS binding assays, confirm that the antagonist blocks the functional response induced by an agonist at the target receptor. Performing these assays on cells expressing different receptor subtypes is essential for confirming selectivity.
Troubleshooting Guides
Problem 1: My peripherally restricted antagonist appears to be causing CNS-mediated side effects (e.g., sedation, altered behavior).
This common issue suggests that the antagonist may not be as peripherally restricted as assumed.
Caption: Troubleshooting CNS effects of a peripheral antagonist.
-
Verify Dose-Response Relationship: High concentrations of a drug can overcome the BBB's efflux mechanisms.
-
Action: Conduct a dose-response study to find the minimum effective dose that achieves peripheral antagonism without producing central effects.
-
-
Confirm Lack of Brain Penetration: Directly measure the amount of antagonist in the brain versus the plasma.
-
Action: Perform an ex vivo biodistribution study. After systemic administration, collect blood and brain tissue at several time points. Use LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the compound's concentration in each compartment. The brain-to-plasma concentration ratio should be very low for a peripherally restricted compound.
-
-
Assess Blood-Brain Barrier Integrity: Certain disease models (e.g., those involving neuroinflammation) can compromise the BBB, allowing peripherally restricted compounds to enter the CNS.
-
Action: Use techniques like Evans blue or sodium fluorescein dye exclusion to test for BBB leakage in your animal model.
-
-
Investigate Active Metabolites: The parent drug may be peripherally restricted, but it could be metabolized into a smaller, more lipophilic compound that can cross the BBB.
-
Action: Perform metabolite identification studies on plasma and brain tissue samples. If metabolites are found in the brain, they should be synthesized and tested for activity at the central receptor.
-
Problem 2: The antagonist fails to block the peripheral effects of the agonist completely.
Incomplete antagonism can arise from issues with the antagonist itself, the experimental setup, or biological factors.
Caption: Workflow for peripheral antagonist validation.
-
Pharmacokinetic Issues: The antagonist may not be reaching the target receptor in sufficient concentration or for a sufficient duration.
-
Action: Conduct a pharmacokinetic (PK) study. Measure the antagonist's concentration in plasma over time after administration to determine its half-life and exposure (AUC). Ensure the dosing regimen is appropriate to maintain effective concentrations.
-
-
Insufficient Receptor Occupancy: The dose may be too low to occupy enough receptors to block the agonist's effect, especially if the agonist has high efficacy or is used at a high concentration.
-
Action: Perform a Schild analysis in vitro or an in vivo dose-response study where the antagonist is administered at increasing doses against a fixed dose of the agonist. This will help determine if the antagonism is competitive and if a higher dose is needed.
-
-
Anatomical Barriers: The antagonist may not be effectively distributing to the specific tissue or organ where the receptors are located.
-
Action: If possible, measure the antagonist concentration directly in the target peripheral tissue of interest and compare it to the plasma concentration.
-
-
Agonist Receptor Subtype Mismatch: The agonist might be acting on a receptor subtype for which the antagonist has low affinity.
-
Action: Re-evaluate the in vitro binding and functional data. Ensure the antagonist is potent against all relevant receptor subtypes activated by the agonist in your model.
-
Data Presentation & Key Protocols
Table 1: Comparative Profile of Opioid Receptor Antagonists
This table provides an example of how to compare antagonists used to differentiate central vs. peripheral effects.
| Antagonist | Primary Target | BBB Permeability | Typical Use Case | Kᵢ for μ-Opioid Receptor (nM) |
| Naloxone | Pan-Opioid | High | Reversing central and peripheral opioid effects | ~1-2 |
| Naltrexone | Pan-Opioid | High | Long-acting blockade for in vivo studies | ~0.5-1 |
| Methylnaltrexone | μ-Opioid | Low (Quaternary Amine) | Selective blockade of peripheral μ-receptors (e.g., in the gut) | ~2-5 |
| Alvimopan | μ-Opioid | Low (Zwitterionic) | Post-operative gut motility restoration | ~0.5-1 |
Table 2: Sample Biodistribution Data for a Test Antagonist
This table shows representative data from an ex vivo study to confirm peripheral restriction.
| Time Post-Dose (min) | Mean Plasma Conc. (ng/mL) | Mean Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| 15 | 850.2 | 12.5 | 0.015 |
| 30 | 675.5 | 9.8 | 0.014 |
| 60 | 410.8 | 5.1 | 0.012 |
| 120 | 150.1 | < 1.0 (Below LoQ) | N/A |
| Conclusion: | The brain-to-plasma ratio is consistently low (<0.02), indicating poor BBB penetration. |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of a novel antagonist for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate an inhibition curve. Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Differentiating Central vs. Peripheral Analgesic Effects (In Vivo)
Objective: To determine if the analgesic effect of an antagonist is mediated by central or peripheral receptors. This protocol is based on a classic model used to test opioid antagonists.
Methodology:
-
Animal Model: Use a standard model of nociception, such as the hot plate test in rats or mice.
-
Grouping: Divide animals into four groups:
-
Group 1: Vehicle (Control) - Systemic administration (e.g., subcutaneous, SC).
-
Group 2: BBB-Permeable Antagonist (e.g., Naloxone) - Systemic (SC) administration.
-
Group 3: BBB-Impermeable Antagonist (e.g., Quaternary Naltrexone) - Systemic (SC) administration.
-
Group 4: BBB-Impermeable Antagonist (e.g., Quaternary Naltrexone) - Central administration (e.g., intracerebroventricular, ICV).
-
-
Administration: Administer the assigned compounds to each group.
-
Behavioral Testing: At a predetermined time after injection, place each animal on a hot plate (e.g., set to 51-55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping). Apply a cut-off time to prevent tissue damage.
-
Data Analysis: Compare the paw lick latencies between the groups.
-
Expected Outcome for Central Effect: A significant increase in paw lick latency will be observed in Groups 2 and 4, but not in Group 3, indicating that blockade of central receptors is required for the effect.
-
Expected Outcome for Peripheral Effect: A significant change in latency would be observed in Groups 2 and 3, but not Group 4, indicating the effect is mediated by peripheral receptors.
-
Caption: Differentiating peripheral from central receptor blockade.
References
- 1. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications. | The Department of Pharmacology [pharmacology.arizona.edu]
- 2. Role of central versus peripheral opioid receptors in analgesia induced by repeated administration of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of peripheral opioid antagonists' new insights into opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Effects of Peripherally Restricted κ Opioid Receptor Agonists on Pain-Related Stimulation and Depression of Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Naloxone Methiodide Experiments
Welcome to the technical support center for naloxone methiodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings in experiments utilizing this peripherally restricted opioid antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quaternary ammonium derivative of naloxone, which acts as a non-selective, competitive antagonist at opioid receptors, with the highest affinity for the mu-opioid receptor.[1][2] Its key characteristic is its limited ability to cross the blood-brain barrier, making it a valuable tool for differentiating between central and peripheral opioid receptor-mediated effects.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at 2-8°C. Once in solution, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stability in solution can vary depending on the solvent and buffer system, so it is advisable to consult the manufacturer's specific recommendations.
Q3: Can this compound cross the blood-brain barrier at all?
A3: While this compound is designed to be peripherally restricted, some studies suggest that at very high doses, a minute amount may penetrate the central nervous system.[3] This is an important consideration when interpreting results, especially if unexpected central effects are observed.
Troubleshooting Guides for Unexpected Results
Issue 1: Incomplete or Lack of Antagonism of Opioid-Induced Analgesia
You are conducting an in vivo pain assay (e.g., hot plate, tail-flick) and find that this compound does not fully reverse the analgesic effects of a systemically administered opioid agonist.
-
Insufficient Dose of this compound: this compound has a lower binding affinity for opioid receptors compared to naloxone. Therefore, a higher dose may be required to competitively displace the opioid agonist.
-
Action: Perform a dose-response study with this compound to determine the optimal dose for antagonizing the specific opioid agonist and dose used in your model.
-
-
Centrally Mediated Analgesia: The analgesic effect of the opioid agonist you are using may be primarily mediated by central opioid receptors. Since this compound is peripherally restricted, it would not be expected to block these central effects.
-
Action: As a positive control, use naloxone, which readily crosses the blood-brain barrier. If naloxone effectively reverses the analgesia while this compound does not, this confirms a central mechanism.
-
-
Pharmacokinetic Mismatch: The half-life of this compound may be shorter than that of the opioid agonist, leading to a waning of the antagonist effect over time.
-
Action: Review the pharmacokinetic profiles of both your agonist and this compound. Consider administering this compound closer to the peak effect time of the agonist or using a continuous infusion protocol.
-
Issue 2: this compound Produces a Paradoxical Analgesic Effect
You observe that administration of this compound alone, or in some cases in combination with an opioid agonist, results in an unexpected increase in the pain threshold.
-
Complex Opioid System Regulation: Low doses of opioid antagonists have been reported to produce analgesia under certain experimental conditions. This may be due to the blockade of a tonically active inhibitory system or interactions with different opioid receptor subtypes or splice variants.
-
Action: Carefully review the literature for similar paradoxical effects with your specific model and opioid ligands. Consider testing a wider range of this compound doses, as this effect is often dose-dependent.
-
-
Interaction with Non-Opioid Systems: While primarily an opioid antagonist, off-target effects at very high concentrations cannot be entirely ruled out, although they are not well-documented.
-
Action: If possible, confirm that the paradoxical effect is indeed opioid receptor-mediated by attempting to block it with a different, structurally unrelated opioid antagonist.
-
Issue 3: Unexpected Reversal of a Centrally-Mediated Effect (e.g., Respiratory Depression)
You observe that this compound reverses opioid-induced respiratory depression, an effect traditionally considered to be centrally mediated.
-
Peripheral Contribution to Respiratory Control: Emerging evidence suggests that peripheral opioid receptors play a significant role in modulating respiratory function. This compound can effectively reverse opioid-induced respiratory depression, indicating a peripheral component to this physiological process.
-
Action: This may not be an anomalous result but rather an important finding. To further investigate, you could explore the effects of vagotomy or other manipulations of peripheral sensory inputs to the central respiratory centers.
-
-
Minimal CNS Penetration at High Doses: As mentioned in the FAQs, very high doses of this compound might lead to sufficient CNS concentrations to exert a partial effect on central respiratory centers.
-
Action: Conduct a dose-response study to see if the reversal of respiratory depression is dose-dependent and if it occurs at doses where peripheral effects are saturated.
-
Data Presentation
Table 1: Comparative Binding Affinities of Naloxone and this compound for Opioid Receptors in Mouse Brain Homogenates
| Opioid Receptor Subtype | Ligand | Binding Affinity Ratio (Naloxone:this compound) |
| Mu (µ) | [³H]DAMGO | 15:1 |
| Kappa (κ) | [³H]U-69,593 | 6:1 |
| Delta (δ) | [³H]DPDPE | 330:1 |
Data adapted from Lewanowitsch & Irvine, 2003.
Table 2: Example In Vivo Dose Regimens for this compound
| Opioid Agonist | Agonist Dose (mouse, i.p.) | This compound Dose (mouse, i.p.) | Effect | Reference |
| Morphine | 9 mg/kg | 30-100 mg/kg | Reversal of analgesia and respiratory depression | Lewanowitsch et al., 2006 |
| Methadone | 7 mg/kg | 30-100 mg/kg | Reversal of analgesia and respiratory depression | Lewanowitsch et al., 2006 |
| Heroin | 17 mg/kg | 30-100 mg/kg | Reversal of analgesia and respiratory depression | Lewanowitsch et al., 2006 |
Experimental Protocols
Protocol 1: In Vivo Hot Plate Test for Thermal Analgesia in Mice
Objective: To assess the central and peripheral effects of an opioid agonist on thermal pain perception using naloxone and this compound.
Materials:
-
Hot plate apparatus with adjustable temperature (e.g., 52-55°C)
-
Animal enclosure/observation chamber
-
Opioid agonist solution
-
Naloxone solution
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Timer
-
Experimental animals (mice)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate (set to a constant temperature) and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. The time until the first clear sign of a pain response is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Group 1: Administer vehicle control.
-
Group 2: Administer opioid agonist.
-
Group 3: Administer naloxone followed by the opioid agonist (at appropriate pre-treatment time).
-
Group 4: Administer this compound followed by the opioid agonist (at appropriate pre-treatment time).
-
-
Post-Treatment Latency: At the predetermined time point corresponding to the peak effect of the opioid agonist, place each mouse back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies between the different groups. A significant increase in latency in the opioid agonist group compared to the vehicle group indicates analgesia. Reversal of this effect by naloxone or this compound indicates central or peripheral antagonism, respectively.
Protocol 2: In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-receptors)
-
This compound solutions at various concentrations
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Filtration apparatus (e.g., cell harvester and filter mats)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include a control for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled standard).
-
Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through filter mats to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. From this curve, the IC50 (concentration that inhibits 50% of specific binding) can be determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Protocol 3: In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test) in Mice
Objective: To evaluate the effect of this compound on opioid-induced constipation.
Materials:
-
Charcoal meal suspension (e.g., 10% charcoal in 1.5% gum arabic)
-
Opioid agonist solution (e.g., morphine)
-
This compound solution
-
Vehicle control solution
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
-
Experimental animals (mice)
Procedure:
-
Fasting: Fast the mice for a predetermined period (e.g., 6-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration:
-
Group 1: Administer vehicle control.
-
Group 2: Administer opioid agonist.
-
Group 3: Administer this compound followed by the opioid agonist.
-
-
Charcoal Meal Administration: At a specified time after drug administration, administer a fixed volume of the charcoal meal suspension to each mouse via oral gavage.
-
Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), euthanize the mice. Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat on a surface without stretching it and measure the total length. Also, measure the distance the charcoal meal has traveled from the pylorus.
-
Data Analysis: Calculate the percentage of the total intestinal length traversed by the charcoal meal for each animal. A decrease in this percentage in the opioid agonist group compared to the vehicle group indicates constipation. Reversal of this effect by this compound demonstrates peripheral antagonism.
Mandatory Visualizations
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior [elifesciences.org]
Validation & Comparative
A Comparative Guide: Naloxone Methiodide vs. Naloxone Hydrochloride for Peripheral Opioid Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of naloxone methiodide and naloxone hydrochloride, focusing on their utility in differentiating peripheral versus central opioid receptor-mediated effects. Experimental data, detailed methodologies, and visual representations of key concepts are presented to aid in the design and interpretation of preclinical research.
Introduction: Differentiating Central and Peripheral Opioid Actions
Opioid receptor antagonists are invaluable tools in pharmacology and neuroscience for elucidating the complex physiological and behavioral effects of opioids. While standard antagonists like naloxone hydrochloride act on both the central nervous system (CNS) and peripheral tissues, peripherally restricted antagonists, such as this compound, are essential for isolating and studying the peripheral actions of opioids. This guide compares these two critical research compounds.
Naloxone hydrochloride is a synthetic congener of oxymorphone and a non-selective opioid receptor antagonist that readily crosses the blood-brain barrier (BBB).[1][2] This allows it to counteract the effects of opioids in both the CNS and the periphery.[1] In contrast, this compound is a quaternary ammonium derivative of naloxone, a structural modification that imparts a positive charge and increases its hydrophilicity, thereby significantly limiting its ability to cross the BBB.[3][4] This property makes this compound a valuable pharmacological tool to investigate the peripheral effects of opioids in isolation from their central effects.
Physicochemical and Pharmacokinetic Properties
The fundamental differences in the chemical structures of naloxone hydrochloride and this compound give rise to distinct physicochemical and pharmacokinetic profiles, which are critical determinants of their pharmacological applications.
| Property | Naloxone Hydrochloride | This compound | References |
| Chemical Structure | Tertiary amine | Quaternary ammonium salt | |
| Molecular Weight | 363.84 g/mol | 469.3 g/mol | |
| Blood-Brain Barrier Permeability | Readily crosses the BBB | Significantly restricted from crossing the BBB | |
| LogP | ~2.09 | Predicted to be significantly lower (more hydrophilic) | |
| Mechanism of Action | Competitive antagonist at µ, δ, and κ opioid receptors | Competitive antagonist at µ, δ, and κ opioid receptors |
Comparative Efficacy and Potency
The primary utility of comparing these two antagonists lies in their differential ability to reverse opioid-induced effects, thereby delineating the anatomical site of action (central vs. peripheral).
Opioid Receptor Binding Affinity
A study by Lewanowitsch and Irvine (2003) in mouse brain homogenates revealed that naloxone hydrochloride has a significantly higher affinity for opioid receptors compared to this compound. This difference in affinity is an important consideration in experimental design, often necessitating higher concentrations of this compound to achieve a comparable level of peripheral receptor blockade.
| Receptor Subtype | Naloxone HCl:this compound Affinity Ratio | Reference |
| µ (mu) | 15:1 | |
| κ (kappa) | 6:1 | |
| δ (delta) | 330:1 |
Reversal of Opioid-Induced Respiratory Depression
Several preclinical studies have demonstrated that this compound can effectively reverse opioid-induced respiratory depression, suggesting a significant peripheral component to this life-threatening side effect.
A study in mice by Lewanowitsch et al. (2005) showed that both naloxone (3 mg/kg, i.p.) and this compound (30-100 mg/kg, i.p.) could reverse the respiratory and analgesic effects of morphine, methadone, and heroin. Notably, only naloxone precipitated withdrawal symptoms. This suggests that peripherally acting antagonists can be effective in mitigating respiratory depression without inducing the centrally-mediated aversive effects of withdrawal.
| Opioid Agonist | Antagonist | Dose | Effect on Respiratory Depression | Withdrawal Precipitation | Reference |
| Morphine, Methadone, Heroin | Naloxone Hydrochloride | 3 mg/kg i.p. | Reversal | Yes | |
| Morphine, Methadone, Heroin | This compound | 30-100 mg/kg i.p. | Reversal | No | |
| Morphine | Naloxone Hydrochloride | Not specified | Reversal | Yes | |
| Morphine | This compound | Not specified | Reversal | No |
Experimental Protocols
Assessment of Opioid-Induced Respiratory Depression using Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.
Principle: The animal is placed in a sealed chamber, and the pressure changes resulting from the warming and humidification of inspired air are measured. These pressure changes are then used to calculate respiratory rate, tidal volume, and minute ventilation.
Experimental Workflow:
Experimental workflow for assessing respiratory depression.
Detailed Steps:
-
Acclimation: Acclimate the animals (e.g., C57BL/6J mice) to the whole-body plethysmography chambers for a set period (e.g., 30-60 minutes) for at least two consecutive days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and allow for a stabilization period before recording baseline respiratory parameters (frequency, tidal volume, minute ventilation) for a defined duration (e.g., 15-30 minutes).
-
Opioid Administration: Administer the opioid agonist (e.g., morphine, fentanyl) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Opioid Recording: Immediately place the animal back into the chamber and record the changes in respiratory parameters to confirm the induction of respiratory depression.
-
Antagonist Administration: At the peak of respiratory depression, administer either naloxone hydrochloride or this compound.
-
Reversal Recording: Continue to record respiratory parameters to assess the extent and time course of the reversal of respiratory depression.
Assessment of Naloxone-Precipitated Withdrawal
This protocol is used to quantify the severity of opioid withdrawal, which is primarily a centrally-mediated phenomenon.
Principle: In opioid-dependent animals, the administration of an opioid antagonist that crosses the BBB, like naloxone hydrochloride, will precipitate a range of observable withdrawal signs. The frequency and severity of these signs are scored to provide a quantitative measure of physical dependence.
Experimental Workflow:
Workflow for assessing naloxone-precipitated withdrawal.
Detailed Steps:
-
Induction of Opioid Dependence: Render animals dependent on an opioid by administering escalating doses over a period of several days. For example, mice can be injected with morphine twice daily for 6 days with increasing doses.
-
Antagonist Challenge: Two hours after the final morphine injection, administer a subcutaneous injection of either naloxone hydrochloride (e.g., 1 mg/kg) or this compound at an equimolar or higher dose.
-
Observation Period: Immediately after the antagonist injection, place the animal in a clear observation chamber and record the frequency of specific withdrawal behaviors for a defined period (e.g., 10-30 minutes).
-
Withdrawal Scoring: Score behaviors such as jumping, wet-dog shakes, paw tremors, abnormal posturing, and fecal boli production. A global withdrawal score can be calculated by summing the scores for each behavior.
Signaling Pathways and Mechanism of Action
Both naloxone hydrochloride and this compound act as competitive antagonists at opioid receptors. However, their differential access to the CNS results in distinct physiological outcomes.
Differential sites of action of naloxone HCl and this compound.
Conclusion
The choice between naloxone hydrochloride and this compound is dictated by the specific research question. Naloxone hydrochloride remains the standard for non-selective opioid antagonism. However, for studies aiming to dissect the peripheral contributions to opioid effects, such as respiratory depression, analgesia, and gastrointestinal motility, this compound is an indispensable tool. Its inability to readily cross the blood-brain barrier allows for the selective blockade of peripheral opioid receptors, providing clearer insights into the complex mechanisms of opioid action. The experimental data consistently demonstrate that while both can reverse peripherally mediated effects like respiratory depression, only naloxone hydrochloride precipitates the centrally-mediated withdrawal syndrome in opioid-dependent subjects. This fundamental difference underscores the importance of selecting the appropriate antagonist to achieve specific experimental aims in opioid research.
References
A Comparative In Vivo Analysis of Peripherally Restricted Opioid Antagonists: Naloxone Methiodide and Naltrexone Methiodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two peripherally restricted opioid receptor antagonists, naloxone methiodide and naltrexone methiodide. By examining their pharmacodynamic effects in preclinical models, this document aims to inform research and development in areas requiring selective peripheral opioid blockade, such as the mitigation of opioid-induced side effects without compromising central analgesia.
Introduction: The Role of Peripherally Restricted Opioid Antagonists
Opioid analgesics are mainstays in pain management but are associated with significant side effects, including respiratory depression, constipation, and nausea, which are mediated by opioid receptors in both the central nervous system (CNS) and the periphery. Peripherally restricted opioid antagonists are quaternary ammonium derivatives of traditional antagonists like naloxone and naltrexone. The addition of a methyl group results in a charged molecule with reduced ability to cross the blood-brain barrier (BBB).[1] This selective antagonism of peripheral opioid receptors offers a therapeutic strategy to counteract undesirable peripheral effects while preserving centrally mediated analgesia.
This guide focuses on the in vivo profiles of this compound and its naltrexone counterpart, naltrexone methiodide. While extensive in vivo data is available for this compound, directly comparative studies with naltrexone methiodide are notably scarce in the current literature. This guide synthesizes the available evidence for both compounds, highlighting the existing knowledge and identifying areas for future research.
Comparative In Vivo Performance
The primary in vivo applications for peripherally restricted opioid antagonists involve the reversal of opioid-induced respiratory depression and the antagonism of opioid-induced effects on gastrointestinal motility and analgesia, without precipitating central withdrawal symptoms.
Reversal of Opioid-Induced Respiratory Depression
This compound: Multiple studies have demonstrated the efficacy of this compound in reversing respiratory depression induced by various opioids. In rodent models, this compound has been shown to be as effective as naloxone in reversing fentanyl-induced respiratory depression.[2] This reversal is achieved without inducing the aversive behaviors associated with the central withdrawal precipitated by naloxone.[2]
Naltrexone Methiodide (and its derivatives): Direct in vivo data on the effect of naltrexone methiodide on respiratory depression is limited. However, studies on a related compound, methylnaltrexone (naltrexone methobromide), have been conducted. In one study involving healthy human volunteers, methylnaltrexone was not as effective as naloxone in reversing morphine-mediated respiratory depression during acute hypoxia.[3] Another study in dogs found that naltrexone had a longer duration of antagonistic effect against fentanyl-induced respiratory depression compared to naloxone.[4] It is important to note that these studies did not use naltrexone methiodide and direct comparisons with this compound in rodent models of respiratory depression are lacking.
Antagonism of Opioid-Induced Analgesia
This compound: As a peripherally restricted antagonist, this compound is not expected to significantly antagonize the centrally mediated analgesic effects of opioids.
Naltrexone Methiodide (and its derivatives): A study in C57BL/6J mice using naltrexone methobromide demonstrated a reversal of morphine-induced analgesia. This finding suggests a potential peripheral component to morphine's analgesic action that can be antagonized by a quaternary naltrexone derivative. However, the extent of this peripheral antagonism and how it compares to this compound has not been thoroughly investigated.
Precipitation of Opioid Withdrawal
A key advantage of peripherally restricted opioid antagonists is their inability to induce centrally mediated withdrawal symptoms.
This compound: Studies have consistently shown that this compound does not precipitate significant withdrawal behaviors in opioid-dependent animals, in stark contrast to naloxone.
Naltrexone Methiodide (and its derivatives): A study in morphine-dependent rhesus monkeys found that a quaternary derivative of naltrexone was ineffective in precipitating withdrawal, whereas it was an effective antagonist in vitro. Similarly, a study in mice showed that N-methylnaltrexone was very weak in precipitating signs of abstinence in morphine-dependent animals.
Quantitative Data Summary
Due to the limited direct comparative data, the following tables summarize key findings for this compound and available data for quaternary naltrexone derivatives.
Table 1: In Vivo Efficacy in Reversing Opioid-Induced Effects
| Feature | This compound | Naltrexone Methiodide / Quaternary Derivatives | Citation(s) |
| Reversal of Respiratory Depression | Effective in reversing fentanyl-induced respiratory depression in rodents, comparable to naloxone. | Methylnaltrexone was less effective than naloxone in reversing morphine-induced respiratory depression in humans. Naltrexone had a longer duration of action than naloxone in dogs. | |
| Antagonism of Analgesia | Not expected to significantly antagonize central analgesia. | Naltrexone methobromide reversed morphine-induced analgesia in mice. | |
| Precipitation of Withdrawal | Does not precipitate significant central withdrawal symptoms. | Quaternary naltrexone was ineffective in precipitating withdrawal in monkeys. N-methylnaltrexone was weak in precipitating abstinence in mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vivo experiments cited in this guide.
Assessment of Opioid-Induced Respiratory Depression
Protocol: Measurement of Respiratory Parameters in Rodents
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6J mice.
-
Surgical Preparation (for rats): Animals are anesthetized, and catheters are implanted in the jugular vein for intravenous drug administration.
-
Respiratory Monitoring: Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min).
-
Drug Administration:
-
An opioid agonist (e.g., fentanyl, 20-50 µg/kg, IV for rats) is administered to induce respiratory depression.
-
Following the onset of respiratory depression, the antagonist (this compound or naltrexone methiodide) or vehicle is administered intravenously.
-
-
Data Analysis: Respiratory parameters are recorded continuously and analyzed at baseline, post-opioid administration, and post-antagonist administration. The percentage reversal of respiratory depression is calculated.
Tail-Flick Test for Analgesia
Protocol: Hot-Water Tail-Flick Assay
-
Animal Model: Male Swiss-Webster mice.
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C) and a timer.
-
Procedure:
-
The baseline tail-flick latency is determined by immersing the distal third of the mouse's tail in the warm water and recording the time taken to flick the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
An opioid agonist (e.g., morphine, 10 mg/kg, s.c.) is administered.
-
At the time of peak analgesic effect, the antagonist (this compound or naltrexone methiodide) is administered.
-
Tail-flick latencies are measured at various time points post-antagonist administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conditioned Place Aversion (CPA) for Withdrawal Assessment
Protocol: Unbiased Conditioned Place Aversion
-
Animal Model: Opioid-dependent male Wistar rats or C57BL/6J mice.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues.
-
Procedure:
-
Pre-conditioning Phase: On day 1, animals are allowed to freely explore both compartments for a set duration (e.g., 15 minutes) to determine initial preference.
-
Conditioning Phase (2-4 days): On conditioning days, animals receive an injection of the opioid antagonist (e.g., naloxone or a quaternary derivative) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase: On the test day, the animals are placed in the chamber with free access to both compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. A negative score indicates aversion.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in understanding the comparative actions of these compounds.
Caption: Opioid receptor signaling cascade and point of antagonist intervention.
Caption: Workflow for assessing respiratory depression reversal in vivo.
Caption: Conditioned place aversion protocol to assess withdrawal-induced aversion.
Conclusion and Future Directions
The available in vivo evidence strongly supports the utility of this compound as a peripherally restricted opioid antagonist capable of reversing opioid-induced respiratory depression without precipitating central withdrawal. In contrast, there is a significant gap in the literature regarding the in vivo effects of naltrexone methiodide. While studies on other quaternary naltrexone derivatives like methylnaltrexone provide some insights, they are not a direct substitute and highlight the need for dedicated research on naltrexone methiodide.
Future studies should focus on direct, head-to-head in vivo comparisons of this compound and naltrexone methiodide in standardized preclinical models. Key areas of investigation should include:
-
Pharmacokinetics: A thorough characterization of the pharmacokinetic profiles of both compounds, including their absorption, distribution, metabolism, and excretion, is essential to understand their duration of action and potential for accumulation.
-
Dose-Response Relationships: Establishing detailed dose-response curves for the reversal of opioid-induced respiratory depression and analgesia will provide a clearer picture of their relative potencies.
-
Blood-Brain Barrier Permeability: Although designed to be peripherally restricted, quantitative assessment of the BBB permeability of both compounds in various species is crucial for confirming their peripheral selectivity.
-
Chronic Dosing Studies: Evaluating the effects of chronic administration on efficacy and potential for receptor upregulation or other adaptive changes.
By addressing these knowledge gaps, the scientific community can better delineate the distinct therapeutic potentials of this compound and naltrexone methiodide, ultimately facilitating the development of safer and more effective treatments for managing the peripheral side effects of opioid therapy.
References
- 1. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary derivatives of narcotic antagonists: stereochemical requirements at the chiral nitrogen for in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of methylnaltrexone versus naloxone for reversal of morphine-induced depression of hypoxic ventilatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of late fentanyl-induced respiratory depression after the injection of opiate antagonists naltrexone and S-20682: comparison with naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Restriction of Naloxone Methiodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of naloxone methiodide and its parent compound, naloxone, with a focus on validating the peripheral restriction of this compound. The information presented is supported by experimental data to assist researchers in designing and interpreting studies aimed at distinguishing between central and peripheral opioid receptor-mediated effects.
Introduction
Naloxone is a non-selective, competitive opioid receptor antagonist that readily crosses the blood-brain barrier (BBB), making it a critical tool for reversing the central nervous system (CNS) effects of opioids, such as respiratory depression.[1] However, to investigate the role of peripheral opioid receptors in various physiological and pathological processes, a peripherally restricted antagonist is necessary. This compound, a quaternary ammonium derivative of naloxone, is widely used for this purpose. Its charged nature significantly limits its ability to penetrate the BBB at therapeutic doses, thereby selectively antagonizing opioid receptors in the periphery.[2][3] This guide delves into the experimental data that validates this peripheral restriction and provides detailed protocols for key experiments.
Comparative Performance Data
The primary distinction between naloxone and this compound lies in their pharmacokinetic and pharmacodynamic profiles, specifically their ability to access the CNS and their binding affinities for opioid receptors.
Blood-Brain Barrier Permeability
The addition of a methyl group to the nitrogen atom in naloxone to form this compound results in a quaternary ammonium salt. This permanent positive charge is the key structural feature that dramatically reduces its lipophilicity and hinders its passage across the tightly regulated BBB.
| Compound | Relative BBB Permeability | Method | Reference |
| Naloxone | High | In vivo brain tissue analysis | [4] |
| This compound | ~40-fold lower than Naloxone | Mass Spectrometry | [3] |
Opioid Receptor Binding Affinity
While both compounds act as antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, naloxone generally exhibits a higher binding affinity across all three receptor subtypes compared to this compound. This difference in affinity should be considered when determining appropriate experimental doses.
| Compound | Receptor Subtype | Binding Affinity (Ki or IC50) | Species | Reference |
| Naloxone | Mu (µ) | Ki: 1.07 nM | Rat | |
| Naloxone | Delta (δ) | IC50: 153 nM | Human | |
| Naloxone | Kappa (κ) | Ki: 18.4 nM | Mouse | |
| This compound | Mu (µ) | ~15-fold lower affinity than Naloxone | Mouse | |
| This compound | Delta (δ) | ~330-fold lower affinity than Naloxone | Mouse | |
| This compound | Kappa (κ) | ~6-fold lower affinity than Naloxone | Mouse |
Key Experimental Protocols
To experimentally validate the peripheral restriction of this compound, two key types of experiments are often employed: in vitro receptor binding assays to determine its interaction with opioid receptors and in vivo behavioral assays to assess its physiological effects in a whole-organism context.
Protocol 1: Competitive Opioid Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for opioid receptors in comparison to naloxone using radioligand displacement.
Objective: To determine the inhibitory constant (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Mouse brain homogenates (as a source of opioid receptors)
-
Radioligands: [3H]DAMGO (for µ receptors), [3H]DPDPE (for δ receptors), [3H]U-69,593 (for κ receptors)
-
Naloxone and this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Naloxone
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of naloxone and this compound.
-
In a 96-well plate, add mouse brain homogenate, the respective radioligand, and varying concentrations of either naloxone or this compound. For total binding wells, add only the radioligand and homogenate. For non-specific binding wells, add the radioligand, homogenate, and a high concentration of unlabeled naloxone (10 µM).
-
Incubate the plates at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (naloxone or this compound) to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Opioid Withdrawal in Mice
This protocol is designed to differentiate the central effects of naloxone from the peripheral effects of this compound by observing the precipitation of withdrawal symptoms in opioid-dependent mice.
Objective: To assess whether this compound induces centrally-mediated opioid withdrawal symptoms.
Materials:
-
Male C57BL/6J mice
-
Morphine sulfate
-
Naloxone hydrochloride
-
This compound
-
Sterile saline (0.9%)
-
Observation chambers
Procedure:
-
Induce opioid dependence in mice by administering escalating doses of morphine (e.g., 20-100 mg/kg, intraperitoneally) twice daily for six consecutive days.
-
On the seventh day, two hours after the final morphine injection, administer a challenge injection of either naloxone (1 mg/kg, subcutaneously), this compound (at an equimolar or higher dose to account for lower affinity), or saline.
-
Immediately after the challenge injection, place the mouse in an observation chamber and record withdrawal behaviors for the next 30 minutes.
-
Key withdrawal signs to score include: escape jumps, paw tremors, wet dog shakes, teeth chattering, ptosis, and diarrhea. A global withdrawal score can be calculated by summing the scores for each behavior.
-
Compare the withdrawal scores between the different treatment groups. A significant increase in withdrawal behaviors in the naloxone-treated group compared to the saline and this compound groups indicates that this compound does not precipitate centrally-mediated withdrawal.
Visualizations
Chemical Structures
Caption: Structural comparison highlighting the quaternary amine in this compound.
Mechanism of Peripheral Restriction
Caption: Differential effects of naloxone and this compound on central vs. peripheral opioid receptors.
Experimental Workflow
Caption: Experimental workflow for confirming the peripheral restriction of this compound.
Conclusion
The available experimental data strongly supports the characterization of this compound as a peripherally restricted opioid antagonist. Its limited ability to cross the blood-brain barrier, in stark contrast to naloxone, makes it an invaluable tool for dissecting the contributions of central versus peripheral opioid systems in various physiological and pharmacological studies. Researchers should, however, remain mindful of the lower binding affinity of this compound for opioid receptors and adjust experimental dosages accordingly to ensure effective peripheral blockade. The protocols and comparative data provided in this guide offer a framework for the rigorous validation and application of this compound in research settings.
References
Studies comparing the efficacy of different peripheral opioid antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different peripherally acting µ-opioid receptor antagonists (PAMORAs), a class of drugs designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects. The following sections present in vitro and in vivo comparative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Peripheral Opioid Antagonists
Opioid analgesics are mainstays in pain management but frequently cause debilitating side effects, most notably opioid-induced constipation (OIC) and postoperative ileus. These side effects are primarily mediated by the activation of µ-opioid receptors in the enteric nervous system. Peripheral opioid antagonists are designed to selectively block these peripheral receptors without crossing the blood-brain barrier, thereby preserving central analgesia. Key approved PAMORAs include methylnaltrexone, naloxegol, naldemedine, and alvimopan. This guide offers a comparative analysis of their efficacy based on available experimental data.
In Vitro Efficacy Comparison
The in vitro efficacy of peripheral opioid antagonists is primarily determined by their binding affinity to the µ-opioid receptor (Ki) and their functional antagonist activity (pA2 or IC50). A lower Ki value indicates a higher binding affinity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of functional antagonism.
| Antagonist | µ-Opioid Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pA2) | Receptor Selectivity |
| Methylnaltrexone | ~10 - 28[1] | 7.6 | Selective for µ-opioid receptors over δ- and κ-opioid receptors. |
| Naloxegol | 7.42[2][3][4] | 7.95[2] | Significant affinity for µ- and κ-opioid receptors, with lower affinity for δ-opioid receptors. |
| Naldemedine | Potent binding affinity | Non-competitive antagonist | Potent antagonist at µ-, δ-, and κ-opioid receptors. |
| Alvimopan | 0.4 - 0.77 | 9.6 | High affinity for µ-opioid receptors with no significant affinity for δ- or κ-opioid receptors. |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
In Vivo and Clinical Efficacy Comparison
Clinical efficacy is assessed through randomized controlled trials, typically evaluating endpoints such as time to first bowel movement, frequency of spontaneous bowel movements (SBMs), or time to gastrointestinal recovery in the case of postoperative ileus.
Opioid-Induced Constipation (OIC)
| Antagonist | Dosage and Administration | Key Efficacy Endpoints |
| Methylnaltrexone | Subcutaneous injection or oral tablets | - Significantly higher rates of laxation within 4 hours compared to placebo. - In a retrospective study, median time to first bowel movement was 18.3 hours for subcutaneous methylnaltrexone. |
| Naloxegol | Oral tablets | - Significantly higher response rates (≥3 SBMs/week and an increase from baseline) compared to placebo. - Median time to first post-dose SBM was 7.6 hours for the 25 mg dose. - A retrospective study found a median time to first bowel movement of 23.7 hours for oral naloxegol. |
| Naldemedine | Oral tablets | - Significantly greater proportion of responders (≥3 SBMs/week and an increase from baseline) compared to placebo. - Appears to produce more spontaneous bowel movements compared to alvimopan and naloxegol in a systematic review. |
Postoperative Ileus
| Antagonist | Dosage and Administration | Key Efficacy Endpoints |
| Alvimopan | Oral capsules | - Accelerated time to recovery of GI function compared to placebo. - The only PAMORA indicated for accelerating the time to upper and lower GI recovery following partial bowel resection surgery with primary anastomosis. |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a peripheral opioid antagonist for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]-DAMGO).
-
Unlabeled peripheral opioid antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of µ-opioid receptor activation.
Objective: To determine the functional antagonist potency (IC50 or pA2) of a peripheral opioid antagonist.
Materials:
-
Cells stably expressing the human µ-opioid receptor.
-
µ-opioid receptor agonist (e.g., DAMGO).
-
Peripheral opioid antagonist (test compound).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit.
Procedure:
-
Cell Culture: Plate the cells in a suitable microplate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of the agonist in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value. The pA2 value can be calculated from the Schild equation if a competitive antagonist.
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling pathway and the mechanism of action of peripheral opioid antagonists.
Experimental Workflow for Efficacy Comparison
Caption: General experimental workflow for comparing the efficacy of peripheral opioid antagonists.
References
Confirming Central Opioid Receptor Involvement: A Guide to Control Experiments Using Naloxone
For Researchers, Scientists, and Drug Development Professionals
In the field of opioid research, unequivocally demonstrating that a compound's effects are mediated by central opioid receptors is a critical step. Naloxone, a potent and non-selective opioid receptor antagonist, serves as an indispensable tool for this purpose. Its ability to competitively block opioid receptors, particularly the mu-opioid receptor (MOR), allows researchers to perform control experiments that validate the specific mechanism of action of novel agonists or antagonists. This guide provides a comparative overview of experimental approaches using naloxone, complete with detailed protocols and supporting data.
Naloxone functions by binding to opioid receptors with high affinity without activating them.[1][2] This competitive antagonism displaces opioid agonists from the receptor, thereby reversing their effects.[3] Recent molecular insights have revealed that naloxone locks the receptor in a latent state, preventing the G-protein activation that triggers downstream signaling pathways responsible for analgesia and other opioid effects.[4] This makes it the gold standard for confirming that an observed physiological or behavioral effect is indeed opioid receptor-dependent.
Comparative Data of Opioid Antagonists
The selection of an appropriate antagonist is crucial for experimental design. While naloxone is widely used, other antagonists like naltrexone offer different pharmacokinetic and pharmacodynamic profiles. The following tables summarize key comparative data.
| Antagonist | Receptor Binding Affinity (Ki, nM) | Route of Administration | Peak Plasma Time (Tmax) | Half-life |
| Naloxone | μ: 3.9, κ: 16, δ: 95[5] | Intravenous, Intramuscular, Subcutaneous, Intranasal | Intranasal: ~20 min | 30-80 minutes |
| Naltrexone | Generally higher affinity than naloxone | Oral, Intramuscular | Oral: ~1 hour | ~4 hours (oral) |
| 6β-Naltrexol | Lower affinity than naloxone and naltrexone | N/A (Metabolite) | N/A | ~13 hours |
Table 1: Comparison of Pharmacokinetic and Binding Properties of Opioid Antagonists.
| Study Type | Agonist | Antagonist & Dose | Key Finding | Reference |
| Behavioral (Monkeys) | Morphine | Naloxone (0.032 mg/kg, SC) | >90% drug-appropriate responding within 15 min | |
| Behavioral (Monkeys) | Morphine | Naltrexone (0.01 mg/kg, SC) | >90% drug-appropriate responding within 15 min | |
| PET Imaging (Humans) | [11C]carfentanil | Naloxone (2 mg, IN) | ~67% peak MOR occupancy | |
| PET Imaging (Humans) | [11C]carfentanil | Naloxone (4 mg, IN) | ~85% peak MOR occupancy | |
| Antinociception (Mice) | Fentanyl | Naloxone, Naltrexone, 6β-naltrexol | Potency order to block analgesia: Naltrexone > Naloxone > 6β-naltrexol |
Table 2: Summary of In Vivo and Imaging Data for Opioid Antagonists.
Key Experimental Protocols
Radioligand Competition Binding Assay
This in vitro assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. Using naloxone in a competition assay helps to confirm that the binding site is a classical opioid receptor.
Principle: A fixed concentration of a radiolabeled opioid antagonist, such as [³H]-naloxone, is incubated with a membrane preparation containing opioid receptors. Increasing concentrations of an unlabeled test compound are added to compete for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the inhibition constant (Ki).
Detailed Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in a cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration.
-
Reagent Preparation:
-
Prepare a stock solution of [³H]-naloxone.
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a high-concentration solution of unlabeled naloxone (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation (20-50 µg protein), [³H]-naloxone (at a concentration near its Kd, e.g., 5-10 nM), and assay buffer to wells.
-
Non-specific Binding: Add membrane preparation, [³H]-naloxone, and the high-concentration unlabeled naloxone solution.
-
Competition Binding: Add membrane preparation, [³H]-naloxone, and each concentration of the test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
In Vivo Antagonism of Agonist-Induced Effects
This approach confirms that a behavioral or physiological effect of a test compound is mediated by opioid receptors in a living organism.
Principle: An opioid agonist is administered to an animal to produce a quantifiable effect (e.g., analgesia). Naloxone is then administered to determine if it can reverse this effect. A reversal of the agonist's effect by naloxone strongly indicates the involvement of opioid receptors.
Detailed Protocol (Tail-Flick Test for Analgesia):
-
Acclimatization: Acclimate mice or rats to the testing environment and handling.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time until the tail is withdrawn. Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Agonist Administration: Administer the test opioid agonist (e.g., morphine or a novel compound) via a suitable route (e.g., subcutaneous, intraperitoneal).
-
Post-Agonist Measurement: At the time of expected peak effect of the agonist, re-measure the tail-flick latency. A significant increase in latency indicates an analgesic effect.
-
Naloxone Challenge:
-
Reversal Design: In the same animal, after confirming analgesia, administer naloxone (e.g., 1-10 mg/kg, s.c.). Measure tail-flick latency at several time points post-naloxone administration.
-
Pre-treatment Design: In a separate group of animals, administer naloxone 15-30 minutes before the test agonist. Measure tail-flick latency at the agonist's expected peak effect time.
-
-
Data Analysis: Convert latencies to a percentage of maximum possible effect (%MPE). Compare the %MPE in animals treated with the agonist alone versus those also treated with naloxone. A significant reduction in %MPE in the naloxone group confirms opioid receptor-mediated analgesia.
Caption: Logical workflow for an in vivo naloxone reversal experiment.
Opioid Receptor Signaling and Naloxone's Mechanism
Opioid agonists bind to G-protein coupled receptors (GPCRs), such as the mu-opioid receptor. This binding triggers a conformational change, leading to the release of GDP and binding of GTP to the Gα subunit of the associated G-protein. The G-protein then dissociates into Gα(GTP) and Gβγ subunits, which modulate downstream effectors like adenylyl cyclase and ion channels, ultimately producing the opioid effect. Naloxone binds to the same receptor but does not induce this activating conformational change, thus blocking the entire signaling cascade.
Caption: Opioid receptor signaling and the blocking action of naloxone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 4. New molecular insights could lead to design of non-addictive opioid drugs | Drug Discovery News [drugdiscoverynews.com]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Is Naloxone Methiodide a Pure Antagonist at All Opioid Receptors? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naloxone methiodide, a quaternary ammonium derivative of the well-known opioid antagonist naloxone, is a valuable pharmacological tool due to its restricted ability to cross the blood-brain barrier. This property allows for the selective investigation of peripheral opioid receptor functions. However, a crucial question for researchers is whether it acts as a pure, neutral antagonist at all major opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR). This guide provides a comparative analysis of this compound's receptor profile against its parent compound, naloxone, and another peripherally acting antagonist, methylnaltrexone, based on available experimental data.
Opioid Receptor Binding Affinity
The binding affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ), is a primary determinant of its potency. A lower Kᵢ value indicates a higher binding affinity.
Data on the direct binding affinity of this compound is limited in the literature. However, a study by Lewanowitsch and Irvine (2003) in mouse brain homogenates established the ratio of binding affinity between naloxone and this compound[1][2]. By utilizing known Kᵢ values for naloxone, we can estimate the approximate binding affinities for this compound. It is crucial to note that these are derived estimates and may not reflect values from direct experimental determination. For comparison, experimentally determined values for the peripherally restricted antagonist methylnaltrexone are also presented.
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Naloxone | ~1.5[3] | ~37[4] | ~16[5] |
| This compound | ~22.5 (Estimated) | ~12,210 (Estimated) | ~96 (Estimated) |
| Methylnaltrexone | ~10 | ~15,800 | ~30 |
Estimated Kᵢ for this compound was calculated based on the affinity ratios (Naloxone vs. This compound) of 15:1 for MOR, 330:1 for DOR, and 6:1 for KOR as reported by Lewanowitsch and Irvine (2003).
These data suggest that the quaternization of naloxone to form this compound significantly reduces its binding affinity, most dramatically at the delta-opioid receptor. While its affinity for the mu-opioid receptor is reduced, it remains in the nanomolar range. Methylnaltrexone, in contrast, retains high affinity for the mu- and kappa-opioid receptors.
Functional Antagonist Activity
Beyond binding, it is essential to assess a compound's functional activity—its ability to inhibit the action of an agonist. This is often quantified by the pA₂, a measure of antagonist potency derived from Schild analysis. A higher pA₂ value indicates greater antagonist potency.
Functionally, this compound has been demonstrated to be an effective antagonist in various in vivo and ex vivo models. It can reverse the effects of opioid agonists on respiratory rate and analgesia without inducing significant withdrawal symptoms, which are centrally mediated. This supports its action as an opioid receptor antagonist, though it does not provide a quantitative measure of its potency at each receptor subtype.
Intrinsic Agonist Activity: The Question of "Purity"
A "pure" antagonist should have no intrinsic efficacy; it should not activate the receptor in the absence of an agonist. Interestingly, studies on the parent compound, naloxone, have shown that it can exhibit partial agonist activity at mu- and kappa-opioid receptors under specific in vitro conditions, such as in GTPγS binding assays with low sodium and GDP concentrations.
There is a lack of direct experimental evidence from functional assays, such as GTPγS binding studies, specifically investigating the intrinsic agonist or partial agonist activity of this compound when administered alone. The possibility that it may retain some of the partial agonist characteristics of naloxone cannot be definitively excluded without such data. However, antagonists can also display "inverse agonism," where they reduce the basal, agonist-independent activity of a receptor. Some studies have classified naloxone as a neutral antagonist at delta-opioid receptors. The complete functional profile of this compound regarding inverse agonism also remains to be fully characterized.
Comparison with Alternatives
Naloxone: The parent compound, naloxone, is a non-selective, potent opioid antagonist that readily crosses the blood-brain barrier. Its primary clinical use is in the reversal of opioid overdose. As indicated in the table, it has a significantly higher affinity for all three opioid receptors compared to this compound.
Methylnaltrexone: Like this compound, methylnaltrexone is a peripherally restricted opioid antagonist. It is clinically used to treat opioid-induced constipation. Compared to the estimated affinities of this compound, methylnaltrexone shows a higher affinity for the mu- and kappa-opioid receptors, but a similarly low affinity for the delta-opioid receptor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Canonical G-protein coupled signaling pathway for opioid receptors.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a specific human or rodent opioid receptor subtype (MOR, DOR, or KOR).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Incubation Buffer: Typically a Tris-HCl buffer with magnesium chloride (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold buffer.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubation: Receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the incubation buffer. A parallel set of tubes containing the radioligand and a high concentration of a known unlabeled ligand is used to determine non-specific binding.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold wash buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to a receptor. It can be used to determine if a compound is an agonist, partial agonist, antagonist, or inverse agonist.
-
Materials:
-
Receptor Source: As described above.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at baseline.
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, NaCl, and EGTA.
-
-
Procedure to test for intrinsic agonist activity:
-
Incubation: Receptor membranes are incubated in the assay buffer with GDP and varying concentrations of the test compound (this compound).
-
Reaction Initiation: [³⁵S]GTPγS is added to start the reaction. If the test compound is an agonist or partial agonist, it will cause the receptor to activate its G-protein, which will then bind [³⁵S]GTPγS.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS, typically by filtration.
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is measured. An increase in binding above baseline indicates agonist activity. No change suggests it is a neutral antagonist in this context, while a decrease below baseline would indicate inverse agonist activity.
-
Conclusion
Based on the available evidence, this compound functions as an antagonist at mu, delta, and kappa opioid receptors. Its key feature is its peripheral restriction, making it a valuable tool for distinguishing central versus peripheral opioid effects.
However, the question of whether it is a "pure" antagonist is not definitively answered.
-
Affinity Profile: The quaternization process significantly reduces its binding affinity compared to naloxone, particularly at the delta-opioid receptor. Its affinity appears to be lower than that of methylnaltrexone at mu- and kappa-opioid receptors.
-
Potency: While qualitatively shown to be an effective antagonist in vivo, quantitative data on its antagonist potency (pA₂ values) at each receptor subtype are lacking.
-
Intrinsic Activity: There is no direct experimental evidence to confirm or deny that this compound possesses intrinsic agonist, partial agonist, or inverse agonist activity. Given that its parent compound, naloxone, can exhibit partial agonism under certain conditions, this remains an open question that warrants further investigation for researchers using this compound.
Therefore, while this compound is appropriately used as a peripherally selective opioid antagonist, researchers should be aware of its reduced affinity compared to naloxone and the current lack of comprehensive data on its functional potency and intrinsic activity at each opioid receptor subtype.
References
- 1. Naloxone and its quaternary derivative, this compound, have differing affinities for mu, delta, and kappa opioid receptors in mouse brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. naloxone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Naloxone Methiodide Effects in Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of naloxone methiodide, a peripherally acting opioid receptor antagonist, across different animal strains. Due to a lack of studies directly comparing this compound's effects in multiple strains within a single experimental design, this document synthesizes findings from various studies to highlight potential strain-specific differences and guide future research. The information is intended to aid in the design of experiments and the interpretation of results in the field of opioid pharmacology.
Introduction to this compound
This compound is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone.[1] This chemical modification confers a positive charge to the molecule, which significantly limits its ability to cross the blood-brain barrier.[2] This property makes this compound an invaluable tool for differentiating the central versus peripheral effects of opioid agonists.[2] It is frequently used in preclinical research to investigate the role of peripheral opioid receptors in analgesia, respiratory depression, gastrointestinal motility, and other physiological processes.[1][3] While it is established that this compound has a lower affinity for opioid receptors compared to naloxone, this must be factored into experimental designs.
Rationale for Cross-Strain Validation
The genetic background of an animal model can significantly influence its response to pharmacological agents. In opioid research, pronounced differences between various inbred mouse strains have been observed in the expression and function of opioid receptors, as well as in behavioral responses to opioid agonists and antagonists. For instance, studies on the parent compound, naloxone, have demonstrated strain-dependent effects on learning and significant variations in the severity of precipitated withdrawal across 11 different inbred mouse strains. These findings underscore the critical need for cross-strain validation when evaluating the effects of compounds like this compound to ensure the generalizability of experimental results.
Comparative Data on this compound Effects
The following tables summarize the effects of this compound as documented in studies using different animal strains. It is crucial to note that these data are compiled from separate studies, and therefore, direct comparisons should be made with caution due to potential variations in experimental protocols, equipment, and laboratory conditions.
Reversal of Opioid-Induced Respiratory Depression
| Animal Strain | Opioid Agonist (Dose) | This compound (Dose) | Key Findings |
| Male Swiss-Albino Mice | Morphine (9 mg/kg, i.p.), Methadone (7 mg/kg, i.p.), Heroin (17 mg/kg, i.p.) | 30-100 mg/kg, i.p. | Capable of reversing the respiratory depressive effects of various opioid agonists. |
| Female C57BL/6J Mice | Methadone | Not specified in abstract | Reversed methadone-induced decreases in respiratory rate and increases in tidal volume. |
| Rats (Strain not specified) | Fentanyl | 1 and 5 mg/kg, i.v. | Prevented and reversed fentanyl-induced cardiorespiratory depression to a degree comparable to naloxone. |
Reversal of Opioid-Induced Analgesia
| Animal Strain | Opioid Agonist (Dose) | This compound (Dose) | Analgesia Assay | Key Findings |
| Male Swiss-Albino Mice | Morphine (9 mg/kg, i.p.), Methadone (7 mg/kg, i.p.), Heroin (17 mg/kg, i.p.) | 30-100 mg/kg, i.p. | Not specified in abstract | Reversed the analgesic effects of these opioid agonists. |
| Mice (Strain not specified) | Methadone (s.c. or centrally administered) | Not specified in abstract | Tail-flick assay | Blocked the antinociceptive effect of methadone. |
| Rats (Wistar) | DAMGO, Endomorphin-1, Endomorphin-2 (intraplantar) | Not specified in abstract | Allodynia in neuropathic pain model | Blocked the peripheral antinociceptive effects of mu-opioid agonists. |
Effects on Opioid Withdrawal
| Animal Strain | Opioid Treatment | This compound (Dose) | Key Findings |
| Male Swiss-Albino Mice | Acute and Chronic Morphine | Not specified in abstract | Did not precipitate significant withdrawal symptoms, unlike naloxone. |
Experimental Protocols
Below are representative experimental protocols derived from the cited literature for assessing the effects of this compound.
Protocol 1: Assessment of this compound on Opioid-Induced Respiratory Depression
This protocol is a synthesized example based on methodologies used in studies investigating respiratory effects.
-
Animals: Male Swiss-Albino mice are housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week prior to experimentation.
-
Baseline Measurement: Respiratory parameters (rate, tidal volume) are measured using whole-body plethysmography to establish a baseline.
-
Opioid Administration: A respiratory depressive dose of an opioid agonist (e.g., morphine 9 mg/kg) is administered intraperitoneally (i.p.).
-
Respiratory Depression Confirmation: Respiratory parameters are monitored until a stable depression is observed.
-
Antagonist Administration: this compound (30-100 mg/kg, i.p.) or vehicle is administered.
-
Outcome Measurement: Respiratory parameters are continuously recorded for a predefined period (e.g., 60 minutes) to assess the reversal of opioid-induced respiratory depression.
-
Data Analysis: Changes in respiratory rate and tidal volume from baseline and post-opioid administration are compared between the this compound and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Evaluation of this compound on Opioid-Induced Analgesia (Tail-Flick Test)
This protocol is a synthesized example based on methodologies for assessing analgesia.
-
Animals: Male rats or mice are used.
-
Baseline Latency: The baseline latency for tail withdrawal from a radiant heat source is determined (tail-flick test). A cut-off time is established to prevent tissue damage.
-
Drug Administration:
-
Systemic Effects: An opioid agonist (e.g., methadone) is administered subcutaneously (s.c.).
-
Peripheral Blockade: this compound is administered s.c. prior to or concurrently with the opioid agonist.
-
-
Analgesia Testing: Tail-flick latencies are measured at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Calculation: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Data Analysis: The %MPE is compared between groups receiving the opioid agonist alone and those receiving the opioid agonist plus this compound to determine if the peripheral antagonist blocks the analgesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's peripheral action.
Caption: Workflow for cross-strain validation experiments.
Caption: Rationale for strain-dependent effects.
Conclusion and Future Directions
The available evidence strongly suggests that the effects of peripherally acting opioid antagonists like this compound are likely to vary between different animal strains, mirroring the known strain differences in opioid receptor biology. However, there is a clear gap in the literature regarding direct, controlled cross-validation studies.
Future research should aim to directly compare the effects of this compound in commonly used inbred mouse strains, such as C57BL/6, BALB/c, and DBA/2, within the same study. Such research would provide invaluable data for understanding the role of genetic background in peripheral opioid receptor function and would significantly enhance the translatability of preclinical findings. Researchers are encouraged to consider strain as a critical variable in their experimental designs to build a more robust and comprehensive understanding of opioid pharmacology.
References
A Comparative Analysis of Naloxone Methiodide and Methylnaltrexone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two peripherally acting mu-opioid receptor antagonists: naloxone methiodide and methylnaltrexone. This document synthesizes available experimental data to objectively compare their pharmacological profiles, efficacy in relevant models, and key differentiating characteristics.
This compound and methylnaltrexone are quaternary ammonium derivatives of the opioid antagonists naloxone and naltrexone, respectively. This structural modification confers a positive charge, restricting their ability to cross the blood-brain barrier.[1][2] Consequently, they selectively antagonize opioid receptors in peripheral tissues, such as the gastrointestinal tract, without significantly impacting the centrally mediated analgesic effects of opioids.[1][2] This peripherally selective action makes them valuable tools for studying and managing the undesirable peripheral side effects of opioid therapy, most notably opioid-induced constipation (OIC).
Mechanism of Action: Peripheral Opioid Receptor Antagonism
Both this compound and methylnaltrexone function as competitive antagonists at opioid receptors. Their primary therapeutic effect in the context of OIC stems from blocking the effects of opioid agonists on mu-opioid receptors in the enteric nervous system. Opioid-induced constipation is characterized by decreased gastrointestinal motility, increased fluid absorption, and reduced intestinal secretion, all of which are mediated by the activation of these peripheral mu-opioid receptors. By blocking these receptors, both compounds help to restore normal bowel function.
Methylnaltrexone is described as a selective antagonist of opioid binding at the mu-opioid receptor.[3] this compound is characterized as a nonselective, competitive opioid receptor antagonist.
Below is a diagram illustrating the signaling pathway of opioid-induced constipation and the mechanism of action of peripherally acting antagonists.
Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Methylnaltrexone |
| Receptor Selectivity | Nonselective opioid antagonist | Selective μ-opioid receptor antagonist |
| Blood-Brain Barrier Permeability | Does not cross | Restricted ability to cross |
| Half-life | Not well-documented in humans | ~8-9 hours (subcutaneous) |
| Metabolism | Not well-documented in humans | Minimal metabolism |
| Elimination | Not well-documented in humans | Renal and non-renal routes |
Comparative Efficacy: Experimental Data
Direct, head-to-head clinical trials comparing this compound and methylnaltrexone for the treatment of OIC are lacking. However, a retrospective study in critically ill patients provides some comparative data between enteral naloxone and subcutaneous methylnaltrexone. It is important to note that this study did not use this compound and the enteral route of administration for naloxone has low systemic bioavailability.
Clinical Data: Enteral Naloxone vs. Subcutaneous Methylnaltrexone in OIC
A retrospective analysis was conducted on adult critically ill patients receiving a continuous opioid infusion who developed OIC.
| Outcome | Enteral Naloxone (n=89) | Subcutaneous Methylnaltrexone (n=71) | p-value |
| Time to first bowel movement (hours) | 18 | 41 | 0.004 |
| Predictor of bowel movement within 48 hours (Odds Ratio) | 2.68 (95% CI: 1.33-5.38) | - | - |
Data from a retrospective analysis of critically ill patients with OIC.
This study found that enteral naloxone was associated with a significantly shorter time to first bowel movement compared to subcutaneous methylnaltrexone in this specific patient population. Importantly, there was no significant difference in morphine milligram equivalent requirements in the 24 hours before and after administration of either antagonist, suggesting neither agent reversed central analgesia.
Preclinical Data: this compound
Preclinical studies have demonstrated the peripheral activity of this compound. In a study using a mouse model, this compound was able to reverse opioid-induced respiratory depression and analgesia without precipitating significant withdrawal symptoms, supporting its peripherally restricted action.
Experimental Protocols
Retrospective Analysis of Enteral Naloxone vs. Subcutaneous Methylnaltrexone for OIC
Objective: To assess the efficacy of enteral naloxone (NLX) versus subcutaneous methylnaltrexone (MNTX) for the management of OIC in critically ill patients.
Study Design: A retrospective analysis of adult patients who received NLX or MNTX and a continuous opioid infusion for at least 48 hours.
Inclusion Criteria:
-
Adult patients admitted to the ICU.
-
Received a continuous opioid infusion for at least 48 hours.
-
Received at least one dose of either enteral naloxone or subcutaneous methylnaltrexone for OIC.
Exclusion Criteria:
-
Patients with a known history of gastrointestinal obstruction or ileus.
-
Patients who received both enteral naloxone and subcutaneous methylnaltrexone during the same hospital admission.
Endpoints:
-
Primary: Time to first bowel movement after the first dose of the opioid antagonist.
-
Secondary: Total number of bowel movements within 48 hours of the first dose, and the change in opioid requirements (in morphine milligram equivalents) 24 hours before and after the first dose.
Data Collection: Patient demographics, opioid infusion rates, doses of naloxone and methylnaltrexone, time of administration, and time of first bowel movement were collected from electronic medical records.
Statistical Analysis: Baseline characteristics were compared using appropriate statistical tests. The primary outcome was analyzed using a time-to-event analysis. A multivariate logistic regression model was used to identify predictors of bowel movement within 48 hours.
Conclusion
Both this compound and methylnaltrexone are peripherally acting opioid antagonists with the potential to treat opioid-induced side effects without compromising central analgesia. Methylnaltrexone is a well-established, selective mu-opioid receptor antagonist with extensive clinical data supporting its efficacy and safety in treating OIC. This compound is a nonselective opioid antagonist with more limited clinical data, particularly in the context of OIC.
The available comparative clinical data, though limited to a retrospective study of enteral naloxone, suggests that naloxone may have a faster onset of action for OIC in critically ill patients compared to subcutaneous methylnaltrexone. However, the different routes of administration and formulations used in this study preclude a direct comparison with this compound.
Further head-to-head, prospective, randomized controlled trials are warranted to definitively establish the comparative efficacy, safety, and optimal clinical positioning of this compound and methylnaltrexone for the management of opioid-induced constipation. Researchers should consider the differences in receptor selectivity and the existing body of evidence when designing future studies in this area.
References
- 1. Protocol for a randomised control trial of methylnaltrexone for the treatment of opioid-induced constipation and gastrointestinal stasis in intensive care patients (MOTION) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Naloxone impurity D.pptx [slideshare.net]
- 3. labeling.pfizer.com [labeling.pfizer.com]
The Case for Peripheral Restriction: Evidence for the Lack of Central Nervous System Effects of Naloxone Methiodide
A Comparative Guide for Researchers and Drug Development Professionals
Naloxone methiodide, a quaternary derivative of the well-known opioid antagonist naloxone, serves as a critical tool in distinguishing the central versus peripheral effects of opioids. Its unique chemical structure, which imparts a positive charge, renders it largely incapable of crossing the blood-brain barrier (BBB). This guide provides a comprehensive comparison of this compound and its parent compound, naloxone, presenting experimental evidence that substantiates the peripherally restricted action of this compound and its consequential lack of direct central nervous system (CNS) effects.
Differentiating Central and Peripheral Opioid Antagonism
Opioid receptors are distributed throughout both the central and peripheral nervous systems.[1] While centrally acting antagonists like naloxone can reverse the profound respiratory depression and analgesia mediated by opioids in the brain, they can also precipitate severe withdrawal symptoms.[2][3] Peripherally restricted antagonists, such as this compound, offer a means to counteract opioid effects in the periphery without inducing these centrally mediated aversive reactions.[2][4]
The primary mechanism limiting this compound's entry into the CNS is its quaternary ammonium structure, which makes it a charged and more polar molecule, thus inhibiting its passage across the lipophilic BBB. In contrast, naloxone, a tertiary amine, is less polarized and readily crosses the BBB to exert its effects on central opioid receptors.
Comparative Analysis of Naloxone and this compound
The following tables summarize key quantitative data from various studies, highlighting the differential properties and effects of naloxone and this compound.
Table 1: Comparative Binding Affinity for Opioid Receptors in Mouse Brain Homogenates
| Opioid Receptor Subtype | Naloxone:this compound Binding Affinity Ratio | Reference |
| Mu (μ) | 15:1 | |
| Kappa (κ) | 6:1 | |
| Delta (δ) | 330:1 |
This data indicates that naloxone has a significantly higher affinity for all three opioid receptor subtypes in the brain compared to this compound.
Table 2: Effects on Fentanyl-Induced Respiratory Depression and Withdrawal Behavior in Rats
| Treatment | Reversal of Respiratory Depression | Induction of Aversive Withdrawal Behavior | Reference |
| Naloxone | Yes | Yes | |
| This compound | Yes | No |
This study demonstrates that while both antagonists can reverse fentanyl-induced respiratory depression, only the centrally-acting naloxone induces aversive withdrawal behaviors, suggesting the respiratory effects have a peripheral component.
Table 3: Reversal of Morphine-Induced Effects in Mice
| Treatment | Reversal of Respiratory Depression | Reversal of Antinociception | Precipitation of Significant Withdrawal | Reference |
| Naloxone Hydrochloride | Yes | Yes | Yes | |
| This compound | Yes (P<0.001) | Yes (P<0.01) | No |
These findings further support that this compound can counteract opioid-induced respiratory depression and analgesia without causing the centrally-mediated withdrawal symptoms precipitated by naloxone.
Experimental Methodologies
The evidence for the peripheral action of this compound is derived from a variety of well-established experimental protocols.
Radioligand Binding Assays
To determine the binding affinities of naloxone and this compound for different opioid receptor subtypes, competitive binding assays are performed using mouse brain homogenates.
Protocol:
-
Brain tissue is homogenized in a suitable buffer.
-
The homogenates are incubated with a radiolabeled ligand specific for a particular opioid receptor subtype (e.g., [3H]DAMGO for mu receptors, [3H]DPDPE for delta receptors, and [3H]U-69,593 for kappa receptors).
-
Increasing concentrations of unlabeled naloxone or this compound are added to displace the radioligand.
-
The amount of bound radioactivity is measured, and the concentration of the antagonist required to inhibit 50% of the specific binding (IC50) is calculated.
-
Affinity constants (Ki) are then determined to compare the binding affinities of the two compounds.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive technique is used to measure respiratory parameters in conscious animals, such as respiratory rate and tidal volume, to assess opioid-induced respiratory depression and its reversal.
Protocol:
-
An animal is placed in a sealed chamber (plethysmograph).
-
Pressure changes in the chamber, which are proportional to the animal's breathing, are recorded.
-
A baseline respiratory rate is established.
-
An opioid (e.g., morphine or fentanyl) is administered to induce respiratory depression.
-
Naloxone or this compound is then administered, and changes in respiratory parameters are monitored to assess the reversal of respiratory depression.
Conditioned Place Aversion (CPA) for Withdrawal Assessment
CPA is a behavioral paradigm used to measure the aversive properties of a drug, such as the negative state associated with opioid withdrawal.
Protocol:
-
The apparatus consists of at least two distinct compartments with different visual and tactile cues.
-
During a pre-conditioning phase, the animal's baseline preference for either compartment is determined.
-
In the conditioning phase, the animal is confined to one compartment after receiving an opioid, and to the other compartment after receiving an injection of naloxone or this compound to precipitate withdrawal.
-
During the post-conditioning test phase, the animal is allowed to freely explore both compartments, and the time spent in each is recorded.
-
A significant decrease in time spent in the drug-paired compartment is indicative of an aversive experience (withdrawal).
Visualizing the Differential Action of Naloxone and this compound
The following diagrams, generated using Graphviz, illustrate the key concepts underlying the peripherally restricted effects of this compound.
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound reverses opioid-induced respiratory depression and analgesia without withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioids: Finding new ways to treat overdoses | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Naloxone Methiodide and Naloxone for the Reversal of Fentanyl-Induced Respiratory Depression
For Immediate Release
A detailed comparison of the peripherally restricted opioid antagonist, naloxone methiodide, and the conventional antagonist, naloxone, reveals surprising efficacy in reversing fentanyl-induced respiratory depression, offering potential new avenues for overdose intervention with reduced side effects.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and naloxone in the context of reversing fentanyl-induced respiratory depression. The data presented is based on preclinical studies and highlights the potential of peripherally acting antagonists in mitigating the life-threatening effects of synthetic opioids.
Executive Summary
Fentanyl, a potent synthetic opioid, is a major driver of the ongoing opioid crisis, with overdose deaths primarily caused by severe respiratory depression. The standard treatment for opioid overdose is the competitive antagonist naloxone, which acts on both central and peripheral opioid receptors. While effective, naloxone's action in the central nervous system (CNS) can precipitate severe withdrawal symptoms, which can be a deterrent to its use and can complicate patient recovery.
This compound, a quaternary derivative of naloxone, is a peripherally restricted antagonist, meaning it does not readily cross the blood-brain barrier. Unexpectedly, recent experimental data demonstrates that this compound is comparably effective to naloxone in reversing fentanyl-induced respiratory depression in rodent models.[1][2] This suggests a significant role for peripheral mu-opioid receptors in mediating the respiratory depressant effects of fentanyl. The ability of this compound to counteract respiratory depression without inducing the centrally-mediated aversive effects of naloxone presents a promising area of research for developing safer opioid overdose reversal agents.[1][3]
Quantitative Data Comparison
The following tables summarize the quantitative data from a key preclinical study comparing the efficacy of this compound and naloxone in reversing fentanyl-induced cardiorespiratory depression in Sprague-Dawley rats. All data is extracted from Ruyle et al., 2024, eLife.
Table 1: Reversal of Fentanyl (20 µg/kg, i.v.)-Induced Respiratory Depression
| Parameter | Fentanyl + Saline (Peak Effect) | Fentanyl + Naloxone (1 mg/kg, i.v.) | Fentanyl + this compound (1 mg/kg, i.v.) |
| Respiratory Rate (breaths/min) | ~50% decrease from baseline | Rapid return to baseline | Rapid return to baseline |
| Tidal Volume (mL) | ~40% decrease from baseline | Rapid return to baseline | Rapid return to baseline |
| Minute Ventilation (mL/min) | ~70% decrease from baseline | Rapid return to baseline | Rapid return to baseline |
| Oxygen Saturation (%) | Drop to ~80% | Rapid return to >95% | Rapid return to >95% |
Table 2: Reversal of High-Dose Fentanyl (50 µg/kg, i.v.)-Induced Respiratory Depression
| Parameter | Fentanyl + Saline (Peak Effect) | Fentanyl + Naloxone (1 mg/kg, i.v.) | Fentanyl + this compound (5 mg/kg, i.v.) |
| Respiratory Rate (breaths/min) | Significant, prolonged decrease | Rapid return to baseline | Rapid return to baseline |
| Tidal Volume (mL) | Significant, prolonged decrease | Rapid return to baseline | Rapid return to baseline |
| Minute Ventilation (mL/min) | Significant, prolonged decrease | Rapid return to baseline | Rapid return to baseline |
| Oxygen Saturation (%) | Significant, prolonged decrease | Rapid return to >95% | Rapid return to >95% |
Experimental Protocols
The data presented above was generated using the following experimental methodology, as detailed in Ruyle et al., 2024.
1. Animal Model:
-
Species: Adult male and female Sprague-Dawley rats.
-
Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Procedure:
-
Rats were anesthetized with isoflurane and underwent surgery for the implantation of an intravenous catheter into the jugular vein.
-
The catheter was externalized on the dorsal side of the animal to allow for intravenous drug administration in awake, freely moving animals.
-
Animals were allowed a recovery period of at least 5 days post-surgery.
3. Drug Administration:
-
Fentanyl: Fentanyl hydrochloride was dissolved in sterile saline and administered intravenously at doses of 20 µg/kg or 50 µg/kg.
-
Naloxone: Naloxone hydrochloride was dissolved in sterile saline and administered intravenously at a dose of 1 mg/kg.
-
This compound: this compound was dissolved in sterile saline and administered intravenously at doses of 1 mg/kg or 5 mg/kg.
-
Experimental Design: In the reversal studies, fentanyl was administered first, followed by either saline, naloxone, or this compound at the peak of respiratory depression.
4. Respiratory Parameter Measurement:
-
Method: Whole-body plethysmography was used to measure respiratory parameters in conscious, unrestrained rats.
-
Procedure: Rats were placed in the plethysmography chambers and allowed to acclimate before baseline respiratory measurements were taken. Following drug administration, respiratory parameters were continuously recorded.
-
Parameters Measured: Respiratory rate (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), minute ventilation (the total volume of air inhaled or exhaled per minute), and arterial oxygen saturation (measured via a pulse oximeter).
5. Statistical Analysis:
-
Data were analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA) followed by post-hoc tests, to determine significant differences between treatment groups.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Fentanyl acts on both central and peripheral μ-opioid receptors to induce respiratory depression.
Caption: Workflow for assessing reversal of fentanyl-induced respiratory depression.
Conclusion
The experimental evidence strongly suggests that this compound, a peripherally restricted opioid antagonist, is capable of reversing fentanyl-induced respiratory depression to a degree comparable with the centrally and peripherally acting antagonist, naloxone.[1] This finding has significant implications for the development of novel overdose reversal agents. By selectively targeting peripheral mu-opioid receptors, it may be possible to restore respiratory function without inducing the severe, centrally-mediated withdrawal symptoms associated with naloxone. Further research into the role of peripheral opioid receptors in respiratory control and the development of peripherally restricted antagonists is warranted and could lead to safer and more effective treatments for opioid overdose.
References
- 1. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 3. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
Safety Operating Guide
Navigating the Disposal of Naloxone Methiodide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Naloxone methiodide, a quaternary derivative of the opioid antagonist naloxone, requires careful handling and disposal due to its chemical properties and potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Logistical Information
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] As a combustible solid, it should be stored away from strong oxidizing agents.[2] Due to the limited specific information on its environmental impact, it is prudent to treat this compound as a hazardous waste to prevent its release into the environment.[3] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.
Core Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary. The following steps are based on general best practices for laboratory chemical waste disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated solutions, and grossly contaminated disposable labware, as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials must be kept separate to prevent dangerous reactions.
-
Solid waste, such as contaminated gloves and weighing papers, should be collected separately from liquid waste.
-
-
Container Management:
-
Use only approved, compatible, and properly sealed containers for waste collection. The container should be clearly labeled "Hazardous Waste" and include the full chemical name "this compound".
-
The label should also indicate the date when waste was first added to the container (accumulation start date).
-
Ensure the container is kept closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to control any potential leaks or spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste vendor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Hazardous Waste) | Up to 55 gallons in a satellite accumulation area. | |
| Maximum Accumulation Volume (Acutely Toxic "P-listed" Waste) | 1 quart for liquids or 1 kg for solids. | |
| pH Range for Drain Disposal (for non-hazardous aqueous solutions) | Generally between 5.5 and 10.5, but not applicable to this compound. |
Note: this compound is not typically classified as a "P-listed" acutely toxic waste. However, it is crucial to confirm this with your institution's EHS department.
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The provided procedures are based on established safety and waste management guidelines from various institutional and regulatory sources.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Naloxone Methiodide
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Naloxone methiodide, a peripherally restricted opioid receptor antagonist. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is essential for handling this compound in a laboratory setting. The following table summarizes the recommended protective gear, drawing parallels from safety protocols for similar potent opioid compounds.
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask for low-risk activities. For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), an N100, R100, or P100 disposable filtering facepiece respirator is recommended. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1] |
| Hand Protection | Powder-free nitrile gloves. Double gloving is highly recommended. | Prevents dermal absorption.[1][2] Nitrile gloves offer sufficient protection against opioid residues. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a splash hazard. | Protects against airborne particles and potential splashes that can cause serious eye irritation. |
| Dermal Protection | Disposable gown or coveralls (e.g., DuPont™ Tyvek®). | Prevents contamination of personal clothing and skin. |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound is not widely established, an 8-hour Time-Weighted Average (TWA) OEL of 7.5 mg/m³ has been set by Pfizer for Naloxone Hydrochloride, a related compound. This value can serve as a conservative benchmark for risk assessment and control measures in the laboratory.
Standard Operating Procedure for Handling this compound
A systematic workflow is crucial for safely handling potent compounds like this compound. The following diagram outlines the key steps from preparation to disposal.
Experimental Protocol: Weighing and Solubilizing this compound
While specific experimental protocols will vary, the following provides a generalized, safety-focused procedure for preparing a solution of this compound, which is soluble in water at >10 mg/mL.
-
Preparation :
-
Designate a work area within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper/boat, vials, and solvent.
-
Don all required PPE as outlined in the table above.
-
-
Weighing :
-
Place a tared weigh boat on the analytical balance.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula.
-
Perform this task slowly to minimize the generation of airborne dust.
-
-
Solubilization :
-
Transfer the weighed solid into an appropriate vial.
-
Slowly add the calculated volume of solvent (e.g., water) to the solid. Adding the liquid to the solid helps to prevent aerosolization.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
-
Storage and Disposal :
-
This compound should be stored at 2-8°C. Stock solutions, when stored sealed and away from moisture, are stable at -80°C for 6 months or -20°C for 1 month.
-
All contaminated materials, including gloves, weigh boats, and vials, should be disposed of as hazardous chemical waste according to institutional and local regulations. If a formal waste disposal program is unavailable, unused material can be rendered non-palatable by mixing with a substance like coffee grounds or kitty litter before disposal in a sealed container.
-
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
